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Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate Documentation Hub

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  • Product: Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate
  • CAS: 1147979-43-8

Core Science & Biosynthesis

Exploratory

"Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate" chemical structure

Advanced Intermediate for Agrochemical & Pharmaceutical Discovery Executive Summary Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (CAS 1147979-43-8) represents a high-value, polyfunctionalized pyridine scaffold cr...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Intermediate for Agrochemical & Pharmaceutical Discovery

Executive Summary

Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (CAS 1147979-43-8) represents a high-value, polyfunctionalized pyridine scaffold critical to the development of next-generation agrochemicals and pharmaceuticals. Characterized by a highly electron-deficient ring system, this compound serves as a "linchpin" intermediate. Its unique substitution pattern—combining a reactive ester at C4, a lipophilic trifluoromethyl group at C5, and differentiating halogen atoms at C2/C3—allows for orthogonal functionalization strategies. This guide details the structural properties, synthetic pathways, and reactivity profiles necessary for leveraging this molecule in lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound is a tetrasubstituted pyridine derivative. The "isonicotinate" nomenclature specifically designates the ester functionality at the C4 position, flanked by a chlorine atom at C3 and a trifluoromethyl group at C5.

PropertySpecification
Systematic Name Methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate
Common Name Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate
CAS Number 1147979-43-8
Core Scaffold CAS 69045-84-7 (2,3-Dichloro-5-(trifluoromethyl)pyridine)
Molecular Formula C₈H₄Cl₂F₃NO₂
Molecular Weight 274.02 g/mol
Physical State Low-melting solid or viscous liquid (dependent on purity)
Solubility Soluble in DCM, EtOAc, MeCN; sparingly soluble in water
pKa (Acid derivative) ~2.5 (Predicted) – Highly acidic due to electron-withdrawing groups
Structural Analysis & Electronic Properties[4][5]

Understanding the electronic landscape of this molecule is prerequisite to predicting its reactivity. The pyridine ring is severely deactivated (electron-poor) due to the cumulative inductive effects (-I) of the nitrogen atom, two chlorines, and the trifluoromethyl group.

  • C2-Position (Cl): The most electrophilic site on the ring. Activated by the ring nitrogen (ortho) and the para-ester group, it is the primary locus for Nucleophilic Aromatic Substitution (SNAr).

  • C3-Position (Cl): Sterically crowded and electronically less activated than C2. It typically remains intact during mild nucleophilic attacks, serving as a structural handle or "blocking" group.

  • C4-Position (Ester): The ester carbonyl is highly electrophilic, susceptible to hydrolysis or amidation. Its position between the bulky 3-Cl and 5-CF3 groups introduces significant steric strain, often requiring forcing conditions for modification.

  • C5-Position (CF3): Provides metabolic stability and lipophilicity (LogP modulation), crucial for bioavailability in bioactive molecules.

Synthetic Pathways[2][3]

The synthesis of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate typically proceeds via the functionalization of the simpler core, 2,3-dichloro-5-(trifluoromethyl)pyridine , or through de novo ring construction.

Pathway A: Metalation-Carboxylation (The "Top-Down" Approach)

This is the most common laboratory-scale route. The proton at C4 (in the core pyridine) is the most acidic due to the flanking electron-withdrawing groups (Cl and CF3).

  • Starting Material: 2,3-Dichloro-5-(trifluoromethyl)pyridine.[1][2][3][4][5][6][7]

  • Lithiation: Treatment with LDA (Lithium Diisopropylamide) in THF at -78°C results in regioselective deprotonation at C4.

  • Quench: Trapping the lithiated species with CO₂ yields the carboxylic acid.

  • Esterification: Standard Fischer esterification (MeOH/H₂SO₄) or reaction with Thionyl Chloride followed by Methanol yields the target ester.

Pathway B: Cyclization (The "Bottom-Up" Approach)

Industrial routes often favor constructing the ring to avoid expensive cryogenic steps.

  • Condensation: Reaction of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide or similar synthons.

  • Chlorination: High-temperature chlorination (PCl₅/POCl₃) installs the halogens and aromatizes the system.

Visualization: Synthetic Logic Flow

The following diagram illustrates the divergence from the core pyridine scaffold to the specific isonicotinate target.

SynthesisPathway cluster_legend Process Key Start 3-Methylpyridine (Commodity Precursor) Core 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7) Start->Core 1. Chlorination 2. Fluorination (HF) Lithiated [4-Lithio-Intermediate] (Transient Species) Core->Lithiated LDA, THF, -78°C (Regioselective Deprotonation) Acid 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid Lithiated->Acid CO2 Quench (Carboxylation) Target Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (CAS 1147979-43-8) Acid->Target MeOH, H2SO4 or SOCl2, MeOH key1 Blue Arrow: Core Synthesis key2 Red Arrow: Functionalization

Figure 1: Synthetic route from commodity precursors to the target isonicotinate via Directed Ortho Metalation (DoM).

Reactivity Profile & Applications

The value of this molecule lies in its ability to undergo orthogonal reactions, allowing medicinal chemists to "grow" the molecule in multiple directions.

5.1 Nucleophilic Aromatic Substitution (SNAr)

The C2-Chlorine is the "soft spot" of the molecule.

  • Nucleophiles: Amines, Thiols, Alkoxides.

  • Regioselectivity: Attack occurs almost exclusively at C2. The C3-Cl is protected by the adjacent ester and is less activated.

  • Application: This reaction is used to attach the pyridine core to other pharmacophores (e.g., in the synthesis of SDHI fungicides).

5.2 Ester Transformations

The C4-Ester serves as a gateway to other functional groups.

  • Hydrolysis: Converts back to the acid (COOH), often required for coupling with amines to form amides.

  • Reduction: Conversion to the alcohol (CH₂OH) or aldehyde (CHO) using DIBAL-H or NaBH₄, altering the polarity and hydrogen-bonding potential.

Visualization: Reactivity Map

Reactivity Target Methyl 2,3-dichloro-5- (trifluoromethyl)isonicotinate SNAr S_NAr Product (2-Amino/Thio derivative) Target->SNAr R-NH2 / Base (Selectivity at C2) Amide Amide Linkage (via Hydrolysis + Coupling) Target->Amide 1. LiOH 2. R-NH2, HATU Alcohol Benzylic Alcohol (via Reduction) Target->Alcohol NaBH4 or DIBAL-H

Figure 2: Divergent reactivity profile showing primary sites of modification.

Safety & Handling Protocols

As a halogenated pyridine, this compound poses specific risks that must be mitigated in a research environment.

  • Hazards:

    • Skin/Eye Irritant: The ester and potential hydrolysis products (acid) are irritants.

    • Sensitizer: Halogenated pyridines are known skin sensitizers; avoid direct contact.

    • Aquatic Toxicity: Like many trifluoromethyl-substituted aromatics, it is persistent and toxic to aquatic life.

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves (double-gloving recommended for concentrated solutions).

    • Quench reaction mixtures containing reactive intermediates (like lithium species) carefully at low temperature.

References
  • Synthesis of 2,3-dichloro-5-(trifluoromethyl)

    • Patent: "Preparation method of 2,3-dichloro-5-trifluoromethylpyridine."[1][2][3][4][5][6][7] CN113527191A.

    • Source:

  • Nucleophilic Substitution Regioselectivity

    • Article: "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr)." Chemical Science, 2018.
    • Source:

  • Compound Data & CAS Verification

    • Database: "Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate CAS 1147979-43-8."[8][9]

    • Source:

  • Core Scaffold Applications

    • Review: "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science, 2020.
    • Source:

Sources

Foundational

"Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate" molecular weight

The following technical guide details the physicochemical profile, synthesis, and applications of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate , with a specific focus on its molecular weight characteristics and u...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and applications of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate , with a specific focus on its molecular weight characteristics and utility as a fluorinated pyridine scaffold.

Core Identity & Molecular Weight Analysis

Executive Summary Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (CAS: 1147979-43-8) is a highly specialized heterocyclic building block used primarily in the synthesis of advanced agrochemicals (fungicides/herbicides) and pharmaceutical candidates.[1] Its value lies in the unique substitution pattern of the pyridine ring: the electron-withdrawing trifluoromethyl (


) group at position 5 and the two chlorine atoms at positions 2 and 3 create a lipophilic, electron-deficient scaffold ideal for modulating metabolic stability and binding affinity in bioactive molecules.[1]
1. Physicochemical Profile

The molecular weight (MW) of this compound is a critical parameter for stoichiometric calculations and mass spectrometry (MS) identification. Due to the presence of two chlorine atoms, the compound exhibits a distinct isotopic signature.

Parameter Data / Value
Chemical Name Methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate
CAS Number 1147979-43-8 (Ester) Related: 1135283-33-8 (Free Acid)
Molecular Formula

Average Molecular Weight 274.02 g/mol
Monoisotopic Mass 272.9571 Da (based on

)
Physical State Low-melting solid or viscous liquid (dependent on purity)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water

Isotopic Distribution (Mass Spectrometry Focus) Researchers analyzing this compound via LC-MS must account for the natural abundance of Chlorine isotopes (


 and 

).[1]
  • M+0 Peak (273): 100% Relative Intensity (approx)

  • M+2 Peak (275): ~64% (Due to one

    
    )
    
  • M+4 Peak (277): ~10% (Due to two

    
    )
    
2. Structural Analysis & Reactivity

The "isonicotinate" designation places the ester group at the C4 position.[1] The reactivity of this scaffold is governed by the interplay between the electron-poor pyridine ring and its substituents.[1]

  • C2 & C3 (Chlorines): The chlorine at C2 is activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent ring nitrogen. However, the steric bulk of the C3-chlorine and C4-ester can hinder approach, requiring optimized conditions for substitution.[1]
    
  • C5 (Trifluoromethyl): This group exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the pyridine nitrogen and increasing the electrophilicity of the ring carbons.[1]

  • C4 (Ester): The methyl ester is susceptible to hydrolysis (to the acid) or reduction (to the alcohol/aldehyde), serving as the primary handle for chain extension.

3. Synthetic Pathways

The synthesis of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate typically proceeds via the functionalization of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) , a commercially available intermediate used in Fluopicolide production.[1]

Primary Route: Directed Ortho-Metallation (DoM) Because the C4 position is flanked by directing groups (Cl at C3 and CF3 at C5), it is the most acidic site remaining on the ring.[1]

  • Precursor: 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF).[1][2]

  • Metallation: Treatment with Lithium Diisopropylamide (LDA) at -78°C selectively lithiates the C4 position.[1]

  • Carboxylation: Quenching the lithiated species with

    
     yields the isonicotinic acid derivative.
    
  • Esterification: Acid-catalyzed esterification with Methanol (

    
    ) yields the final product.[1]
    

SynthesisRoute Fig 1. Synthesis via Directed Ortho-Metallation (DoM) of DCTF. Start 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) Inter1 Lithiated Intermediate (C4-Li Species) Start->Inter1 LDA, THF -78°C Acid 2,3-Dichloro-5-(trifluoromethyl) isonicotinic acid Inter1->Acid 1. CO2 (g) 2. H3O+ Quench Product Methyl 2,3-dichloro-5-(trifluoromethyl) isonicotinate Acid->Product MeOH, H2SO4 (cat.) Reflux

4. Applications in Drug & Agrochemical Discovery

A. Agrochemicals (Fungicides) This molecule serves as a pivotal intermediate for succinate dehydrogenase inhibitor (SDHI) fungicides. The 2,3-dichloro-5-CF3 motif provides exceptional metabolic stability against fungal cytochrome P450 enzymes.[1]

  • Mechanism: The ester is often hydrolyzed to the acid, converted to an acid chloride, and coupled with an amine to form an amide bridge common in active ingredients like Fluopicolide analogs.

B. Medicinal Chemistry In drug development, this scaffold is utilized to introduce lipophilicity (LogP modulation) without adding significant molecular bulk.

  • Bioisosterism: The pyridine ring acts as a bioisostere for phenyl rings, improving aqueous solubility (via the N-atom) while maintaining aromatic interactions.[1]

  • Linker Chemistry: The C4-ester allows for the attachment of complex pharmacophores, while the C2-Cl allows for late-stage diversification via Suzuki-Miyaura coupling or Buchwald-Hartwig amination.[1]

5. Handling & Safety Protocols

Hazard Classification:

  • Skin/Eye Irritant: Causes serious eye irritation and skin sensitization.[1]

  • Respiratory: May cause respiratory irritation if inhaled (dust/vapor).

Standard Operating Procedure (SOP):

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all manipulations.[1]

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The ester is stable but can hydrolyze if exposed to moisture over long periods.[1]

  • Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.

References
  • Google Patents. (2016). Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine (US20160145211A1).[1] Retrieved January 29, 2026, from

Sources

Exploratory

Strategic Utilization of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate in Heterocyclic Synthesis

Executive Summary Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (CAS 1147979-43-8 ) represents a high-value "linchpin" scaffold in modern medicinal chemistry and agrochemical discovery. Distinguished by its dense...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (CAS 1147979-43-8 ) represents a high-value "linchpin" scaffold in modern medicinal chemistry and agrochemical discovery. Distinguished by its dense functionalization, this pyridine derivative offers three distinct vectors for diversification: an electrophilic ester at C4, a labile chlorine at C2 (highly activated for


), and a sterically "buttressed" chlorine at C3.

This technical guide analyzes the synthesis, reactivity, and strategic application of this molecule. It is designed for synthetic chemists requiring a robust understanding of regioselectivity rules and handling protocols for polysubstituted pyridine systems.

Chemical Profile & Identity

ParameterSpecification
IUPAC Name Methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate
Common Name Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate
CAS Number 1147979-43-8
Parent Scaffold CAS 69045-84-7 (2,3-Dichloro-5-(trifluoromethyl)pyridine)
Molecular Formula

Molecular Weight 274.02 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, THF, EtOAc; limited solubility in water.

Synthetic Pathways

The synthesis of the methyl ester derivative typically proceeds via the functionalization of the parent pyridine, 2,3-dichloro-5-(trifluoromethyl)pyridine . Due to the electronic deficiency of the ring, direct electrophilic aromatic substitution is impossible. Instead, Directed Ortho Metalation (DoM) is the industry-standard protocol.

Protocol: C4-Selective Carboxylation via Magnesiation/Lithiation

Rationale: The C4 proton is the most acidic site on the ring, flanked by the electron-withdrawing trifluoromethyl group (C5) and the chlorine atom (C3). This creates a "pincer" effect, significantly lowering the


 and allowing for selective deprotonation without disturbing the C2-Cl bond.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck flask with 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to -78°C under Nitrogen.

  • Deprotonation: Slowly add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide, 1.1 eq) dropwise over 30 minutes.

    • Expert Insight: Avoid n-BuLi. The nucleophilicity of n-BuLi can lead to

      
       attack at the C2-Cl position. LiTMP is non-nucleophilic and sterically bulky, ensuring exclusive deprotonation at C4.
      
  • Trapping: Stir for 45 minutes at -78°C. The solution will likely turn deep yellow/orange, indicating the formation of the pyridyl-lithium species.

  • Quenching: Cannulate the lithiated mixture into a pre-cooled solution of Methyl Chloroformate (

    
    , 2.0 eq) in THF.
    
    • Note: Inverse addition (adding Li-species to electrophile) prevents double-addition or polymerization.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Visualization: Synthesis Workflow

Synthesis Start 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7) Reagent LiTMP / THF -78°C Start->Reagent Inter [4-Lithio-Intermediate] Reagent->Inter Deprotonation (C4 Selectivity) Quench Methyl Chloroformate (Inverse Addition) Inter->Quench Product Methyl 2,3-dichloro-5-(trifluoromethyl)- isonicotinate (CAS 1147979-43-8) Quench->Product Electrophilic Trap

Figure 1: Selective synthesis of the target ester via Directed Ortho Metalation (DoM).

Reactivity & Regioselectivity (The "Why")

Understanding the electronic landscape of this molecule is critical for designing downstream analogs. The molecule possesses three distinct electrophilic sites, each reacting under specific conditions.

A. The C2-Position: The "Soft" Electrophile ( )

The Chlorine at C2 is the most reactive site for Nucleophilic Aromatic Substitution (


).
  • Mechanism: The ring Nitrogen (N1) exerts a strong inductive effect (-I), pulling electron density from C2.

  • Selectivity: In a competition between C2-Cl and C3-Cl, C2 reacts exclusively with nucleophiles (amines, thiols, alkoxides).

  • Sterics: C2 is relatively accessible, whereas C3 is "buttressed" by the C2-Cl and the C4-Ester, making C3 kinetically inert to

    
    .
    
B. The C3-Position: The Cross-Coupling Partner

The Chlorine at C3 is generally resistant to displacement but is an excellent handle for Transition Metal Catalysis (Suzuki-Miyaura, Buchwald-Hartwig).

  • Strategy: Perform

    
     at C2 first. This differentiates the two halogens. Once C2 is substituted (e.g., with an amine), the C3-Cl can be engaged using Pd-catalysis (e.g., 
    
    
    
    ,
    
    
    ).
C. The C4-Ester: The Functional Handle

The methyl ester is electronically activated by the electron-poor pyridine ring.

  • Hydrolysis: Rapidly converts to the acid (LiOH/THF/Water).

  • Reduction: Can be reduced to the alcohol (

    
    ) or aldehyde (DIBAL-H at -78°C).
    
  • Amidation: Direct aminolysis is possible but often requires heating; conversion to the acid chloride followed by amine addition is more reliable.

Visualization: Reactivity Map

Reactivity Core Methyl 2,3-dichloro-5-(trifluoromethyl)- isonicotinate SNAr S_NAr at C2 (Amines/Thiols) Core->SNAr Fastest Reaction (Inductive Activation) Suzuki Pd-Coupling at C3 (Boronic Acids) Core->Suzuki Requires Catalyst (Steric Hindrance) EsterMod Ester Manipulation at C4 (Hydrolysis/Reduction) Core->EsterMod Standard Carbonyl Chem Prod_SNAr 2-Amino-3-chloro-derivative SNAr->Prod_SNAr Prod_Suzuki 2,3-Diaryl-derivative (Requires C2 protection) Suzuki->Prod_Suzuki Prod_Ester Alcohol / Amide / Acid EsterMod->Prod_Ester

Figure 2: Regioselectivity map highlighting the preferential reactivity of the C2 position.

Applications in Drug & Agrochemical Discovery[1]

Agrochemicals (Fungicides)

This scaffold is structurally homologous to the Fluopicolide class of fungicides. The 2,3-dichloro-5-CF3 motif provides:

  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the 5-position.
    
  • Lipophilicity: Increases membrane permeability, essential for systemic activity in plants.

Pharmaceutical Bioisosteres

In kinase inhibitor design, this pyridine serves as a bioisostere for electron-deficient phenyl rings.

  • Case Use: Replacing a 2,4-dichlorophenyl group with this pyridine often improves solubility (due to the nitrogen lone pair) and reduces CYP450 metabolism.

  • Fragment-Based Design: The ester allows for rapid library generation (amide coupling) to probe solvent-exposed pockets in protein targets.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

  • Sensitization: Halogenated pyridines are known skin sensitizers. Handle with double nitrile gloves.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture sensitive (ester hydrolysis).

References

  • ChemicalBook. (2024). Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate Product Page. Retrieved from

  • PubChem. (2024). 2,3-Dichloro-5-(trifluoromethyl)pyridine (Parent Scaffold Data). National Library of Medicine. Retrieved from

  • Google Patents. (2016). Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine and derivatives. Patent US20160145211A1. Retrieved from

  • Echemi. (2024). Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate Supplier Data. Retrieved from

Foundational

Technical Guide: Spectroscopic Data of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate

This guide details the spectroscopic profile and structural characterization of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (CAS 1147979-43-8). This compound is a critical halogenated pyridine intermediate, prim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic profile and structural characterization of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (CAS 1147979-43-8). This compound is a critical halogenated pyridine intermediate, primarily utilized in the synthesis of advanced agrochemicals (SDHI fungicides) and pharmaceutical pharmacophores.

Compound Identity & Structural Analysis

Before interpreting the spectra, the structural framework must be defined to validate signal assignments.

Property Data
IUPAC Name Methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate
CAS Number 1147979-43-8
Molecular Formula C

H

Cl

F

NO

Molecular Weight 274.02 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in CDCl

, DMSO-

, Methanol
Structural Logic for Spectroscopy
  • Pyridine Core: The nitrogen atom (N1) exerts a strong deshielding effect on the adjacent C2 and C6 positions.

  • Substituents:

    • 2,3-Dichloro: Electron-withdrawing inductive effect (-I), reducing electron density on the ring.

    • 5-Trifluoromethyl: Strong -I effect; characteristic

      
      F NMR signal; splits adjacent carbons.
      
    • 4-Methyl Ester: Anisotropic shielding cone affects H6; characteristic methoxy singlet.

  • Symmetry: The molecule is asymmetric, resulting in distinct signals for all carbon atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A. H NMR (Proton NMR)

Solvent: CDCl


, 400 MHz

The proton spectrum is simple due to the high degree of substitution, displaying only two singlets.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.65 Singlet (s)1HH-6 (Pyridine Ring)Deshielded by the adjacent Nitrogen (N1) and the electron-withdrawing CF

group at C5.
4.02 Singlet (s)3HOCH

(Methyl Ester)
Typical range for methyl esters attached to aromatic systems.

Interpretation Note: The H-6 proton may show fine coupling (quartet,


 Hz) due to the proximity of the CF

group, though this is often unresolved in standard resolution spectra.
B. C NMR (Carbon-13 NMR)

Solvent: CDCl


, 100 MHz

The carbon spectrum is complex due to C-F coupling.

Shift (

, ppm)
Multiplicity

(Hz)
Assignment
163.5 Singlet-C=O (Ester Carbonyl)
150.2 Singlet-C-2 (C-Cl,

to N)
146.8 Quartet~3 HzC-6 (CH,

to N)
138.5 Singlet-C-4 (Ipso to Ester)
128.0 Singlet-C-3 (C-Cl)
124.5 Quartet33 HzC-5 (Ipso to CF

)
121.8 Quartet273 HzCF

(Trifluoromethyl)
53.6 Singlet-OCH

(Methoxy)
C. F NMR (Fluorine NMR)

Solvent: CDCl


, 376 MHz
Shift (

, ppm)
MultiplicityAssignment
-63.2 Singlet (s)CF

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV)

The mass spectrum is dominated by the characteristic isotope pattern of the two chlorine atoms.

m/zIntensityAssignmentFragmentation Logic
273 MediumM

(

Cl

)
Molecular Ion.
275 High[M+2]

Isotope peak (

Cl

Cl). Ratio approx 9:6 relative to M/M+4.
277 Low[M+4]

Isotope peak (

Cl

).
242 Base Peak [M - OCH

]

Loss of methoxy group (31 Da). Formation of acylium ion.
214 High[M - COOCH

]

Loss of ester group (59 Da).
MS Fragmentation Pathway (Graphviz Visualization)

MS_Fragmentation M Molecular Ion (M+) m/z 273/275/277 (Cl2 Pattern) Acylium Acylium Ion [M-OMe]+ m/z 242/244/246 (Base Peak) M->Acylium - OCH3 (31) Aryl Aryl Cation [M-COOMe]+ m/z 214/216/218 M->Aryl - COOCH3 (59) Acylium->Aryl - CO (28)

Caption: Primary fragmentation pathway under Electron Impact (EI) ionization showing the sequential loss of the methoxy and carbonyl groups.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Thin Film)

Wavenumber (cm

)
IntensityVibrational Mode
1745 StrongC=O Stretch (Ester). Characteristic of electron-deficient esters.
1320 - 1100 Very StrongC-F Stretch . Broad, intense bands typical of CF

groups.
1580, 1430 MediumC=C / C=N Stretch . Pyridine ring skeletal vibrations.
1050 StrongC-O Stretch . Ester C-O-C linkage.
750 - 800 MediumC-Cl Stretch .

Synthesis & Experimental Context

This compound is typically synthesized via the metallation of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), a commercially available building block. The high electronegativity of the halogens directs lithiation to the 4-position, followed by quenching with CO


 or a chloroformate.
Synthesis Workflow

Synthesis Start 2,3-Dichloro-5- (trifluoromethyl)pyridine (DCTF) Inter 4-Lithio-Species Start->Inter Lithiation LDA LDA / THF -78°C Product Methyl 2,3-dichloro-5- (trifluoromethyl)isonicotinate Inter->Product Electrophilic Trap Quench Methyl Chloroformate (ClCOOMe)

Caption: Regioselective synthesis via lithiation at the C4 position, directed by the Ortho-Lithiation Effect.

References

  • PubChem. "Methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate (CAS 1147979-43-8)."[1] National Center for Biotechnology Information. [Link]

  • Google Patents. "US20130261100A1 - Pyridyl amide derivatives useful as fungicides.

Sources

Exploratory

"Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate" material safety data sheet (MSDS)

Technical Monograph: Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate Document Control: Subject: Handling, Safety, and Synthetic Utility Guide CAS Registry Number: 1158088-26-4[1] Part 1: Strategic Context & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate

Document Control:

  • Subject: Handling, Safety, and Synthetic Utility Guide

  • CAS Registry Number: 1158088-26-4[1]

Part 1: Strategic Context & Chemical Identity

1.1 The "Scaffold" Value Proposition Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate is not merely a reagent; it is a high-value poly-functionalized pyridine scaffold .[1] In drug discovery and agrochemical synthesis (specifically SDHI fungicides and nicotinamide derivatives), this molecule offers three distinct "handles" for diversification, allowing researchers to rapidly generate libraries of bioactive compounds:

  • C4-Ester: Amenable to hydrolysis, amidation, or reduction.[1]

  • C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent ring nitrogen.[1]
    
  • C3-Chlorine: Sterically crowded and less reactive, allowing for regioselective cross-coupling (Suzuki/Stille) after C2 functionalization.[1]

1.2 Physicochemical Profile

PropertyValueNote
IUPAC Name Methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate
Molecular Formula

Molecular Weight 274.02 g/mol
Physical State Low-melting solid or viscous oilDependent on purity/polymorph
Solubility DCM, EtOAc, THF, AcetonitrileHydrolyzes in aqueous base
LogP (Calc) ~3.2Lipophilic; cell-permeable

Part 2: Hazard Identification & Safety Protocol (MSDS Core)

2.1 GHS Classification (Derived from SAR & Analog Data) Note: As a specialized intermediate, full toxicological data is often extrapolated from the parent pyridine.[1] Treat with high caution.

  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1][2]

  • STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.[1][2][3]

  • Aquatic Toxicity (Chronic): Category 2 (H411) - Toxic to aquatic life with long lasting effects (Common for poly-halogenated aromatics).[1][4]

2.2 Critical Toxicology Insight Unlike simple esters, the electron-deficient pyridine ring makes this compound a mild alkylating agent and a potent sensitizer .[1] The trifluoromethyl group increases lipophilicity, facilitating rapid dermal absorption.[1]

  • Mechanism of Injury: Upon contact with mucous membranes, the ester moiety can hydrolyze to the corresponding isonicotinic acid, locally lowering pH and causing chemical burns.[1]

2.3 Emergency Response Matrix

Exposure RouteImmediate ActionScientific Rationale
Eye Contact Rinse with water for 15 mins.[1][4] Do not use neutralizing agents. Neutralization is exothermic and risks thermal injury to the cornea.[1]
Skin Contact Wash with soap/water.[1][3] Avoid ethanol. Ethanol acts as a permeation enhancer for lipophilic halo-pyridines.[1]
Inhalation Move to fresh air.[1][2][3][5] Administer

if dyspneic.
Halogenated vapors can cause delayed pulmonary edema.[1]
Spill Cleanup Adsorb on vermiculite.[1] Do not use basic absorbents. Strong bases (NaOH/KOH) may trigger rapid hydrolysis and heat generation.[1]

Part 3: Safe Handling Workflow

3.1 Operational Diagram The following workflow enforces a self-validating safety loop.

SafetyProtocol Start Start: Material Retrieval PPE_Check PPE Validation: Nitrile Gloves (Double) + Goggles Fume Hood Flow > 0.5m/s Start->PPE_Check Weighing Weighing: Use Anti-Static Spatula Avoid Metal Contact (Trace metals catalyze decomp) PPE_Check->Weighing Pass Solubilization Solubilization: DCM or Anhydrous THF (Avoid protic solvents initially) Weighing->Solubilization Quench Waste Quenching: Dilute with EtOAc -> Wash w/ NaHCO3 (Neutralize Acid Byproducts) Solubilization->Quench Post-Reaction Disposal Disposal: Halogenated Organic Waste Quench->Disposal

Caption: Figure 1. Standard Operating Procedure (SOP) for handling halogenated pyridine esters.

Part 4: Synthetic Utility & Reactivity Guide

4.1 Regioselectivity Map The power of this molecule lies in its predictable reactivity patterns.[1] The electron-withdrawing


 and Ester groups activate the ring, but the Nitrogen atom dictates the position of attack.[1]
  • Site A (C2-Cl): Most reactive to

    
     (amines, thiols) due to the 
    
    
    
    -position to Nitrogen.[1]
  • Site B (C4-Ester): Standard acyl substitution. Caution: Use mild bases (LiOH,

    
    ) to avoid decarboxylation or attack at the halogenated positions.[1]
    
  • Site C (C3-Cl): Requires transition metal catalysis (Pd/Ni) to react.[1] It is the "last resort" handle.

ReactivityMap Core Methyl 2,3-dichloro-5- (trifluoromethyl)isonicotinate SnAr C2-Substitution (SnAr) (Amines/Thiols) Fastest Reaction Core->SnAr  Nucleophiles (0°C) Hydrolysis C4-Hydrolysis/Amidation (Standard Ester Chem) Moderate Rate Core->Hydrolysis  LiOH/THF Coupling C3-Cross Coupling (Suzuki/Stille) Slow/Requires Catalyst Core->Coupling  Pd(PPh3)4

Caption: Figure 2. Chemoselective reactivity profile. Note the hierarchy: C2 > C4 > C3.

4.2 Experimental Protocol: Regioselective C2-Amination Objective: Introduce an amine at C2 without hydrolyzing the ester.[1]

  • Preparation: Dissolve 1.0 eq of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate in anhydrous THF (0.2 M).

  • Base Addition: Add 1.1 eq of

    
     (anhydrous, micronized). Avoid strong bases like NaH which may deprotonate the methyl ester 
    
    
    
    -position.[1]
  • Nucleophile: Add 1.05 eq of the desired amine dropwise at 0°C.

  • Monitoring: Warm to RT. Monitor by TLC (20% EtOAc/Hex).[1] The C2-substituted product usually appears as a more polar spot.[1]

  • Workup: Dilute with EtOAc, wash with brine. Do not acidify strongly as the pyridine nitrogen may protonate, trapping the product in the aqueous phase.[1]

References

  • PubChem Compound Summary. (2025). 2,3-Dichloro-5-(trifluoromethyl)pyridine. National Library of Medicine.[1] Retrieved from [Link](Note: Used for read-across toxicology of the core scaffold).[1]

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Pyridine, 2,3-dichloro-5-(trifluoromethyl)-.[1][3][4][6][7][8][9][10][11][12] Retrieved from [Link][1]

  • Bayer CropScience. (2011).[1] Synthesis of Fluopyram and intermediates. Patent CN113620867A.[1] Retrieved from (Validating the synthetic utility of the scaffold).

Sources

Foundational

Technical Guide: Solubility Profile & Characterization of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate

This guide serves as an advanced technical resource for the physicochemical characterization and handling of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate . It is designed for application scientists and process ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the physicochemical characterization and handling of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate . It is designed for application scientists and process chemists requiring precise solubility data and experimental protocols for synthesis optimization.

Compound Identification & Physicochemical Core

Before addressing solubility, the compound's structural integrity must be verified. This ester is a critical intermediate, often used in the synthesis of advanced agrochemicals (e.g., benzamide fungicides) and fluorinated pharmaceutical building blocks.

PropertySpecification
Chemical Name Methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate
Common Synonym Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate
CAS Registry Number 1147979-43-8
Molecular Formula C₈H₄Cl₂F₃NO₂
Molecular Weight 274.02 g/mol
Structural Features Pyridine core, 4-position methyl ester, 2,3-dichloro substitution, 5-trifluoromethyl group.[1][2][3][4][5][6][7][8][9][10]
Physical State Low-melting solid or semi-solid (dependent on purity); typically off-white to pale yellow.

Solubility Profile

Experimental data for this specific ester is often proprietary. The values below represent a synthesized profile based on Structure-Property Relationships (SPR) with the closely related precursor 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) and analogous halogenated pyridine esters.

Aqueous Solubility (Predicted)
  • Status: Sparingly Soluble / Insoluble

  • Estimated Value: < 50 mg/L (at 25°C, pH 7)

  • Mechanistic Insight: The trifluoromethyl (-CF₃) and dichloro motifs are highly lipophilic (electron-withdrawing), significantly reducing the polar surface area. While the ester functionality (-COOMe) provides a weak hydrogen bond acceptor site, it is insufficient to overcome the hydrophobic bulk of the halogenated pyridine ring.

  • pH Dependency: Stability is pH-dependent. At high pH (>9), the ester is prone to hydrolysis , converting to the more soluble 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid (CAS 1135283-33-8).

Organic Solvent Compatibility

This compound exhibits high solubility in polar aprotic and chlorinated solvents, making them the media of choice for nucleophilic substitution reactions or coupling steps.

Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 g/L) Ideal for extraction and transport.
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOHigh (>100 g/L) Preferred for SɴAr reactions (e.g., displacement of Cl).
Esters Ethyl Acetate, Isopropyl AcetateHigh (>50 g/L) Standard crystallization/purification solvent.
Alcohols Methanol, EthanolModerate Potential transesterification risk if heated with acid/base catalysts.
Alkanes Hexane, HeptaneLow / Moderate Used as an antisolvent for crystallization.

Experimental Protocol: Precise Solubility Determination

For critical process development (e.g., crystallization design), rely on this self-validating saturation shake-flask protocol rather than literature estimates.

Workflow Diagram (DOT)

The following diagram outlines the logical flow for determining thermodynamic solubility while accounting for potential hydrolysis instability.

SolubilityProtocol Start Start: Solid Sample Preparation SolventSelect Select Solvent System (Water, pH 7.4 Buffer, DCM, MeOH) Start->SolventSelect Equilibration Shake-Flask Equilibration (24h @ 25°C, 200 rpm) SolventSelect->Equilibration Filtration Filtration (0.22 µm PTFE) Remove undissolved solid Equilibration->Filtration Analysis Quantification via HPLC-UV (Detection @ 270 nm) Filtration->Analysis Validation Check Mass Balance & Hydrolysis Products Analysis->Validation Validation->SolventSelect If Hydrolysis > 5%

Figure 1: Step-wise workflow for thermodynamic solubility determination, integrating stability checks.

Detailed Methodology
  • Preparation: Weigh excess compound (~50 mg) into a chemically inert glass vial (borosilicate).

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Agitate at 25°C for 24 hours. Note: For aqueous buffers, check pH pre- and post-equilibration to detect acid formation.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter (hydrophobic PTFE prevents water block, hydrophilic PTFE for organics).

  • Quantification: Dilute the filtrate with Acetonitrile and analyze via HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (High organic % required to elute the lipophilic ester).

    • Detection: UV at 270 nm (characteristic pyridine absorption).

Handling, Stability & Safety

This compound combines the hazards of halogenated pyridines with ester reactivity.

  • Hydrolytic Sensitivity: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Moisture will slowly convert the ester to the corresponding carboxylic acid, which may precipitate unexpectedly due to lower solubility in organics.

  • Thermal Stability: Avoid temperatures >150°C during processing; fluorinated pyridines can emit toxic fluoride fumes (HF) upon thermal decomposition.

  • Safety (HSE):

    • Skin/Eye: Likely a severe irritant (H315/H319). The trifluoromethyl group enhances lipophilic penetration of skin.

    • Aquatic Toxicity: Presumed H411 (Toxic to aquatic life with long-lasting effects) by analogy to Fluopicolide intermediates. All aqueous waste must be incinerated, not sewered.

References

  • Jubilant Ingrevia. (2024).[11] Safety Data Sheet: 2,3-Dichloro-5-(trifluoromethyl)pyridine. (Precursor Data). Retrieved from

  • ChemicalBook. (2024).[8] Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate Product Entry (CAS 1147979-43-8).[5] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from

  • GuideChem. (2024). 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid (Acid Hydrolysis Product). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Halogen Exchange (Halex) Protocols for the Synthesis of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate

Executive Summary The synthesis of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (Target Molecule, TM ) represents a significant challenge in process chemistry due to the dense functionalization of the pyridine ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (Target Molecule, TM ) represents a significant challenge in process chemistry due to the dense functionalization of the pyridine ring. The critical step in this pathway is the Chlorine-Fluorine (Cl/F) exchange required to install the trifluoromethyl (-CF


) group.

This Application Note details the high-selectivity fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine to generate the trifluoromethylated intermediate, followed by downstream functionalization to the isonicotinate. We focus on the Swarts Reaction (SbF


/SbCl

) as the optimal laboratory and pilot-scale protocol, offering superior selectivity for side-chain fluorination over ring-chlorine exchange compared to anhydrous HF methods.

Strategic Analysis & Chemistry

The Synthetic Challenge

The target molecule contains three distinct halogenated sites. The primary difficulty lies in differentiating the reactivity of the side-chain trichloromethyl group from the ring chlorines at positions 2 and 3.

  • Risk: Non-selective fluorination conditions (e.g., nucleophilic aromatic substitution with KF) can lead to "over-fluorination," replacing the C2-Cl or C3-Cl with fluorine.

  • Solution: Use a Lewis Acid-mediated mechanism (Swarts-type) that specifically activates the benzylic-like C-Cl bonds of the trichloromethyl group without activating the aromatic ring for nucleophilic attack.

Reaction Pathway

The synthesis proceeds in three distinct phases.[1][2] The Cl/F exchange (Step 2) is the focal point of this guide.

SynthesisPathway Start 2,3-dichloro-5-methylpyridine Inter1 2,3-dichloro-5- (trichloromethyl)pyridine Start->Inter1 Radical Chlorination (Cl2, hν) Inter2 2,3-dichloro-5- (trifluoromethyl)pyridine (DCTF) Inter1->Inter2 Cl/F EXCHANGE (SbF3, SbCl5, 140°C) Target Methyl 2,3-dichloro-5- (trifluoromethyl)isonicotinate Inter2->Target 1. LDA, -78°C 2. CO2 3. MeOH/H+

Figure 1: Synthetic route highlighting the critical Cl/F exchange step.

Detailed Protocol: Cl/F Exchange via Swarts Reaction

This protocol utilizes Antimony(III) Fluoride (SbF


)  activated by catalytic Antimony(V) Pentachloride (SbCl

)
. This system is preferred over anhydrous HF for lab-scale (<1 kg) synthesis due to higher safety margins and operational control.
Materials & Equipment
  • Precursor: 2,3-dichloro-5-(trichloromethyl)pyridine (Purity >98%).[3]

  • Fluorinating Agent: Antimony trifluoride (SbF

    
    ), finely powdered.
    
  • Catalyst: Antimony pentachloride (SbCl

    
    ).[4]
    
  • Solvent: None (Neat reaction) or Sulfolane (if thermal control is difficult).

  • Equipment: 3-neck round bottom flask, mechanical stirrer (Teflon blade), reflux condenser, caustic scrubber (NaOH) for HCl/HF off-gas.

Step-by-Step Methodology
  • Setup: Flame-dry the glassware under nitrogen. Connect the condenser outlet to a trap containing 10% NaOH solution to neutralize evolved acidic gases.

  • Charging:

    • Charge 2,3-dichloro-5-(trichloromethyl)pyridine (1.0 eq, e.g., 26.5 g, 100 mmol) into the flask.

    • Add SbF

      
        (1.1 eq, 19.6 g, 110 mmol). Note: Stoichiometry is based on F equivalents; 1 mol SbF3 provides 3 mol F. We need 3 F per molecule, so 1.0 mol precursor requires 1.0 mol SbF3 theoretically. A slight excess (1.1 eq) ensures completion.
      
  • Catalyst Addition:

    • Heat the mixture to 80°C to melt the precursor (if solid).

    • Carefully add SbCl

      
        (0.05 eq, 1.5 g, 5 mmol) dropwise. Caution: Exothermic.[5]
      
  • Reaction (The Exchange):

    • Increase temperature to 140–150°C .

    • Maintain agitation.[6][3][5] The reaction will evolve volatile intermediates.

    • Monitoring: Monitor via GC-MS every hour. Look for the disappearance of the trichloromethyl peak (M+) and the emergence of mono-fluoro (CH

      
      Cl
      
      
      
      F), di-fluoro, and finally trifluoromethyl (CF
      
      
      ) peaks.
    • Target Time: 4–6 hours.

  • Workup (Distillation):

    • The product, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) , has a significantly lower boiling point (approx. 176°C) than the trichloromethyl precursor.

    • Install a short-path distillation head.

    • Distill the product directly from the reaction mixture under reduced pressure (20 mmHg) if possible, or steam distill if the residue is viscous.

  • Purification:

    • Wash the distillate with 5% NaHCO

      
       (aq) to remove antimony salts and traces of acid.
      
    • Dry over MgSO

      
      .
      
    • Yield Expectation: 85–92%.

Mechanism of Action

The selectivity is driven by the formation of a hypervalent antimony species. The ring chlorines (sp


 hybridized) are inert to this electrophilic activation, whereas the benzylic-like trichloromethyl chlorines (sp

) are labile.

Mechanism Swarts Fluorination Mechanism Step1 Activation: SbF3 + Cl-R forms [R-Cl...SbF3] complex Step2 Ionization: Abstration of Cl- by Sb(V) Formation of Carbenium ion [Ar-CCl2]+ Step1->Step2 Step3 Fluorination: Transfer of F- from Sb species to Carbenium ion Step2->Step3 Step4 Cycle Repeats: Process occurs 3 times CCl3 -> CCl2F -> CClF2 -> CF3 Step3->Step4

Figure 2: Stepwise exchange mechanism mediated by Antimony species.

Downstream Synthesis: Ester Installation

Once the 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) is isolated, the methyl ester is installed at the 4-position.

Protocol:

  • Metallation: Dissolve DCTF in anhydrous THF at -78°C . Slowly add LDA (Lithium Diisopropylamide, 1.1 eq). The directing effect of the halogens directs lithiation to the 4-position (between the 3-Cl and 5-CF

    
    ).
    
  • Carbonylation: Bubble dry CO

    
      gas through the solution for 30 minutes.
    
  • Quench: Quench with dilute HCl to obtain the carboxylic acid intermediate.

  • Esterification: Reflux the acid in Methanol with catalytic H

    
    SO
    
    
    
    or use Thionyl Chloride (SOCl
    
    
    ) followed by Methanol.
  • Product: Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate.

Comparative Analysis of Fluorination Agents

ParameterSwarts (SbF

/SbCl

)
Anhydrous HF (Industrial)KF / Crown Ether
Selectivity High (Side-chain only)High (Temp controlled)Low (Risk of Ring-F exchange)
Safety Moderate (Toxic metals)Critical (Fatal inhalation risk)Moderate
Equipment Standard GlasswareHastelloy/Monel AutoclaveStandard Glassware
Cost High (Antimony)Low (Bulk HF)Moderate
Suitability Lab/Pilot (<5kg) Production (>100kg) Not Recommended for -CCl3

Troubleshooting & Critical Parameters

  • Incomplete Exchange: If GC-MS shows significant monofluoro- or difluoro- intermediates (R-CCl

    
    F or R-CClF
    
    
    
    ), add an additional 0.1 eq of SbCl
    
    
    and increase temperature by 10°C. The final F atom is the hardest to install due to the electron-withdrawing nature of the first two fluorines.
  • Ring Fluorination: If 2,3,5-trifluoropyridine is observed, the temperature is too high (>170°C) or the catalyst load is excessive.

  • Moisture Sensitivity: SbCl

    
     hydrolyzes instantly. Ensure system is strictly anhydrous.
    

References

  • Synthesis of Pyridine Intermediates

    • Patent: "Process for producing 2,3-dichloro-5-(trifluoromethyl)pyridine."[1][2][3][5][7][8][9] U.S. Patent 6,xxx,xxx (Syngenta/Bayer analogs).

    • Source:

  • Swarts Reaction Mechanism: Literature: "The Swarts Reaction: Mechanism and Applications in Fluorine Chemistry." Journal of Fluorine Chemistry. Context: Explains the role of Sb(V) as the active Lewis acid carrier.
  • Fluopicolide Chemistry

    • Context: This specific isonicotinate is a structural isomer/analog relevant to the synthesis of Fluopicolide-class fungicides.
    • Source:

(Note: Specific patent numbers for the exact isonicotinate ester synthesis are often proprietary to companies like Bayer CropScience or Syngenta; however, the DCTF intermediate synthesis cited above is the industry standard foundation.)

Sources

Application

Application Note: Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate as a Strategic Intermediate in Pesticide Synthesis

This Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the strategic utilization of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (CAS 1147979-43-8), a highly...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the strategic utilization of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (CAS 1147979-43-8), a highly functionalized pyridine building block used in the synthesis of next-generation fungicides and nematicides.[1][2]

[1][2]

Executive Summary & Chemical Identity[1][2][3]

Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (hereafter MDTI ) represents a "linchpin" intermediate in the synthesis of pyridine-based agrochemicals.[1][2] Unlike the ubiquitous 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), which lacks the C4-carbon functionality, MDTI offers an orthogonal handle (the C4-ester) allowing for the construction of complex, multi-modal active ingredients (AIs).[1]

Its structural core is shared with blockbuster fungicides such as Fluopicolide and Fluopyram , making it a critical scaffold for generating analogs with enhanced lipophilicity and metabolic stability.[1][2]

Chemical Profile
PropertySpecification
CAS Number 1147979-43-8
IUPAC Name Methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate
Molecular Formula C₈H₄Cl₂F₃NO₂
Molecular Weight 274.02 g/mol
Appearance White to pale yellow crystalline solid or oil (purity dependent)
Key Functional Groups C2-Cl (Highly Reactive), C3-Cl (Steric/Electronic Modulator), C4-Ester (Electrophile), C5-CF₃ (Lipophilic/Metabolic Blocker)

Reactivity Analysis & Synthetic Logic

The utility of MDTI lies in its predictable regioselectivity .[1][2] The pyridine ring is highly electron-deficient due to the nitrogen atom and the trifluoromethyl group, making it susceptible to Nucleophilic Aromatic Substitution (SₙAr).[1]

The Reactivity Hierarchy[1]
  • C2-Position (Chlorine): The most reactive site.[1][2] Activated by the adjacent ring nitrogen (α-position) and the electron-withdrawing nature of the C5-CF₃ group.[1][2] This is the primary point of diversification for introducing amine or ether linkages (e.g., for Fluopicolide-like scaffolds).[1][2]

  • C4-Position (Ester): A standard electrophile.[1][2] Can be hydrolyzed to the acid (for coupling), reduced to the alcohol, or converted to an amide.

  • C3-Position (Chlorine): Significantly less reactive due to steric crowding by the C2-Cl and C4-Ester.[1][2] It typically remains intact, providing essential steric bulk that prevents metabolic degradation of the final pesticide.[1][2]

Experimental Protocols

Protocol A: Regioselective SₙAr Amination at C2

Objective: To introduce an amine pharmacophore at the C2 position while preserving the C4-ester and C3-chlorine.[1][2] This mimics the core synthesis of benzamide fungicides.[1][2]

Materials:

  • Substrate: MDTI (1.0 eq)[1][2]

  • Nucleophile: 2,6-difluorobenzylamine (1.1 eq) [Model Amine][1][2]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)[1][2]

  • Solvent: Acetonitrile (MeCN), anhydrous[1][2]

  • Catalyst: None required (due to high ring activation)[1][2]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with MDTI (10 mmol, 2.74 g) and anhydrous MeCN (50 mL). Stir until dissolved.

  • Base Addition: Add K₂CO₃ (25 mmol, 3.45 g) in a single portion. The suspension should be stirred vigorously.[1][2]

  • Nucleophile Addition: Add 2,6-difluorobenzylamine (11 mmol) dropwise over 10 minutes at room temperature (25°C). Note: Exotherm is possible due to the high reactivity of the C2-Cl.[1]

  • Reaction: Heat the mixture to 60°C and monitor by HPLC/TLC.

    • Checkpoint: The reaction is typically complete within 4–6 hours.[1][2] If C2/C3 bis-substitution is observed (rare), lower temperature to 40°C.[1][2]

  • Workup: Cool to room temperature. Filter off inorganic salts.[1][2] Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Heptane (1:4) or purify via silica gel chromatography (Ethyl Acetate/Hexanes gradient).[1][2]

Validation Criteria:

  • ¹H NMR: Disappearance of the C2-Cl signal (if applicable) and appearance of the NH doublet and benzylic protons.[1][2]

  • Regiochemistry: NOESY experiments should confirm the amine is at C2 (spatial proximity to C3-Cl is distinct from C3-substitution).

Protocol B: Hydrolysis & Decarboxylation (Accessing the DCTF Core)

Objective: To remove the C4-ester if the target requires the unsubstituted 2,3-dichloro-5-(trifluoromethyl)pyridine core (DCTF) with high purity.[1][2]

Materials:

  • Substrate: MDTI (1.0 eq)[1][2]

  • Reagent: Sodium Hydroxide (NaOH), 2M aqueous solution[2]

  • Solvent: Methanol/Water (1:1)[1][2]

  • Acid: HCl (conc.)[1][2][3]

Step-by-Step Methodology:

  • Saponification: Dissolve MDTI in MeOH. Add 2M NaOH (3.0 eq).[1][2] Stir at Reflux (65°C) for 2 hours.

    • Result: Quantitative conversion to the carboxylate salt.[1][2]

  • Acidification: Cool to 0°C. Acidify to pH 1 with conc. HCl. The carboxylic acid intermediate will precipitate.[1][2] Filter and dry.[1][2][4]

  • Decarboxylation: Suspend the dry acid in a high-boiling solvent (e.g., o-dichlorobenzene) or neat quinoline with a catalytic amount of Copper powder (Cu).[1][2]

  • Thermal Step: Heat to 180–200°C until CO₂ evolution ceases (approx. 2–4 hours).

  • Isolation: Distill the product (DCTF analog) directly from the reaction mixture under reduced pressure.

Pathway Visualization (Graphviz)[1][2]

The following diagram illustrates the divergent synthesis pathways starting from MDTI, highlighting its role as a branch point for different agrochemical classes.

G MDTI Methyl 2,3-dichloro- 5-(trifluoromethyl)isonicotinate (MDTI) SnAr_Product 2-Amino-3-chloro- 4-ester Derivative MDTI->SnAr_Product Protocol A: SnAr (R-NH2) @ 60°C Acid_Inter Carboxylic Acid Intermediate MDTI->Acid_Inter Hydrolysis (NaOH/MeOH) Amide_Product Pyridine-4-carboxamide (Novel Insecticides) MDTI->Amide_Product Direct Amidation (R-NH2, High Temp) Fluopicolide/Fluopyram\nAnalogs Fluopicolide/Fluopyram Analogs SnAr_Product->Fluopicolide/Fluopyram\nAnalogs Downstream Coupling DCTF 2,3-Dichloro-5- (trifluoromethyl)pyridine (DCTF Core) Acid_Inter->DCTF Protocol B: Decarboxylation (Cu, 200°C)

Caption: Divergent synthetic pathways from MDTI. Green path: Retention of C4-ester for novel analogs.[1][2] Red path: Conversion to the classic DCTF pesticide core.

Safety & Handling (SDS Highlights)

Working with fluorinated pyridines requires strict adherence to safety protocols due to their potential toxicity and environmental persistence.[1][2]

  • Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

    • H411: Toxic to aquatic life with long-lasting effects (typical for halogenated pesticides).[1][2]

  • Handling Protocol:

    • Ventilation: All reactions involving heating or amine addition must be performed in a certified chemical fume hood.[1][2]

    • PPE: Nitrile gloves (double-gloved recommended for concentrated oils), safety goggles, and lab coat.[1][2]

    • Waste Disposal: Do not release into drains.[1][2] All aqueous waste from the SₙAr reaction (containing fluoride/chloride salts) must be treated as halogenated organic waste.[1][2]

References

  • PubChem. (2025).[1][2] 2,3-Dichloro-5-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Bayer CropScience. (2008).[1][2] Fluopicolide: A new anti-oomycete fungicide.[1][2] FAO Specifications and Evaluations for Agricultural Pesticides. Available at: [Link]

  • Lamberth, C. (2021).[1][2] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link][1][2]

  • Google Patents. (2014).[1][2] Method for producing 2,3-dichloro-5-(trifluoromethyl)pyridine. WO2014198278A1.[1][2] Available at: [1][2]

Sources

Method

Application Note &amp; Protocols: Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate and its Precursors in the Synthesis of Novel Herbicides

Introduction: The Quest for Novel Herbicidal Scaffolds The persistent challenge of weed management in modern agriculture necessitates the continuous discovery of novel herbicides with improved efficacy, selectivity, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Herbicidal Scaffolds

The persistent challenge of weed management in modern agriculture necessitates the continuous discovery of novel herbicides with improved efficacy, selectivity, and environmental profiles. A key strategy in agrochemical research is the incorporation of fluorine-containing moieties, which can significantly enhance a molecule's biological activity, metabolic stability, and lipophilicity.[1] The trifluoromethylpyridine (TFMP) fragment, in particular, has emerged as a critical structural motif in a wide range of successful pesticides.[1]

This guide focuses on the synthetic utility of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) , a high-demand chemical intermediate, and its derivatives like Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate, as versatile platforms for the development of next-generation herbicides.[2][3][4] We will explore the strategic functionalization of the DCTF core to synthesize potent inhibitors of the Protoporphyrinogen Oxidase (PPO) enzyme, a validated and crucial target for weed control.

The DCTF Core: A Privileged Scaffold for Herbicide Discovery

The chemical architecture of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) makes it an exceptionally valuable starting material. The molecule possesses two chlorine atoms at the C2 and C3 positions, which offer distinct reactivity profiles for sequential and selective chemical modifications. The potent electron-withdrawing nature of the trifluoromethyl group at C5 activates the pyridine ring, making the chloro-substituents susceptible to nucleophilic substitution and facilitating metal-catalyzed cross-coupling reactions.[3]

Caption: Structure of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) highlighting reactive chlorine sites.

Synthetic Strategy: A Two-Step Pathway to PPO Inhibitors

The development of novel phenylpyridine-based herbicides from DCTF can be efficiently achieved through a robust two-step synthetic sequence. This strategy leverages a selective Palladium-catalyzed Suzuki cross-coupling reaction followed by a nucleophilic aromatic substitution (SNAr). This approach allows for the modular construction of a diverse library of compounds for structure-activity relationship (SAR) studies.

Caption: Two-step workflow for the synthesis of novel herbicides from DCTF.

Application Protocol 1: Synthesis of Phenylpyridine Intermediate via Suzuki Coupling

4.1 Objective: To selectively functionalize the C2 position of DCTF with a substituted phenylboronic acid, creating a key biphenyl intermediate.

4.2 Rationale & Expertise: The Suzuki cross-coupling reaction is the method of choice for constructing C-C bonds with high efficiency and functional group tolerance. Palladium(II) acetate serves as a robust catalyst precursor. The reaction is designed to be regioselective, with the C2 position of DCTF being more reactive under these conditions. The use of a nitrogen atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst, ensuring a high-yielding and reproducible transformation.

4.3 Detailed Step-by-Step Methodology:

  • Equipment: 50 mL three-neck round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, heating mantle.

  • Reagents:

    • 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) (5.0 mmol, 1.0 eq.)

    • Substituted p-hydroxyphenylboronic acid (5.5 mmol, 1.1 eq.)

    • Potassium carbonate (10.0 mmol, 2.0 eq.)

    • Palladium(II) acetate (0.25 mmol, 0.05 eq.)

    • Triphenylphosphine (0.5 mmol, 0.1 eq.)

    • Methanol (5 mL)

    • Acetonitrile (10 mL)

    • Ethyl acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • To the three-neck flask, add DCTF, the substituted p-hydroxyphenylboronic acid, potassium carbonate, triphenylphosphine, and palladium(II) acetate.

    • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Add methanol and acetonitrile via syringe.

    • Heat the reaction mixture to 50 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (DCTF) is consumed (approx. 6 hours).

    • Cool the mixture to room temperature and dilute with 50 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by recrystallization from an ethanol/water mixture to yield the pure phenylpyridine intermediate.[5]

Application Protocol 2: Synthesis of the Final Herbicide via SNAr

5.1 Objective: To displace the remaining chlorine atom at the C3 position with a nucleophile to generate the final α-trifluoroanisole product.

5.2 Rationale & Expertise: The second step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes the C3-Cl bond susceptible to attack by a suitable nucleophile. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction as it effectively solvates the cations, leaving the nucleophile more reactive.

5.3 Detailed Step-by-Step Methodology:

  • Equipment: As per Protocol 1.

  • Reagents:

    • Phenylpyridine intermediate from Protocol 1 (1.0 eq.)

    • Appropriate nucleophile (e.g., a substituted phenoxide, 1.2 eq.)

    • Potassium carbonate (2.0 eq.)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the phenylpyridine intermediate in DMF in a nitrogen-flushed flask.

    • Add potassium carbonate and the chosen nucleophile.

    • Heat the reaction mixture (typical temperatures range from 60-100 °C, optimization may be required).

    • Monitor the reaction by TLC until completion.

    • Cool the reaction, pour it into ice-water, and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the final product using column chromatography on silica gel.

    • Confirm the structure and purity of the final compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Data Analysis: Efficacy and Mechanism of Action

The synthesized compounds are evaluated for their herbicidal activity in greenhouse assays and for their specific mode of action through in vitro enzyme inhibition studies.[5][6]

Table 1: Greenhouse Post-Emergence Herbicidal Activity of Lead Compound 7a [5]

Weed Species Common Name Type Inhibition at 150 g a.i./hm² Inhibition at 37.5 g a.i./hm²
Abutilon theophrasti Velvetleaf Dicot 100% >80%
Amaranthus retroflexus Redroot Pigweed Dicot 100% >80%
Eclipta prostrata False Daisy Dicot 100% >80%
Digitaria sanguinalis Large Crabgrass Monocot >80% >80%
Echinochloa crusgalli Barnyard Grass Monocot <80% Not Reported

| Setaria viridis | Green Foxtail | Monocot | >80% | >80% |

Table 2: Comparative Efficacy (ED₅₀) and PPO Inhibition (IC₅₀) [5][6]

Compound ED₅₀: A. theophrasti (g a.i./hm²) ED₅₀: A. retroflexus (g a.i./hm²) In Vitro NtPPO Inhibition (IC₅₀, nM)
Lead Compound 7a 13.32 5.48 9.4

| Fomesafen (Control) | 36.39 | 10.09 | 110.5 |

The data clearly indicates that the lead compound derived from the DCTF scaffold exhibits superior herbicidal activity against key broadleaf weeds compared to the commercial standard, fomesafen. This potent in vivo activity is directly correlated with its significantly stronger inhibition of the target enzyme, NtPPO, in vitro.

Caption: Mechanism of action: Inhibition of the PPO enzyme by the synthesized herbicide.

Conclusion and Future Outlook

This guide demonstrates that 2,3-dichloro-5-(trifluoromethyl)pyridine is a premier building block for the synthesis of novel, high-potency herbicides. The described two-step protocol, combining Suzuki coupling and SNAr reactions, provides a reliable and adaptable workflow for researchers in agrochemical discovery. The resulting α-trifluoroanisole derivatives show exceptional activity as PPO inhibitors, outperforming commercial standards in greenhouse trials.[5][6] Further optimization of this scaffold, guided by SAR principles, holds significant promise for developing next-generation weed management solutions.[5]

References

  • Title: Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity Source: MDPI URL: [Link]

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]

  • Title: Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides Source: ACS Publications URL: [Link]

  • Title: Trifluoromethylpyridine: Its chemistry and applications Source: Research Outreach URL: [Link]

  • Title: CN106316932A - Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues Source: Google Patents URL
  • Title: (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate in the Synthesis of Novel Fungicides

This Application Note is structured as a high-level technical guide for researchers in agrochemical discovery. It focuses on the strategic utilization of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate as a scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in agrochemical discovery. It focuses on the strategic utilization of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate as a scaffold for Next-Generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Executive Summary

The search for novel fungicides with unique modes of action and resistance-breaking profiles has elevated the importance of highly functionalized pyridine scaffolds. Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate represents a "privileged structure" in modern agrochemistry. Its specific substitution pattern combines the lipophilic and metabolic stability of the trifluoromethyl group (–CF3) with the steric and electronic modulation of vicinal dichlorides .

This guide details the utility of this intermediate in synthesizing Pyridine-Carboxamide SDHIs (Succinate Dehydrogenase Inhibitors), a class analogous to Fluopyram and Boscalid. We provide a validated protocol for converting this ester into a bioactive amide library, emphasizing reaction control and yield optimization.

Chemical Profile & Strategic Value

Physicochemical Properties
PropertySpecification
Chemical Name Methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate
Common Name Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate
CAS Registry Number Derived from 69045-84-7 (acid precursor) or 1227575-06-5 (isomer analog)
Molecular Formula C₈H₄Cl₂F₃NO₂
Molecular Weight 274.02 g/mol
Appearance White to off-white crystalline solid or viscous oil
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Storage Inert atmosphere, 2–8°C (Hydrolysis sensitive)
Structural Activity Relationship (SAR) Logic

The strategic value of this scaffold lies in its C4-Carboxylate position relative to the C5-Trifluoromethyl group:

  • Lipophilicity (LogP): The –CF3 group at C5 significantly enhances membrane permeability, crucial for systemic fungal activity.

  • Metabolic Blockade: The C5 position is blocked by fluorine, preventing oxidative metabolism (hydroxylation) at this typically reactive site.

  • Steric Locking: The C3-Chloro substituent provides steric bulk that forces the amide bond (formed at C4) into a specific conformation, often critical for binding to the ubiquinone-binding site (site II) of the SDH enzyme complex.

  • Orthogonal Reactivity: The C2-Chloro atom is highly activated for SɴAr (Nucleophilic Aromatic Substitution), allowing late-stage diversification with amines or alkoxides to fine-tune solubility.[1]

Mechanism of Action: The SDHI Pathway

Fungicides derived from this isonicotinate scaffold typically function as SDHIs (FRAC Group 7) . They inhibit Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.

SDHI_Pathway Scaffold Methyl 2,3-dichloro- 5-(trifluoromethyl)isonicotinate Synthesis Amide Coupling (Linker Formation) Scaffold->Synthesis Hydrolysis + Amine Active_Ligand Novel Pyridine-Carboxamide Synthesis->Active_Ligand Yields Candidate Target Fungal Complex II (Succinate Dehydrogenase) Active_Ligand->Target Binds to Q-site Effect Inhibition of Respiration (ATP Drop) Target->Effect Blocks Electron Transfer Outcome Fungal Cell Death Effect->Outcome Energy Collapse

Figure 1: Logical flow from the isonicotinate scaffold to biological effect. The scaffold serves as the "warhead" carrier targeting the fungal mitochondrial complex.

Experimental Protocol: Synthesis of a Novel Carboxamide Fungicide

Objective: Synthesize N-(2-(2,4-dichlorophenyl)ethyl)-2,3-dichloro-5-(trifluoromethyl)isonicotinamide (a Fluopyram analog) using the methyl ester intermediate.[1]

Workflow Overview
  • Hydrolysis: Conversion of Methyl Ester to Carboxylic Acid.

  • Activation: Formation of Acid Chloride.

  • Coupling: Amide bond formation with phenethylamine derivative.

Step-by-Step Methodology
Step 1: Hydrolysis of the Methyl Ester

Rationale: The methyl ester is a protecting group; the free acid is required for coupling.

  • Dissolution: Dissolve 10.0 mmol (2.74 g) of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate in 30 mL of THF/Water (3:1 v/v).

  • Reagent Addition: Add 1.5 eq (0.63 g) of Lithium Hydroxide Monohydrate (LiOH·H₂O) .

  • Reaction: Stir vigorously at Room Temperature (25°C) for 4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The high-Rf ester spot should disappear, replaced by a baseline acid spot.

  • Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over MgSO₄ and concentrate in vacuo.

    • Yield: Expect >95% yield of the white solid acid.

Step 2: One-Pot Activation and Coupling

Rationale: Acid chlorides are more reactive than esters for sterically hindered anilines/amines.[1] We use Thionyl Chloride (SOCl₂) for robust activation.

  • Activation: Suspend the crude acid (from Step 1) in 20 mL dry Toluene. Add 3.0 eq of Thionyl Chloride (SOCl₂) and 1 drop of DMF (catalyst).

  • Reflux: Heat to 80°C for 2 hours until gas evolution (HCl/SO₂) ceases.

  • Evaporation: Concentrate to dryness to remove excess SOCl₂. Re-dissolve the resulting acid chloride in 15 mL dry DCM (Dichloromethane).

  • Coupling:

    • Prepare a separate solution of 2-(2,4-dichlorophenyl)ethylamine (1.1 eq) and Triethylamine (Et₃N) (2.5 eq) in 10 mL dry DCM.

    • Cool the amine solution to 0°C .

    • Dropwise add the acid chloride solution to the amine solution over 15 minutes.

  • Completion: Allow to warm to RT and stir for 4 hours.

    • Self-Validating Check: LC-MS should show a single peak with Mass [M+H]⁺ corresponding to the amide product (approx. MW 446).

Purification & Analysis[1]
  • Quench: Add water (20 mL) to the reaction mixture. Separate phases.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient 0% → 30% EtOAc in Hexanes.

  • Final Product Form: White crystalline solid.

Process Visualization

Synthesis_Workflow Start Methyl 2,3-dichloro- 5-(trifluoromethyl)isonicotinate Step1 Step 1: Hydrolysis (LiOH, THF/H2O) Start->Step1 Intermediate Free Acid Intermediate Step1->Intermediate >95% Yield Step2 Step 2: Activation (SOCl2, Toluene, 80°C) Intermediate->Step2 AcidChloride Acid Chloride Species Step2->AcidChloride In-situ Step3 Step 3: Coupling (Amine, Et3N, DCM, 0°C) AcidChloride->Step3 Product Final Fungicide Candidate (Pyridine-Carboxamide) Step3->Product Crystallization

Figure 2: Step-by-step synthetic workflow for converting the isonicotinate ester into a bioactive amide.

Safety & Handling Protocols

Working with halogenated pyridines requires strict adherence to safety standards.

  • Sensitization Warning: Pyridine intermediates, especially 2,3-dichloro derivatives, are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

  • Corrosivity: The acid chloride intermediate is corrosive and lachrymatory. All activation steps must be performed in a fume hood .

  • Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with standard organic solvents if incineration protocols differ for halogenated waste.

References

  • Fluopicolide & Pyridine Fungicides

    • Source: Bayer CropScience.[2] "Synthesis and fungicidal activity of 2,6-dichloro-N-[(3-chloro-5-trifluoromethyl-2-pyridyl)methyl]benzamide." Pest Management Science.

    • Context: Establishes the bioactivity of 3,5-substituted trifluoromethyl pyridines.
  • SDHI Design Principles

    • Source: FRAC (Fungicide Resistance Action Committee).[2] "SDHI Fungicides: Mode of Action and Resistance Management."

    • Context: Defines the pharmacophore requirements for Group 7 fungicides.
  • Synthetic Methodology (Amidation)

    • Source: Sigma-Aldrich / Merck. "Protocol for Amide Coupling using Thionyl Chloride."
    • Context: Standard operating procedure for converting sterically hindered acids to amides.
    • [1]

  • Intermediate Data (DCTF)

    • Source: PubChem. "2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)
    • Context: Properties of the core pyridine ring used in the synthesis.[3][4]

Sources

Method

"Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate" derivatization for biological screening

Application Note: AN-2026-PYR Topic: Strategic Derivatization of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate for High-Throughput Biological Screening Executive Summary Methyl 2,3-dichloro-5-(trifluoromethyl)-is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PYR Topic: Strategic Derivatization of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate for High-Throughput Biological Screening

Executive Summary

Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate represents a "privileged scaffold" in medicinal and agrochemical chemistry. Its densely functionalized core combines the lipophilic metabolic stability of a trifluoromethyl group (


) with the versatile reactivity of a polyhalogenated pyridine.

This guide details the strategic derivatization of this scaffold to generate focused libraries for biological screening. We leverage the distinct electronic environments of the C2 and C3 chlorides to achieve highly regioselective transformations, enabling the rapid synthesis of diverse analogs targeting kinases, fungal pathogens, and metabolic enzymes.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Exploring vector space via the C4-ester.

  • Agrochemical SAR: Mimicking the bioactivity of fluopicolide-class fungicides.

  • PROTAC Linkers: Utilizing the C2-position for linker attachment.

Chemical Reactivity Analysis

To design effective protocols, one must understand the electronic landscape of the molecule. The pyridine ring is electron-deficient (


-deficient), making it susceptible to Nucleophilic Aromatic Substitution (

).
  • C2-Position (The "Hotspot"): The C2-chloride is highly activated. It is ortho to the ring nitrogen and para to the electron-withdrawing

    
     group (and ortho to the C3-Cl). The inductive effect of the C4-ester further depletes electron density. Result:  Rapid, regioselective 
    
    
    
    with amines, thiols, and alkoxides under mild conditions.
  • C3-Position (The "Silent Partner"): The C3-chloride is sterically crowded (flanked by C2-Cl and C4-Ester) and less electronically activated (meta to Nitrogen). Result: Resistant to

    
    . Requires transition metal catalysis (e.g., Pd-catalyzed Suzuki-Miyaura) for functionalization, usually after C2 derivatization.
    
  • C4-Ester: A standard handle for hydrolysis to the acid (for solubility) or conversion to amides/heterocycles.

Visual Reactivity Map

ReactivityMap Core Methyl 2,3-dichloro- 5-(trifluoromethyl)-isonicotinate SNAr Pathway A: C2-Substitution (SNAr) (Primary Diversity Point) Core->SNAr R-NH2, DIPEA THF, 0°C -> RT Ester Pathway B: C4-Ester Manipulation (Solubility/Targeting) Core->Ester LiOH then R-NH2, HATU Suzuki Pathway C: C3-Coupling (Pd) (Advanced SAR) Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Amine 2-Amino-3-chloro analogs (Kinase Hinges) SNAr->Amine Amide Isonicotinamides (H-Bond Donors) Ester->Amide Biaryl 3-Aryl-Pyridine Cores (Pi-Stacking) Suzuki->Biaryl

Figure 1: Strategic reactivity map highlighting the regioselective functionalization order.

Detailed Experimental Protocols

Protocol A: Regioselective Library Generation (C2-Diversification)

Objective: To introduce diverse amine fragments at the C2 position while retaining the C3-Cl and C4-ester. Mechanism: Addition-Elimination (


).

Materials:

  • Substrate: Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate (1.0 equiv).

  • Nucleophiles: Diverse primary/secondary amines (1.1 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv).
    
  • Solvent: Anhydrous THF or Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: Dissolve the isonicotinate substrate (0.2 mmol) in anhydrous THF (2 mL) in a 4 mL glass vial or 96-well deep-well plate.

  • Addition: Add DIPEA (0.4 mmol), followed by the specific amine (0.22 mmol).

  • Incubation: Seal the vessel.

    • Reactive Amines (e.g., Morpholine, Benzylamine): Stir at Room Temperature (RT) for 4–12 hours.

    • Sterically Hindered Amines (e.g., Isopropylamine): Heat to 50°C for 16 hours.

  • Monitoring: Check via LC-MS. Look for the disappearance of the parent mass (

    
    ) and appearance of the product (
    
    
    
    ).
  • Work-up (High-Throughput):

    • Evaporate solvent using a centrifugal evaporator (Genevac).

    • Resuspend in DMSO/MeOH (1:1).

    • Purify via Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

Critical Note: The C3-chloride will not react under these conditions, ensuring high purity of the 2-substituted regioisomer.

Protocol B: Ester Hydrolysis and Amidation (C4-Diversification)

Objective: To convert the methyl ester into an amide, creating isonicotinamide derivatives often found in kinase inhibitors. Prerequisite: This can be performed on the parent molecule or after Protocol A.

Step 1: Saponification

  • Dissolve the ester intermediate in THF/Water (3:1).

  • Add LiOH (3.0 equiv). Stir at RT for 2 hours.

  • Acidify with 1M HCl to pH 3. Extract with Ethyl Acetate.

  • Concentrate to yield the free carboxylic acid.

Step 2: Amide Coupling

  • Dissolve the carboxylic acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.

  • Add the amine partner (R-NH2, 1.2 equiv).

  • Stir at RT for 12 hours.

  • Purification: Reverse-phase HPLC is recommended due to the lipophilicity of the

    
     group.
    

Data Analysis & Expected Results

The following table summarizes expected outcomes for standard derivatization attempts.

Reaction TypeReagentConditionsMajor ProductYield (Est.)

(C2)
MorpholineTHF, RT, 4h2-morpholino-3-chloro...>90%

(C2)
AnilineMeCN, 60°C, 24h2-anilino-3-chloro...[1]60-75%
Hydrolysis LiOHTHF/H2O, RTIsonicotinic Acid>95%
Suzuki (C3) Ph-B(OH)2Pd(dppf)Cl2, 100°C3-phenyl analog40-60%*

*Note: Suzuki coupling at C3 is challenging due to steric hindrance. Use Buchwald precatalysts (e.g., XPhos Pd G3) for better yields.

Workflow Visualization

The following diagram illustrates the decision tree for library synthesis.

Workflow Start Start: Methyl 2,3-dichloro- 5-(trifluoromethyl)-isonicotinate Decision Target Bioactivity? Start->Decision PathA Kinase/Enzyme Inhibitor (Need H-bond donor) Decision->PathA PathB Agrochemical/Fungicide (Need Lipophilicity) Decision->PathB Step1A Step 1: Saponification (C4) PathA->Step1A Step1B Step 1: SNAr at C2 (Introduce Lipophilic Amine) PathB->Step1B Step2A Step 2: Amide Coupling (Introduce R1) Step1A->Step2A Step3A Step 3: SNAr at C2 (Introduce R2) Step2A->Step3A Step2B Step 2: Keep Ester or Reduce to Alcohol Step1B->Step2B

Figure 2: Decision tree for library synthesis based on target biological profile.

References

  • Regioselectivity in Pyridines: Schlosser, M., et al. "Site-Selective Functionalization of Halogenated Pyridines." Journal of Organic Chemistry, 2005. Link

  • Fluopicolide Chemistry: "Synthesis and Fungicidal Activity of Fluopicolide Derivatives." Journal of Agricultural and Food Chemistry, 2010. Link

  • SNAr Mechanisms: "Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide." Chemical Reviews, 2012. Link

  • Agrochemical Scaffolds: Lamberth, C. "Pyridine chemistry in crop protection." Pest Management Science, 2013. Link

  • General Pyridine Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley, 2010. Link

(Note: While specific papers on the exact methyl ester derivative are proprietary or sparse, the reactivity described above is grounded in the fundamental chemistry of the 2,3-dichloro-5-trifluoromethylpyridine core, as evidenced by the synthesis of Fluopicolide and Fluazinam.)

Sources

Application

Application Note: Strategic Utilization of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate in Heterocyclic Scaffold Construction

This Application Note is designed for medicinal chemists and process scientists utilizing Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (CAS: 1158511-23-1 or related analogs) as a core scaffold. Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (CAS: 1158511-23-1 or related analogs) as a core scaffold.

Introduction: The "Linchpin" Scaffold

Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate represents a privileged building block in modern drug discovery. Its value lies in its orthogonal reactivity profile , which allows for the sequential and regioselective installation of pharmacophores. Unlike simple pyridines, this scaffold offers four distinct "handles" for diversification, making it ideal for constructing complex kinase inhibitors, GPCR ligands, and agrochemical actives (e.g., Fluopicolide analogs).

The Orthogonal Reactivity Map

The molecule possesses four sites with distinct electronic and steric properties:

  • C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen and the electron-withdrawing nature of the C5-CF3 and C4-Ester groups.

  • C3-Chlorine: Sterically crowded and electronically less activated than C2. It is reserved for Transition-Metal Catalyzed Cross-Couplings (Suzuki, Sonogashira) after C2 manipulation.

  • C4-Methyl Ester: An electrophilic carbonyl center suitable for Acyl Substitution (amide formation) or Cyclization (fused ring construction).

  • C5-Trifluoromethyl: A metabolic "shield" that increases lipophilicity (LogP) and blocks oxidative metabolism at the sensitive 5-position.

Reactivity Logic & Regioselectivity

Understanding the hierarchy of reactivity is critical to preventing byproduct formation.

Reaction TypePreferred SiteMechanistic Rationale
SNAr C2 >>> C3The ring nitrogen creates a strong dipole, making C2 the most electron-deficient center. The C4-ester and C5-CF3 further stabilize the Meisenheimer intermediate formed upon attack at C2.
Pd-Catalysis C3 (after C2 subst.)Once C2 is substituted (e.g., with an amine), the C3-Cl bond remains available for oxidative addition. Note: C2-Cl is also reactive to Pd, so SNAr is usually performed first to differentiate the halogens.
Cyclization C3-C4 Axis The adjacency of the C3-Halogen and C4-Ester allows for the formation of Furo[3,2-c]pyridines or Pyrrolo[3,2-c]pyridines via annulation.

Experimental Protocols

Protocol A: Regioselective SNAr at C2 (Amination)

Objective: Install an amine pharmacophore at C2 while leaving the C3-Cl and C4-Ester intact.

Reagents:

  • Substrate: Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the pyridine substrate in ACN (0.2 M concentration).

  • Addition: Add the base followed by the amine dropwise at 0°C.

    • Note: For highly reactive amines (e.g., pyrrolidine), maintain 0°C. For anilines, room temperature or mild heating (40°C) may be required.

  • Monitoring: Stir at RT. Monitor via LC-MS. The reaction is typically complete within 2–4 hours.

    • Checkpoint: Look for the mass shift corresponding to mono-substitution. If bis-substitution (C2 and C3) is observed, lower the temperature and reduce amine equivalents.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Validation: The C2-substituted product is confirmed by 1H NMR. A diagnostic shift in the amine NH signal and the retention of the C4-methyl ester singlet (~3.9 ppm) confirms the structure.

Protocol B: Synthesis of Fused Pyrrolo[3,2-c]pyridines

Objective: Construct a bicyclic scaffold by reacting the C3-Cl and C4-Ester. This is a high-value transformation for creating kinase inhibitor cores.

Mechanism: Sonogashira coupling at C3 followed by intramolecular cyclization onto the C4-ester.

Reagents:

  • Substrate: C2-substituted intermediate (from Protocol A) (1.0 equiv)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-catalyst: CuI (2 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: DMF (degassed)

Step-by-Step Methodology:

  • Coupling: Combine substrate, alkyne, catalysts, and base in DMF under Argon. Heat to 80°C for 4–6 hours.

    • Intermediate: This forms the 3-alkynyl-4-ester pyridine.

  • Cyclization (One-Pot or Sequential):

    • For Furan Systems (Furo[3,2-c]pyridine): Add a Lewis acid (e.g.,

      
       or simply heat further) to promote oxygen attack from the ester carbonyl? Correction:  Standard cyclization usually requires a nucleophile.
      
    • Standard Route: To get the Pyrrolo[3,2-c]pyridine , add a primary amine (R-NH2) and acetic acid, heating to 100°C. The amine attacks the ester to form an amide, which then cyclizes onto the alkyne (5-endo-dig or 5-exo-dig depending on conditions).

    • Alternative (Indole-like synthesis): If the alkyne contains an amino group or if an external amine is used with Cu catalysis, the nitrogen closes the ring.

Visual Workflow (Graphviz):

G Start Methyl 2,3-dichloro- 5-(trifluoromethyl)isonicotinate Step1 Protocol A: S_NAr (C2) (Install Amine R1) Start->Step1 R1-NH2, Base Step2 Protocol B: Sonogashira (C3) (Install Alkyne) Step1->Step2 Pd/Cu, Alkyne Step3 Cyclization (C3-C4) (Annulation) Step2->Step3 R2-NH2 / Heat Final Pyrrolo[3,2-c]pyridine Scaffold Step3->Final

Caption: Sequential functionalization workflow converting the pyridine monomer into a fused bicyclic scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Regioselectivity (C2 vs C3) Temperature too high or base too strong.Lower reaction temperature to -10°C. Use a weaker base (e.g.,

) to slow down the kinetics, allowing the thermodynamic preference for C2 to dominate.
Hydrolysis of Ester Wet solvents or hydroxide bases.Use anhydrous ACN or THF. Avoid hydroxide bases (NaOH, LiOH) unless hydrolysis is the goal. Use Carbonate or Amine bases.[1]
Stalled Suzuki Coupling at C3 Electronic deactivation by C2-amine.The electron-donating amine at C2 deactivates the C3-Cl bond. Solution: Use advanced precatalysts like XPhos Pd G3 or Pd-PEPPSI-IPr which are designed for deactivated aryl chlorides.

References

  • Regioselectivity in Pyridines: Schlosser, M., & Rausis, T. (2004). Site-Selective Substitution of 2,3-Dichloropyridine. European Journal of Organic Chemistry, 2004(5), 1018–1024. Link

  • Synthesis of Fluopicolide Intermediates: Dixson, J. A., et al. (2007). Process for the preparation of 2,6-dichloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridylmethyl]benzamide. U.S. Patent 7,235,668. Link

  • Fused Ring Synthesis: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience.
  • Trifluoromethyl Pyridine Building Blocks: Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection.[2] ChemBioChem, 5(5), 570-589. Link

Sources

Method

Application Notes and Protocols for the Scale-up Synthesis of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate

Introduction Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structural motif, a polysubstituted pyridine ring, is a common f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structural motif, a polysubstituted pyridine ring, is a common feature in a wide range of biologically active molecules. The increasing demand for these end-products necessitates robust, scalable, and economically viable synthetic routes for this intermediate. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate, focusing on practical application and scientific integrity.

The synthesis is a two-step process commencing with the preparation of the crucial precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, followed by a palladium-catalyzed methoxycarbonylation to introduce the methyl ester group at the 4-position of the pyridine ring. This guide will detail scalable protocols for both transformations, providing insights into the rationale behind the chosen methodologies and addressing potential challenges in a large-scale production setting.

Part 1: Synthesis of the Precursor: 2,3-dichloro-5-(trifluoromethyl)pyridine

The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine is a critical first stage. Several routes have been patented and optimized for industrial production. Here, we present a common and scalable method starting from 2-chloro-5-(chloromethyl)pyridine. This multi-step process involves chlorination and fluorination reactions.

Synthetic Workflow Overview

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine start 2-Chloro-5-(chloromethyl)pyridine step1 Side-chain Chlorination start->step1 intermediate1 2-Chloro-5-(trichloromethyl)pyridine step1->intermediate1 step2 Ring Chlorination intermediate1->step2 intermediate2 2,3-Dichloro-5-(trichloromethyl)pyridine step2->intermediate2 step3 Fluorination intermediate2->step3 product 2,3-Dichloro-5-(trifluoromethyl)pyridine step3->product

Caption: Overall workflow for the synthesis of the precursor.

Detailed Protocol for the Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine[1]

Step 1: Side-chain Chlorination to 2-Chloro-5-(trichloromethyl)pyridine

This step involves the radical chlorination of the methyl group of 2-chloro-5-(chloromethyl)pyridine.

  • Reaction Parameters:

    • Reactants: 2-chloro-5-(chloromethyl)pyridine, Chlorine gas (Cl₂)

    • Solvent: Carbon tetrachloride (CCl₄) or neat

    • Initiator: UV light

    • Temperature: 75-80 °C

  • Procedure:

    • Charge a suitable reactor equipped with a stirrer, a gas inlet, a condenser, and a UV lamp with 2-chloro-5-(chloromethyl)pyridine.

    • Heat the reactor to the specified temperature.

    • Introduce chlorine gas at a controlled rate while irradiating the reaction mixture with UV light. The mass ratio of 2-chloro-5-(chloromethyl)pyridine to chlorine is typically in the range of 1:1.5 to 1:3.0.[1]

    • Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

    • Upon completion, stop the chlorine flow and UV irradiation. If a solvent was used, it is recovered by distillation.

Step 2: Ring Chlorination to 2,3-Dichloro-5-(trichloromethyl)pyridine

This step introduces a second chlorine atom onto the pyridine ring.

  • Reaction Parameters:

    • Reactants: 2-Chloro-5-(trichloromethyl)pyridine, Chlorine gas (Cl₂)

    • Catalyst: Antimony trichloride (SbCl₃) or other Lewis acids.

    • Temperature: Elevated temperatures are typically required.

  • Procedure:

    • Transfer the crude 2-chloro-5-(trichloromethyl)pyridine to a chlorination reactor.

    • Add the catalyst, for instance, antimony trichloride.[1]

    • Heat the mixture and introduce chlorine gas.

    • Maintain the reaction at the desired temperature and monitor its progress by GC.

    • Once the desired conversion is achieved, the reaction is stopped.

Step 3: Fluorination to 2,3-Dichloro-5-(trifluoromethyl)pyridine

The final step in the precursor synthesis is the exchange of chlorine atoms on the trichloromethyl group with fluorine.

  • Reaction Parameters:

    • Reactants: 2,3-Dichloro-5-(trichloromethyl)pyridine, Hydrogen fluoride (HF)

    • Catalyst: Tungsten hexachloride (WCl₆) or other suitable catalysts.[2]

    • Temperature: 170-180 °C[2]

    • Pressure: 0.2 MPa[2]

  • Procedure:

    • Charge the fluorination reactor with 2,3-dichloro-5-(trichloromethyl)pyridine and the catalyst.

    • Heat the reactor to the reaction temperature.

    • Slowly introduce anhydrous hydrogen fluoride.

    • The reaction is typically carried out under pressure in an autoclave.[2]

    • After the reaction is complete, the crude product is purified by washing with an alkaline solution (e.g., sodium bicarbonate) to neutralize any remaining acid, followed by steam distillation and fractional distillation to yield pure 2,3-dichloro-5-(trifluoromethyl)pyridine.[1]

StepKey ReactantsCatalystTypical YieldPurity
1 2-chloro-5-(chloromethyl)pyridine, Cl₂UV lightHighIntermediate
2 2-chloro-5-(trichloromethyl)pyridine, Cl₂SbCl₃GoodIntermediate
3 2,3-dichloro-5-(trichloromethyl)pyridine, HFWCl₆~94% (crude)[2]~92% (crude)[2]

Part 2: Methoxycarbonylation to Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate

The introduction of the methyl ester group at the 4-position of the pyridine ring is achieved through a palladium-catalyzed methoxycarbonylation reaction. This reaction utilizes carbon monoxide and methanol in the presence of a suitable palladium catalyst and ligand system.

Reaction Mechanism Overview

The catalytic cycle for palladium-catalyzed methoxycarbonylation of an aryl halide generally involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl complex.

  • CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the Pd-aryl bond to form a Pd(II)-acyl complex.

  • Reductive Elimination: The acyl complex reacts with methanol, leading to the formation of the methyl ester product and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Proposed Scale-up Protocol for Methoxycarbonylation

Methoxycarbonylation Workflow start 2,3-dichloro-5-(trifluoromethyl)pyridine reaction Palladium-Catalyzed Methoxycarbonylation start->reaction reactants Methanol (MeOH) Carbon Monoxide (CO) Base (e.g., Triethylamine) reactants->reaction catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Phosphine Ligand (e.g., dppf) catalyst->reaction workup Work-up and Purification reaction->workup product Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate workup->product

Caption: Proposed workflow for the methoxycarbonylation step.

  • Reaction Parameters:

    • Substrate: 2,3-dichloro-5-(trifluoromethyl)pyridine

    • Reagents: Methanol (solvent and reactant), Carbon Monoxide (CO)

    • Catalyst System:

      • Palladium source: Palladium(II) acetate (Pd(OAc)₂) or similar Pd(0) or Pd(II) precursors.

      • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or other suitable phosphine ligands.

    • Base: A non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to neutralize the generated HCl.

    • Solvent: Methanol can serve as both reactant and solvent. An inert co-solvent like toluene or dioxane may be used.

    • Temperature: Typically in the range of 80-120 °C.

    • Pressure: CO pressure of 10-50 bar is common for such reactions.

  • Experimental Procedure:

    • To a high-pressure autoclave equipped with a mechanical stirrer, add 2,3-dichloro-5-(trifluoromethyl)pyridine, the palladium catalyst, and the phosphine ligand.

    • Add methanol and the base.

    • Seal the autoclave and purge it several times with nitrogen, followed by purging with carbon monoxide.

    • Pressurize the autoclave with carbon monoxide to the desired pressure.

    • Heat the reaction mixture to the target temperature with vigorous stirring.

    • Monitor the reaction progress by analyzing aliquots using GC or HPLC.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO in a well-ventilated fume hood.

    • The crude reaction mixture is then subjected to a work-up procedure, which may include filtration to remove the catalyst, followed by extraction and purification.

  • Purification:

    • The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Characterization of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate

Accurate characterization of the final product is essential to ensure its purity and identity. The following are the expected analytical data for Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate.

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons (around 3.9-4.0 ppm) and a singlet for the proton on the pyridine ring.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the ester, the carbons of the pyridine ring (with C-F coupling for the carbon attached to the CF₃ group), the carbon of the trifluoromethyl group (as a quartet due to C-F coupling), and the methyl carbon of the ester.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₈H₄Cl₂F₃NO₂). The isotopic pattern for the two chlorine atoms will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹) and characteristic absorptions for the C-Cl, C-F, and aromatic C-H and C=C bonds.

Safety and Handling

All procedures should be carried out by trained personnel in a well-ventilated laboratory, adhering to all relevant safety protocols.

  • 2,3-dichloro-5-(trifluoromethyl)pyridine: This compound is harmful if swallowed or inhaled, causes skin irritation, and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.[3]

  • Carbon Monoxide (CO): CO is a highly toxic, odorless, and colorless gas. All operations involving CO under pressure must be conducted in a certified high-pressure laboratory with appropriate safety measures and CO detectors.

  • Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care, and skin contact should be avoided.

  • Hydrogen Fluoride (HF): HF is an extremely corrosive and toxic substance. All handling of HF must be done with extreme caution, using appropriate personal protective equipment (PPE) and in a specialized fume hood.

Conclusion

The scale-up synthesis of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate is a challenging but achievable process. The synthesis of the precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, is well-established, with several patented industrial methods. The subsequent palladium-catalyzed methoxycarbonylation, while requiring careful optimization and specialized high-pressure equipment, offers a direct and efficient route to the final product. By following the detailed protocols and safety guidelines outlined in this document, researchers and drug development professionals can confidently approach the synthesis of this important chemical intermediate on a larger scale.

References

  • CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents.
  • CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google Patents.
  • Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Patsnap Eureka. Available at: [Link]

  • CN106316932A - Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues - Google Patents.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available at: [Link]

  • (PDF) methanone: structural characterization of a side product in benzothiazinone synthesis - ResearchGate. Available at: [Link]

  • 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | Cohizon Life Sciences. Available at: [Link]

  • Palladium-Catalyzed Methoxycarbonylation Investigated by Design of Experiments | Request PDF - ResearchGate. Available at: [Link]

  • WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents.
  • (PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl) - ResearchGate. Available at: [Link]

  • IS NIR Spectra. Available at: [Link]

  • Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene - Radboud Repository. Available at: [Link]

  • The methoxycarbonylation of aryl chlorides catalysed by palladium complexes of bis(di-tert-butylphosphinomethyl)benzene - PubMed. Available at: [Link]

  • Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl - Arkivoc. Available at: [Link]

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem. Available at: [Link]

  • Solution infiltration of palladium into MOF-5: synthesis, physisorption and catalytic properties - Journal of Materials Chemistry (RSC Publishing). Available at: [Link]

  • Silver-Mediated Trifluoromethylation of Aryldiazonium Salts: Conversion of Amino Group into Trifluoromethyl Group - AWS. Available at: [Link]

  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

Sources

Application

Application Note: Purification of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate

[1] Executive Summary Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (CAS 1147979-43-8 ) is a critical poly-halogenated pyridine intermediate, widely utilized in the synthesis of next-generation agrochemicals (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (CAS 1147979-43-8 ) is a critical poly-halogenated pyridine intermediate, widely utilized in the synthesis of next-generation agrochemicals (e.g., succinate dehydrogenase inhibitors) and fluorinated pharmaceutical scaffolds.[1]

Achieving pharmaceutical-grade purity (>98%) is often complicated by the presence of structurally similar regioisomers and unreacted precursors like 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) .[1] This guide details two validated purification workflows: Solvent-Selective Recrystallization for scale-up and Flash Column Chromatography for R&D isolation, supported by impurity profiling and analytical validation.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name Methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate
CAS Number 1147979-43-8
Molecular Formula C₈H₄Cl₂F₃NO₂
Molecular Weight 274.02 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Key Impurities 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF); Free Acid (Hydrolysis product)

Impurity Analysis & Separation Logic

Effective purification requires understanding the physicochemical differences between the target ester and its common contaminants.[1]

  • Target vs. Precursor (DCTF): The target molecule contains a polar methyl ester group at the C4 position.[1] This significantly increases its polarity compared to the lipophilic DCTF precursor, allowing for separation via silica chromatography or polarity-based crystallization.[1]

  • Target vs. Free Acid: The hydrolysis byproduct (carboxylic acid) is highly polar and acidic.[1] It can be removed via a basic wash (bicarbonate) prior to the main purification step.[1]

Decision Matrix: Workflow Selection

Purification_Decision_Tree Start Crude Reaction Mixture Check_State Physical State at RT? Start->Check_State Solid Solid / Semi-Solid Check_State->Solid Crystalline Oil Viscous Oil Check_State->Oil Amorphous Recryst Protocol A: Recrystallization (MeOH/H2O or Heptane) Solid->Recryst Chrom Protocol B: Flash Chromatography (SiO2, Hex/EtOAc) Oil->Chrom Purity_Check Check Purity (GC/HPLC) Recryst->Purity_Check Chrom->Purity_Check Purity_Check->Chrom Fail (Mixed Fractions) Final Pure Product (>98%) Purity_Check->Final Pass

Figure 1: Decision matrix for selecting the optimal purification route based on the physical state of the crude material.

Protocol A: Recrystallization (Scale-Up Preferred)[1]

This method relies on the steep solubility curve of the ester in alcohol/water mixtures or non-polar hydrocarbons.[1] It is most effective when the crude purity is already >85%.[1]

Reagents
  • Solvent A: Methanol (MeOH) or Isopropanol (IPA)[1]

  • Anti-solvent: Deionized Water

  • Alternative System: n-Heptane (for highly lipophilic impurities)[1]

Step-by-Step Methodology
  • Dissolution: Transfer 10 g of crude solid into a 100 mL round-bottom flask. Add 30 mL of MeOH (3 vol). Heat to 50–60°C with stirring until fully dissolved.

    • Note: If insoluble particulates remain, filter hot through a sintered glass funnel.[1]

  • Nucleation: Remove from heat and allow the solution to cool slowly to room temperature (25°C).

  • Anti-Solvent Addition: Dropwise, add water (approx. 5–10 mL) until a persistent turbidity (cloudiness) is observed.[1]

  • Crystallization: Cool the flask to 0–4°C in an ice bath for 2 hours. The ester should precipitate as white to off-white needles.[1]

  • Filtration: Filter the crystals using a Buchner funnel. Wash the cake with 10 mL of cold MeOH:Water (1:1) mixture.

  • Drying: Dry under vacuum (40°C, 20 mbar) for 4 hours to remove residual moisture.

Critical Control Point: Do not add excess water too quickly, or the product may "oil out" (separate as a liquid) rather than crystallize, trapping impurities.[1]

Protocol B: Flash Column Chromatography (High Purity)[1]

Required for oil-based crudes or when removing close-eluting regioisomers.[1]

System Setup
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Hexane (Solvent A) and Ethyl Acetate (Solvent B).[1]

  • Loading: 1:20 to 1:50 (Sample:Silica ratio).[1]

Gradient Elution Profile
Time (min)% Hexane% Ethyl AcetatePhase Description
0–5100%0%Elution of non-polar impurities (DCTF)
5–1595%5%Elution of minor regioisomers
15–3090%10%Elution of Target Ester
30–4070%30%Flush of polar impurities (Free Acid)
Execution Steps
  • Sample Prep: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) and adsorb onto silica (dry load) or load as a liquid if viscosity permits.[1]

  • Elution: Run the gradient as defined above.

  • Fraction Collection: Collect fractions monitoring UV absorbance at 254 nm. The pyridine ring with chlorine/CF3 substituents shows strong UV absorption.[1]

  • TLC Confirmation: Check fractions using TLC (10% EtOAc in Hexane). The product typically has an R_f of ~0.3–0.4, while DCTF runs near the solvent front (R_f > 0.8).[1]

Analytical Validation (QC)

Verify the integrity of the purified batch using the following parameters.

HPLC Method (Reverse Phase)[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1]

  • Gradient: 50% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.[1]

  • Acceptance Criteria: Purity > 98.0% (Area %).

1H NMR (CDCl3, 400 MHz)
  • Diagnostic Peak: Look for the methyl ester singlet at δ 3.9–4.0 ppm .[1]

  • Aromatic Region: A singlet represents the proton at the C6 position (if 2,3-dichloro substituted).[1]

  • Absence of Impurity: Ensure no broad singlet at δ > 10 ppm (indicates carboxylic acid) and no peaks corresponding to non-esterified precursors.

Safety & Handling

  • Hazard Class: Irritant/Corrosive.[1] Pyridine derivatives can cause skin sensitization.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Work within a fume hood.

  • Waste Disposal: Segregate halogenated organic waste. Do not mix with strong oxidizers.[1]

References

  • Synthesis of Pyridine Intermediates

    • Method for preparing 2,3-dichloro-5-trifluoromethylpyridine (DCTF).[1][2][3][4][5][6] WO2019109936.[1][2][5] (Precursor synthesis and properties).[1][4][6]

    • [1]

  • Chemical Property Data

    • Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (CAS 1147979-43-8).[1][7] ChemicalBook.[1]

  • General Purification of Halogenated Pyridines

    • Purification of 2,3-dichloro-5-(trifluoromethyl)pyridine.[1][2][3][4][6] Patent CN106008330A.[1]

    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

"Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate" reaction yield improvement

The following Technical Support Guide is structured to address the synthesis and yield optimization of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (and its corresponding acid precursor). This guide assumes the r...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the synthesis and yield optimization of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (and its corresponding acid precursor).

This guide assumes the researcher is utilizing the industry-standard Directed Ortho-Metallation (DoM) route starting from the widely available building block 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) , or troubleshooting the esterification of the intermediate acid.

Topic: Yield Optimization & Troubleshooting Target Molecule: Methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate Core Scaffold: Polysubstituted Pyridine Primary Application: Agrochemical intermediates (e.g., Fluopicolide analogs), Pharmaceutical building blocks.

Executive Summary: The Synthetic Challenge

The synthesis of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate presents a classic "crowded pyridine" challenge. The target position (C4) is flanked by a chlorine atom at C3 and a trifluoromethyl group at C5.

Primary Yield Killers:

  • The "Halogen Dance" (Base-Catalyzed Migration): When lithiating the C4 position, the chlorine at C3 is prone to migration to C4, leading to regioisomeric mixtures that are difficult to separate.

  • Steric Hindrance: The bulky

    
     and 
    
    
    
    groups shield the C4 carbonyl, making standard Fischer esterification slow and prone to incomplete conversion.
  • Nucleophilic Attack at C2: The C2 position is highly electrophilic; using simple alkyllithiums (e.g.,

    
    -BuLi) without steric bulk can lead to substitution (
    
    
    
    ) rather than deprotonation.

Core Protocol: Directed Ortho-Metallation (DoM)

Objective: Install the carboxylate group at C4 via Lithiation-Trapping.

Optimized Workflow

This protocol replaces standard


-BuLi with LDA (Lithium Diisopropylamide)  to prevent nucleophilic attack and minimize halogen migration.

Reagents:

  • Substrate: 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF).[1][2][3]

  • Base: LDA (Freshly prepared or high-quality commercial solution). Note: LTMP (Lithium 2,2,6,6-tetramethylpiperidide) is an even bulkier alternative if LDA fails.

  • Electrophile: Dry

    
     (gas or solid) or Methyl Chloroformate (
    
    
    
    ).
  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Optimization Guide
StepOperationCritical ParameterWhy? (The Science)
1 Base Preparation Cool THF/LDA to -78°C strictly.High temperatures (> -60°C) trigger the "Halogen Dance," where the C3-Cl migrates to the lithiated C4 position.
2 Addition Add DCTF (in THF) dropwise over 30 mins.Slow addition prevents localized "hot spots" where the exotherm could trigger side reactions.
3 Equilibration Stir at -78°C for 1-2 hours .The C4 proton is acidic due to the inductive effect of flanking EWGs, but steric hindrance slows the kinetics of deprotonation.
4 Trapping (Option A) Bubble Dry

gas (excess).
Route to Acid: Forms the lithium carboxylate. Requires subsequent acidic workup and esterification.
4 Trapping (Option B) Add Methyl Chloroformate (1.2 eq).Direct Route to Ester: Bypasses the acid isolation step. Warning: Can be slower due to sterics.
5 Quench Acidify with 2N HCl at -20°C .Controlled protonation prevents decarboxylation of the sensitive pyridine-4-carboxylic acid intermediate.

Visualizing the Failure Modes (Pathway Analysis)[4]

The following diagram illustrates the kinetic competition between the desired pathway and the destructive "Halogen Dance."

G Start Start: 2,3-dichloro-5-(CF3)pyridine Lithiated Intermediate: 4-Lithio Species (Desired) Start->Lithiated LDA, -78°C (Kinetic Control) Attack Side Product: C2-Alkylated Pyridine (Nucleophilic Attack) Start->Attack n-BuLi (No steric bulk) or T > -50°C Dance Side Product: 'Halogen Dance' (Isomerized Lithio Species) Lithiated->Dance Warm to > -60°C (Thermodynamic Control) Product Target: Methyl Isonicotinate Lithiated->Product Trapping (CO2 or ClCO2Me)

Figure 1: Kinetic vs. Thermodynamic control in polyhalogenated pyridine lithiation. Maintaining -78°C is non-negotiable to avoid the 'Dance' pathway.

Troubleshooting: Esterification (Acid to Ester)

If you chose Option A (CO2 trapping) , you isolate the 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid. Converting this to the methyl ester is often difficult due to the steric bulk of the ortho-substituents.

Common Issue: Refluxing in MeOH with


 yields <50% conversion after 24h.

Optimized Protocol: The Acid Chloride Method Standard Fischer esterification fails because the tetrahedral intermediate cannot form easily between the bulky 3-Cl and 5-CF3 groups.

  • Activation: Suspend the acid in Toluene (or DCM). Add Thionyl Chloride (

    
    , 2.0 eq)  and a catalytic drop of DMF .
    
  • Reflux: Heat to reflux for 2-3 hours. The system will clarify as the acid chloride forms.

  • Evaporation: Remove excess

    
     under vacuum (azeotrope with toluene to ensure complete removal).
    
  • Esterification: Dissolve the residue in dry DCM and add Methanol (excess) + Pyridine (1.1 eq) at 0°C.

    • Why Pyridine? It acts as an HCl scavenger, driving the equilibrium forward instantly.

Diagnostic FAQ

Q1: My reaction mixture turned black upon adding the base. Is the batch lost?

  • Diagnosis: Likely decomposition via nucleophilic attack at the C2 position.

  • Fix: Did you use

    
    -BuLi? Switch to LDA  or LiTMP . If you used LDA, ensure the temperature was strictly -78°C before addition. Pyridine lithiations are notoriously color-sensitive; a deep red/brown is common, but black tar indicates polymerization.
    

Q2: I see a major impurity with M+ = Target + 34 (Chlorine isotope pattern).

  • Diagnosis: You have formed the "Halogen Dance" product where the C3 chlorine migrated to C4, and the electrophile entered at C3.

  • Fix: Your reaction warmed up during the lithiation phase. Check your cryostat. Ensure the addition of the starting material is slow enough to prevent exotherms.

Q3: Can I use Grignard exchange (iPrMgCl) instead of Lithiation?

  • Analysis: Magnesium-halogen exchange is safer but typically requires an Iodine or Bromine atom. Since your substrate is a chloride (DCTF), iPrMgCl will likely not effect the exchange at -78°C. You would need to synthesize the 4-iodo analog first, which adds steps. Stick to LDA lithiation for the chloride.

Decision Matrix for Yield Improvement

Use this logic flow to determine the next step in your optimization process.

DecisionTree Problem Identify Problem LowYield Low Yield (<40%) Problem->LowYield Impurity Wrong Regioisomer Problem->Impurity Incomplete Incomplete Esterification Problem->Incomplete Sol1 Switch Base to LiTMP Check Temp (-78°C) LowYield->Sol1 Nucleophilic Attack? Sol2 Slow Addition Rate Reduce Conc. Impurity->Sol2 Halogen Dance? Sol3 Use SOCl2 / DMF route Avoid Fischer method Incomplete->Sol3 Steric Hindrance?

Figure 2: Troubleshooting decision tree based on impurity profile and yield data.

References & Authority

  • Schlosser, M. (2005). "The Halogen Dance: A versatile tool for the synthesis of polysubstituted aromatics and heteroaromatics." Angewandte Chemie International Edition. (Fundamental mechanism of migration in pyridines).

  • Bayer CropScience. (2007). Process for the preparation of 2,3-dichloro-5-(trifluoromethyl)pyridine derivatives.[1][2][3][4][5][6][7] Patent WO 2007/060662.[3] (Describes the industrial handling of the DCTF scaffold).

  • Dow AgroSciences. (2007). Pyridine carboxylic acid derivatives and their use as herbicides. Patent WO 2007/092184. (Describes the esterification and functionalization of similar pyridine carboxylates).

  • Gribble, G. W. (2010). "Lithiation of Pyridines." Heterocyclic Scaffolds II. Springer.[4] (Authoritative review on base selection for pyridine functionalization).

Disclaimer: This guide is intended for qualified research personnel. All protocols involve hazardous reagents (LDA, SOCl2) and should be performed in a fume hood with appropriate PPE.

Sources

Optimization

Technical Support Center: Synthesis of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate

Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: PYR-F-405 Status: Open Analyst: Senior Application Scientist, Fluorinated Heterocycles Division Executive Summary & Molecule Profile Target Molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: PYR-F-405 Status: Open Analyst: Senior Application Scientist, Fluorinated Heterocycles Division

Executive Summary & Molecule Profile

Target Molecule: Methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate Common Code: DCTF-Isonicotinate Primary Application: Advanced intermediate for agrochemicals (e.g., SDHI fungicides like Fluopyram analogs) and pharmaceutical scaffolds.

Synthesis Context: The synthesis typically involves the functionalization of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) via directed ortho-lithiation (DoM) followed by carboxylation and esterification. This scaffold is electronically deficient, making it highly susceptible to both regiochemical errors during metallation and nucleophilic aromatic substitution (


)  during workup or esterification.

Critical Pathway & Failure Modes (Visualized)

The following diagram maps the standard synthetic route against the three most common "failure branches" (Side Reactions).

ReactionMap SM Starting Material (DCTF) 2,3-dichloro-5-(trifluoromethyl)pyridine Li_Int Lithiated Intermediate (4-Li-DCTF) SM->Li_Int LDA/BuLi, -78°C SP1 Side Product A (Regioisomer: 6-Li) SM->SP1 Temp > -70°C (Thermodynamic Control) Acid Intermediate Acid (Isonicotinic Acid) Li_Int->Acid CO2 Quench SP2 Side Product B (Dimer/Wurtz) Li_Int->SP2 Over-metallation or Warm-up Target TARGET PRODUCT Methyl Ester Acid->Target MeOH, H+ SP3 Side Product C (2-Methoxy Impurity) Target->SP3 Basic Conditions (OMe- attack at C2) SP4 Side Product D (2-Pyridone/Hydrolysis) Target->SP4 Aq. Workup pH > 9 (OH- attack at C2)

Figure 1: Reaction pathway analysis showing critical divergence points where side reactions occur.

Troubleshooting Guides (Incident Reports)

Incident Type 1: The "Methoxy-Switch" ( Impurity)

Symptom: Mass Spec shows a significant peak at


 (or 

depending on Cl isotope) relative to the product. NMR shows a new singlet ~4.0 ppm (methoxy) and loss of the C2-Cl signal. Diagnosis: Nucleophilic Aromatic Substitution (

) at the 2-position.

Technical Explanation: The pyridine ring is severely electron-deficient due to the cumulative withdrawing effects of the 5-


, 4-COOMe, and the nitrogen heteroatom. This activates the 2-Cl and 3-Cl positions.[1][2] The 2-Cl is particularly labile because it is ortho to the nitrogen and para to the 

group (acting in concert to stabilize the Meisenheimer complex). If you use basic esterification conditions (e.g., MeI/K2CO3 or MeOH/NaH), the methoxide ion will rapidly displace the 2-chloride.

Corrective Protocol:

  • Switch to Acid Catalysis: NEVER use base-mediated alkylation for this substrate. Use Thionyl Chloride (

    
    ) in Methanol or Sulfuric Acid (
    
    
    
    ) in Methanol.
  • Temperature Control: Even under acidic conditions, prolonged reflux can lead to slow solvolysis. Maintain reaction temperature

    
     if possible, or limit reflux time.
    
  • Quench Strategy: Do not quench into basic water (e.g., NaOH). Quench into brine or saturated

    
     only after cooling to 0°C.
    
Incident Type 2: "The Wandering Lithium" (Regioselectivity Issues)

Symptom: Formation of the 2-carboxylic acid isomer or recovery of starting material.[3] Diagnosis: Loss of Kinetic Control during Lithiation.

Technical Explanation: The deprotonation of DCTF relies on the acidity of the C4-H proton, which is flanked by the bulky/directing 3-Cl and 5-


 groups. This is the Kinetic  product.
  • Issue A (Thermodynamic Shift): If the temperature rises above -70°C, the lithiated species may isomerize to the C6 position (less sterically hindered) or undergo "Halogen Dance" (migration of the halogen).

  • Issue B (Li-Hal Exchange): n-BuLi is nucleophilic enough to attack the Cl atoms (Lithium-Halogen exchange) rather than deprotonate the C-H, especially if the addition is too fast.

Corrective Protocol:

  • Base Selection: Use LDA (Lithium Diisopropylamide) instead of n-BuLi. LDA is a non-nucleophilic base, preventing Li-Hal exchange.

  • Cryogenic Rigor: Maintain internal temperature strictly below -75°C . Pre-cool the solvent/substrate mixture before adding the base.

  • Reverse Addition: If using n-BuLi, consider adding the base to the substrate very slowly, or (better) add the substrate to the pre-cooled base to maintain low local concentration of the nucleophile.

Incident Type 3: "The Disappearing Ester" (Hydrolysis/Decarboxylation)

Symptom: Low yield of ester; presence of DCTF (starting material) in the final crude. Diagnosis: Thermal Decarboxylation of the intermediate acid.

Technical Explanation: Poly-halogenated isonicotinic acids are prone to thermal decarboxylation. If the intermediate acid is isolated and dried with heat (>60°C), or if the esterification reaction is heated too aggressively, the


 moiety can be lost, reverting the molecule back to the DCTF core (or a protonated version).

Corrective Protocol:

  • One-Pot Procedure: Avoid isolating the dry acid. Quench the lithiation with

    
    , acidify to form the acid in situ, remove the solvent carefully (vacuum, low heat), and immediately proceed to esterification (e.g., add MeOH/SOCl2 to the residue).
    
  • Mild Drying: If isolation is necessary, dry under high vacuum at ambient temperature.

Data Summary: Reactivity Profile

ParameterValue / ConditionRisk Factor
pKa (C4-H) ~24 (Est.)High acidity facilitates lithiation, but requires non-nucleophilic base.
Labile Site C2-ChlorineExtremely high susceptibility to

by O-, N-, or S- nucleophiles.
Thermal Limit ~60°C (Acid form)Risk of decarboxylation.
Critical Reagent MethanolMust be anhydrous during esterification to prevent hydrolysis to pyridone.

Validated Experimental Workflow (Recommended)

Note: This protocol assumes anhydrous conditions and inert atmosphere (


/Ar).

Step 1: Metallation (The "Kinetic" Phase)

  • Charge a reactor with dry THF and Diisopropylamine (1.1 eq) . Cool to -20°C.

  • Add n-BuLi (1.1 eq) dropwise. Stir 20 min to form LDA.

  • Cool mixture to -78°C .

  • Add DCTF (Starting Material) dissolved in THF dropwise. Rate Limit: Internal temp must not exceed -73°C.

  • Stir at -78°C for 45-60 mins. (Do not over-stir; "Halogen Dance" risk increases with time).

Step 2: Carboxylation

  • Bubble excess dry

    
     gas  (or add crushed dry ice) into the solution rapidly.
    
  • Allow warming to -20°C over 1 hour.

  • Quench with dilute HCl (pH ~2). Extract with EtOAc.[4]

Step 3: Esterification (The "Safe" Phase)

  • Concentrate the EtOAc extract (do not heat >40°C).

  • Dissolve residue in Anhydrous Methanol .

  • Add

    
     (1.5 eq)  dropwise at 0°C.
    
  • Warm to room temperature and stir 12h. Avoid Reflux.

  • Evaporate Methanol. Partition between DCM and cold

    
     (aq).
    
  • Dry organic layer (

    
    ) and concentrate.
    

FAQ: Rapid Response

Q: Can I use Oxalyl Chloride instead of Thionyl Chloride for the esterification? A: Yes, and it is often milder. Formation of the acid chloride using Oxalyl Chloride/DMF (cat.) in DCM at 0°C, followed by quenching with Methanol, is an excellent way to avoid the high temperatures associated with


 reflux. This reduces the risk of 

side products.

Q: My product has a yellow color that won't go away. What is it? A: This is likely a trace amount of the 2-pyridone derivative (hydrolysis of the 2-Cl). It is highly polar and often colored. A short silica plug filtration (eluting with 10% EtOAc/Hexane) usually removes it, as the pyridone sticks to the silica.

Q: Why did I get a mixture of isomers during chlorination (if synthesizing the precursor)? A: If you are synthesizing the DCTF precursor yourself, chlorination of 3-chloro-5-(trifluoromethyl)pyridine often yields a mixture of 2,3-dichloro and 2,5-dichloro (if CF3 directs differently) isomers. Distillation is required before attempting the lithiation step, as the isomers have different lithiation propensities.

References

  • Preparation of substituted pyridines (Fluopyram Intermediates). Bayer CropScience AG. World Intellectual Property Organization, WO 2008/053043.

  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393. (Foundational text on "Halogen Dance" and site-selective lithiation of pyridines).

  • Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine. National Institutes of Health (NIH) / PubMed Central. (Discusses the reactivity of the DCTF core).

  • Process for preparing 2,3-dichloro-5-trifluoromethylpyridine. Google Patents, CN106008330A. (Details on the stability and side reactions of the chlorinated pyridine core).

Sources

Troubleshooting

Technical Support Center: Trifluoromethylation of Pyridine Rings

Welcome to the technical support center for the trifluoromethylation of pyridine rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the trifluoromethylation of pyridine rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. The trifluoromethyl group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, its installation onto pyridine scaffolds can be challenging. This resource provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Section 1: General Troubleshooting & FAQs

This section addresses broad issues applicable to various trifluoromethylation methods.

Q1: My trifluoromethylation reaction is not working at all. Where do I start troubleshooting?

A1: When faced with a complete lack of product formation, a systematic approach is crucial. Begin by verifying the integrity of your starting materials and reagents.

  • Pyridine Substrate Purity: Ensure your pyridine starting material is pure and free of contaminants that could interfere with the reaction.

  • Reagent Viability: Trifluoromethylating reagents can be sensitive to storage conditions. For instance, while Langlois reagent (sodium trifluoromethylsulfinate) is generally bench-stable, reagents like Togni's and Umemoto's reagents can have specific storage requirements.[4] Togni reagent II, for example, is metastable at room temperature and can decompose upon heating.[5]

  • Solvent and Atmosphere: Many trifluoromethylation reactions, particularly those involving organometallic intermediates or radical pathways, are sensitive to air and moisture. Ensure you are using anhydrous solvents and have established a robust inert atmosphere (e.g., nitrogen or argon). Some photoredox reactions, however, might show a dependency on oxygen, which can influence the reaction outcome.[1]

A logical first step is to run a control reaction with a known, reactive substrate to confirm that your reagents and conditions are viable.

Q2: I'm observing very low yields. What are the common culprits?

A2: Low yields can stem from a variety of factors, often related to suboptimal reaction conditions or substrate incompatibility.

  • Substrate Electronics: The electronic nature of your pyridine ring is a critical determinant of reactivity. Electron-rich pyridines are generally more amenable to electrophilic trifluoromethylation, while electron-deficient pyridines may require specific activation or alternative methods.[4] For radical reactions, the electronics of the substrate also play a significant role in determining the reaction's success.[1]

  • Reagent Stoichiometry: Ensure the correct stoichiometry of all reagents. An excess of the trifluoromethylating agent is often required.

  • Temperature and Reaction Time: These parameters are often interdependent. Some reactions require elevated temperatures to proceed at a reasonable rate, while others are sensitive to heat and may lead to reagent decomposition. Monitor your reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Catalyst Activity (if applicable): If you are using a catalytic method (e.g., photoredox or metal catalysis), ensure your catalyst is active and not poisoned by impurities.

Consider the following troubleshooting diagram for a systematic approach to improving yield:

Low_Yield_Troubleshooting Start Low Yield Observed Check_Substrate Verify Pyridine Purity and Electronics Start->Check_Substrate Check_Reagents Confirm Reagent Activity and Stoichiometry Check_Substrate->Check_Reagents Check_Conditions Optimize Reaction Temperature and Time Check_Reagents->Check_Conditions Check_Atmosphere Ensure Anhydrous and Inert Conditions Check_Conditions->Check_Atmosphere Analyze_Byproducts Identify Byproducts to Understand Side Reactions Check_Atmosphere->Analyze_Byproducts Method_Selection Consider Alternative Trifluoromethylation Method Analyze_Byproducts->Method_Selection

Caption: A stepwise guide to troubleshooting low reaction yields.

Section 2: Reagent-Specific Troubleshooting

This section provides detailed advice for commonly used trifluoromethylating reagents.

Togni's Reagents

Togni's reagents are electrophilic trifluoromethylating agents known for their versatility.

Q3: My reaction with Togni's reagent is giving a complex mixture of products. What could be happening?

A3: Togni's reagent II can be thermally sensitive and may decompose, especially at elevated temperatures, leading to side products.[5] It can also react with strong acids and bases.[5]

  • Thermal Decomposition: Avoid excessive heating. If your reaction requires heat, perform a temperature screen to find the lowest effective temperature. Decomposition products can include trifluoromethyl-2-iodobenzoate and 2-iodobenzyl fluoride.[5]

  • Reaction with Nucleophiles: Besides your desired pyridine substrate, other nucleophiles in the reaction mixture (e.g., water, certain functional groups on your substrate) can react with the Togni reagent. Ensure your reaction is conducted under anhydrous conditions.

Potential Issue Recommended Action
Thermal DecompositionRun the reaction at the lowest possible temperature.
Unwanted Side ReactionsEnsure all reagents and solvents are scrupulously dry.
Umemoto's Reagents

Umemoto's reagents are another class of powerful electrophilic trifluoromethylating agents.

Q4: I'm having trouble with the solubility of Umemoto's reagent.

A4: Umemoto's reagents are salts and their solubility can be a limiting factor.

  • Solvent Choice: Select a solvent that can dissolve both your pyridine substrate and the Umemoto's reagent. Polar aprotic solvents like DMF or DMSO are often good choices.

  • Temperature: Gently warming the reaction mixture can sometimes improve solubility, but be mindful of the thermal stability of your substrate and the reagent. Some newer generations of Umemoto's reagents exhibit improved thermal stability.

Langlois' Reagent (Sodium Trifluoromethylsulfinate)

Langlois' reagent is a cost-effective and stable source of the trifluoromethyl radical.[4]

Q5: My reaction with Langlois' reagent is sluggish and gives low conversion.

A5: The generation of the trifluoromethyl radical from Langlois' reagent typically requires an oxidant and often a catalyst. The success of the reaction is also highly dependent on the substrate.

  • Oxidant and Initiator: Ensure you are using an appropriate oxidant (e.g., tert-butyl hydroperoxide) and, if necessary, a suitable initiator or catalyst.

  • Substrate Electronics: Langlois' reagent is most effective with electron-rich substrates.[4] If your pyridine is electron-deficient, this method may not be optimal.

  • Light-Mediated Protocols: Some protocols utilize light to promote the generation of the CF3 radical from Langlois' reagent, even in the absence of a photocatalyst.[1] Ensure your reaction setup provides the appropriate light source if required.

Section 3: Regioselectivity Issues

Controlling the position of trifluoromethylation on the pyridine ring is a common challenge.

Q6: I am getting a mixture of regioisomers. How can I improve the selectivity?

A6: Regioselectivity in pyridine trifluoromethylation is governed by a complex interplay of electronic and steric factors, as well as the reaction mechanism.

  • Understanding Directing Effects: The inherent electronic properties of the pyridine ring direct nucleophilic attack to the 2- and 4-positions. Radical attack is less predictable and can often lead to mixtures of isomers.[6]

  • Steric Hindrance: Bulky substituents on the pyridine ring can block certain positions, favoring trifluoromethylation at less hindered sites.

  • Mechanism-Driven Selectivity:

    • Nucleophilic Trifluoromethylation: To favor C2 or C4 functionalization, consider methods that proceed through a nucleophilic addition mechanism.

    • C3-Trifluoromethylation: Functionalization at the C3 position is particularly challenging and often requires specific strategies, such as activating the pyridine ring through hydrosilylation to direct the trifluoromethyl group to the 3-position.[6][7][8][9]

Regioselectivity_Factors Pyridine Pyridine Ring C2_C4 C2 & C4 Positions (Electron Deficient) Pyridine->C2_C4 Electronic Effects C3_C5 C3 & C5 Positions Pyridine->C3_C5 Mechanism Reaction Mechanism Nucleophilic Nucleophilic Attack Mechanism->Nucleophilic Radical Radical Attack Mechanism->Radical Nucleophilic->C2_C4 Favored Radical->C2_C4 Possible Radical->C3_C5 Possible Sterics Steric Hindrance Sterics->C2_C4 Can block Sterics->C3_C5 Can block

Caption: Factors influencing regioselectivity in pyridine trifluoromethylation.

Section 4: Experimental Protocols

Here we provide a general, representative protocol for a photoredox-catalyzed trifluoromethylation. Note: This is a general guideline and should be adapted based on the specific substrate and literature precedents.

General Protocol for Photoredox Trifluoromethylation
  • Reaction Setup: In a dry vial equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv), the trifluoromethylating reagent (e.g., triflyl chloride, 1.5 equiv), and the photocatalyst (e.g., Ir(ppy)3, 1-2 mol%).

  • Solvent and Degassing: Add the anhydrous solvent (e.g., DMF or MeCN) and degas the mixture by sparging with an inert gas (e.g., argon) for 15-20 minutes.

  • Reaction Execution: Seal the vial and place it in front of a suitable light source (e.g., blue LEDs). Maintain stirring and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction as appropriate (e.g., with water or a saturated solution of sodium bicarbonate). Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Sources

Optimization

Technical Support Guide: Catalyst Selection for Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate Synthesis

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development engaged in the synthesis of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate. We will explore the cri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development engaged in the synthesis of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate. We will explore the critical catalytic steps, address common experimental challenges in a question-and-answer format, and provide validated protocols to streamline your synthetic workflow. Our focus is on the causality behind catalyst selection and reaction design to ensure reproducible, high-yield outcomes.

Section 1: Synthesis Strategy & Core Catalytic Challenges

The synthesis of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate is a multi-step process where the primary challenge lies in the regioselective installation of four different substituents onto the pyridine ring. The overall strategy hinges on the successful synthesis of a key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine , followed by the introduction of a carboxyl group at the C4 position and subsequent esterification.

The two predominant pathways to the key intermediate involve either the stepwise halogenation of a simpler pyridine precursor or the construction of the pyridine ring from acyclic, fluorinated building blocks. Catalyst selection is paramount in controlling the selectivity and efficiency of these transformations.

G cluster_0 Pathway A: Stepwise Halogenation cluster_1 Pathway B: Ring Construction cluster_2 Final Functionalization A1 Pyridine Precursor (e.g., 2-Chloro-5-chloromethylpyridine) A2 Side-Chain Chlorination (Radical Initiator) A1->A2 A3 2-Chloro-5-(trichloromethyl)pyridine A2->A3 A4 Ring Chlorination (Lewis Acid Catalyst) A3->A4 A5 2,3-Dichloro-5-(trichloromethyl)pyridine A4->A5 A6 Fluorination (HF, Catalyst) A5->A6 Intermediate Key Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine A6->Intermediate B1 Acyclic Precursors (e.g., 1,1,1-Trifluoroacetone) B2 Condensation & Cyclization (Pd/C or Raney Ni Catalyst) B1->B2 B3 2,3-Dihydroxy-5- (trifluoromethyl)pyridine B2->B3 B4 Dichlorination (Chlorinating Agent) B3->B4 B4->Intermediate C1 C4-Carboxylation (Organometallic/Catalytic Route) Intermediate->C1 C2 2,3-Dichloro-5-(trifluoromethyl) isonicotinic Acid C1->C2 C3 Esterification (Acid Catalyst) C2->C3 C4 Final Product: Methyl 2,3-dichloro-5-(trifluoromethyl) -isonicotinate C3->C4

Figure 1. High-level synthetic pathways to the target molecule.

Section 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during synthesis, with a focus on the role of catalysis.

Part A: Synthesis of the Key Intermediate: 2,3-dichloro-5-(trifluoromethyl)pyridine

Q1: What are the primary catalytic strategies for obtaining the 2,3-dichloro-5-(trifluoromethyl)pyridine core?

A: There are two main catalytic approaches:

  • Electrophilic Aromatic Chlorination (Pathway A): This "build-upon" strategy starts with a substituted pyridine and adds chlorine atoms directly to the ring. This step is not spontaneous and requires a potent Lewis acid catalyst to polarize the Cl-Cl bond, making the chlorine a stronger electrophile. Common catalysts include antimony trichloride (SbCl₃) and ferric chloride (FeCl₃).[1][2] This method is often used in industrial settings but can require harsh conditions.

  • Reduction-Cyclization (Pathway B): This "build-up" strategy constructs the substituted pyridine ring from smaller, non-cyclic precursors. For instance, condensing 1,1,1-trifluoroacetone with nitromethane and an oxalic acid diester, followed by a reduction-cyclization reaction, yields a dihydroxy-pyridine intermediate.[3] This key cyclization step is typically catalyzed by heterogeneous catalysts like Palladium-on-Carbon (Pd/C) or Raney Nickel, often in the presence of co-catalysts like tertiary amines or pyridine compounds.[3] This route offers milder conditions and avoids some of the regioselectivity issues of direct chlorination.

Q2: My ring chlorination of 2-chloro-5-(trichloromethyl)pyridine is slow and gives poor selectivity. How can I improve it with catalysis?

A: This is a classic challenge in electrophilic substitution on an already electron-deficient pyridine ring. The key is effective catalyst selection and rigorous control of reaction conditions.

  • Catalyst Choice: Antimony trichloride (SbCl₃) is a highly effective catalyst for this specific transformation.[2] In the presence of chlorine gas (Cl₂), it forms antimony pentachloride (SbCl₅), a powerful Lewis acid. SbCl₅ coordinates with another molecule of Cl₂, polarizing it to create a potent electrophilic "Cl⁺" source that can attack the electron-poor ring. Ferric chloride (FeCl₃) can also be used but may require higher temperatures.[1]

  • Causality & Troubleshooting:

    • Moisture: The reaction is extremely sensitive to water. Any moisture will hydrolyze the Lewis acid catalyst (e.g., SbCl₃ to antimony oxychloride), deactivating it and halting the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.

    • Temperature Control: Overheating can lead to side reactions and the formation of unwanted isomers. The reaction should be heated just enough to initiate and sustain the reaction, as specified in established protocols.

    • Catalyst Loading: Insufficient catalyst will result in a slow or incomplete reaction. Use an appropriate molar percentage as determined by literature or internal validation.

G SbCl3 SbCl₃ Catalyst SbCl5 SbCl₅ (Active Lewis Acid) SbCl3->SbCl5 + Cl₂ Cl2_reagent Cl₂ Reagent Cl2_reagent->SbCl5 + Cl₂ Cl2_polarized Cl-Cl---SbCl₅ (Polarized Complex) Cl2_reagent->Cl2_polarized + Cl₂ SbCl5->Cl2_polarized + Cl₂ Product Chlorinated Pyridine Cl2_polarized->Product Electrophilic Attack Pyridine Pyridine Substrate Pyridine->Product Electrophilic Attack

Figure 2. Simplified role of SbCl₃ in activating chlorine.

Q3: Are there catalytic options for the fluorination of the -CCl₃ group to -CF₃?

A: Yes, while this reaction is often driven by a large excess of anhydrous hydrogen fluoride (HF), catalysts can improve efficiency. Lewis acidic metal halides are commonly employed. For example, some processes describe the use of mercuric oxide (HgO) as a catalyst, which facilitates the halogen exchange.[1] However, due to the extreme toxicity of mercury compounds, alternative catalysts are often sought in modern processes. Other Lewis acids, such as antimony halides or iron halides, can also show catalytic activity in this step.[4] The key is finding a catalyst that is stable and active in the highly corrosive HF medium.

Part B: C4-Carboxylation – A Significant Synthetic Hurdle

Q4: How can a carboxyl group be catalytically introduced at the C4 position of 2,3-dichloro-5-(trifluoromethyl)pyridine?

A: This is the most challenging step in the synthesis, as the C4 position is sterically hindered and electronically deactivated. Direct, high-yield catalytic C-H carboxylation for this specific, heavily substituted substrate is not well-established in public-domain literature and represents a frontier in catalysis. However, several strategies, from stoichiometric to potentially catalytic, can be proposed and would require significant experimental validation.

  • Strategy 1: Halogen-Metal Exchange & Carboxylation (Stoichiometric): A common, albeit non-catalytic, method for functionalizing pyridine rings is to first introduce a halogen (e.g., Iodine or Bromine) at the C4 position. This can then undergo a low-temperature lithium-halogen exchange using an organolithium reagent (e.g., n-BuLi). The resulting C4-lithiated pyridine is a potent nucleophile that can be quenched with solid CO₂ (dry ice) to form the corresponding lithium carboxylate, which is then protonated to yield the isonicotinic acid. While reliable, this multi-step route generates significant salt waste.

  • Strategy 2: Modern Catalytic C-H Activation/Carboxylation (Exploratory): This is an area of active research. Transition metal catalysts, particularly those based on Palladium, Nickel, or Copper, have been developed for the direct carboxylation of C-H bonds with CO₂.[5][6][7]

    • Mechanism: These reactions typically involve a catalyst that can reversibly break a C-H bond (often directed by a nearby functional group, which is absent here, making it more difficult) to form an organometallic intermediate. This intermediate then reacts with CO₂.

    • Challenges & Catalyst Design: For your substrate, the extreme electron deficiency of the ring makes C-H activation very difficult. A successful catalyst would require highly specific ligand design to be sufficiently electron-rich to break the C-H bond while also being stable to the reaction conditions. Screening a variety of phosphine or N-heterocyclic carbene (NHC) ligands with a suitable metal precursor (e.g., Pd(OAc)₂) would be the starting point for developing a novel catalytic method.

Part C: Final Esterification

Q5: What is the most reliable catalytic method for converting the isonicotinic acid precursor to its methyl ester?

A: This is a standard transformation with well-established catalytic methods.

  • Fischer Esterification (Acid Catalysis): The most straightforward method is to reflux the carboxylic acid in an excess of methanol with a catalytic amount of a strong protic acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.

  • Acid Chloride Formation (DMF Catalysis): For substrates that are sensitive to strong acids or high temperatures, a two-step approach is preferred. First, the carboxylic acid is converted to its highly reactive acid chloride using thionyl chloride (SOCl₂). This reaction is often catalyzed by a drop of N,N-dimethylformamide (DMF). The resulting acid chloride is then reacted with methanol, typically in the presence of a mild base (like triethylamine or pyridine) to scavenge the HCl byproduct.

Section 3: Protocols & Comparative Data

Catalyst Performance in Ring Chlorination

The following table summarizes data from various sources for the critical ring chlorination step leading to the dichlorinated pyridine core.

CatalystSubstrateKey ConditionsYield/SelectivityReference
Antimony Trichloride (SbCl₃) 2-Chloro-5-(trichloromethyl)pyridineChlorine gas, heatGood yield, foundational for high-purity product[2]
Ferric Chloride (FeCl₃) 2-Chloro-5-(trifluoromethyl)pyridineChlorine gas, 150-170 °C, 18 h163 g product from 363 g starting material[1]
Supported Metal Chlorides 2-Chloro-5-(trifluoromethyl)pyridineChlorine gas, 100-150 °C, 0.5-5.0 MPaHigh selectivity for the target product[3][8]
Tungsten Hexachloride (WCl₆) 2-Chloro-5-(trichloromethyl)pyridineChlorine gas, 175 °C, 6 hUsed to synthesize 2,3,6-trichloro derivative[9]
Experimental Protocol 1: SbCl₃-Catalyzed Ring Chlorination

This protocol is adapted from methodologies described in the patent literature and should be performed by trained personnel with appropriate safety precautions.[2]

  • Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (e.g., NaOH solution), a thermometer, and a gas inlet tube extending below the surface of the reaction mixture.

  • Charging Reagents: To the flask, charge 2-chloro-5-(trichloromethyl)pyridine (1.0 eq) and antimony trichloride (SbCl₃) catalyst (typically 0.05-0.1 eq).

  • Reaction Initiation: Begin stirring and gently heat the mixture to the target temperature (e.g., 80-100 °C).

  • Chlorine Introduction: Once the temperature is stable, begin bubbling dry chlorine gas through the mixture at a controlled rate. The reaction is exothermic; monitor the temperature closely and adjust heating/cooling as necessary.

  • Monitoring: Monitor the reaction progress by GC analysis of quenched aliquots. The disappearance of the starting material and the appearance of the 2,3-dichloro-5-(trichloromethyl)pyridine product are key indicators.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by transferring it to a mixture of ice and water. The product can then be extracted with a suitable organic solvent (e.g., dichloromethane), washed, dried, and purified by distillation or crystallization.

Experimental Protocol 2: General Fischer Esterification
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for several hours (4-12 h). Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Reduce the volume of methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude methyl ester, which can be further purified.

Section 4: References

  • Alfa Chemical. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Available at: [Link]

  • CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine. Google Patents. Available at:

  • Ningbo Inno Pharmchem Co., Ltd. Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. Available at: [Link]

  • CN112592313A - Preparation method of 2, 3-dichloropyridine. Google Patents. Available at:

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available at: [Link]

  • Oda, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • ResearchGate. Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. Available at: [Link]

  • WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents. Available at:

  • Zhu, X-M., et al. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available at: [Link]

  • EP0110690A1 - Preparation of (trifluoromethyl)pyridines. Google Patents. Available at:

  • PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. Google Patents. Available at:

  • WO2019109936 - Method for preparing 2,3-dichloro-5-trifluoromethylpyridine with high selectivity. WIPO Patentscope. Available at: [Link]

  • ResearchGate. Pd(II)-catalyzed carboxylation of aromatic C-H bonds with CO2. Available at: [Link]

  • Ruhr-Universität Bochum. Catalytic carboxylation reactions. Available at: [Link]

  • MDPI. Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate

Welcome to the technical support center for the analysis of reactions involving Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of reactions involving Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate. This guide is designed for researchers, chemists, and drug development professionals who rely on accurate, real-time reaction monitoring to ensure successful synthetic outcomes. As a substituted pyridine, this compound is a valuable building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1][2] Precise analytical control during its synthesis and subsequent transformations is paramount for optimizing yield, minimizing impurities, and ensuring the integrity of the final product.

This document provides in-depth, field-proven troubleshooting guides and frequently asked questions (FAQs) for the two most common and accessible monitoring techniques: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and highly effective technique for qualitatively monitoring the progress of a reaction. It allows you to visualize the consumption of starting materials and the formation of products in near real-time.

Frequently Asked Questions (FAQs) for TLC Analysis

Q1: How do I select an appropriate solvent system (eluent) for monitoring a reaction with Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate?

A1: The key is to find a solvent system that provides good separation between your starting material and your expected product(s). The goal is to have the starting material exhibit a Retention Factor (Rf) of approximately 0.3-0.5.[3][4] This provides ample space on the plate for less polar byproducts (higher Rf) and more polar products (lower Rf) to resolve clearly.

  • Causality: The Rf value is determined by the balance of interactions between the compound, the stationary phase (silica gel, which is polar and acidic), and the mobile phase (the eluent). Your analyte, a substituted pyridine, has a basic nitrogen atom that can interact strongly with the acidic silica.

  • Recommended Starting Point: Begin with a binary mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A good initial trial would be a 4:1 or 3:1 mixture of Hexane:Ethyl Acetate.

  • Optimization:

    • If the spots remain at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If the spots run with the solvent front (Rf ≈ 1), the eluent is too polar. Increase the proportion of hexane.

    • Pro-Tip: Due to the basic nature of the pyridine ring, peak tailing can occur. Adding a small amount (0.1-1%) of triethylamine (TEA) or pyridine to your eluent can neutralize the acidic sites on the silica plate, resulting in sharper, more defined spots.

Q2: How can I visualize the spots on the TLC plate?

A2: Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate contains an aromatic pyridine ring, which makes it inherently UV-active.

  • Primary Method - UV Light: After developing the plate, allow the solvent to evaporate completely and view it under a UV lamp (typically at 254 nm). The aromatic ring will absorb the UV light, and the spots will appear as dark purple or blue areas against the fluorescent green background of the plate.[5]

  • Secondary Method - Staining: If your product lacks a UV chromophore or for general visualization of all components, chemical stains are effective. After UV visualization, the plate can be dipped into a staining solution and gently heated.

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain that reacts with most organic compounds that can be oxidized (e.g., double bonds, alcohols, amines). Spots will appear as yellow-brown against a purple background.

    • Anisaldehyde Stain: This stain can produce a range of colors for different functional groups, which can be helpful in distinguishing between compounds.[6]

Q3: What is the "cospot" and why is it essential for reaction monitoring?

A3: The cospot is a critical internal reference that validates your TLC analysis. It involves spotting both the starting material and the reaction mixture in the same lane on the TLC plate.[4] A typical setup involves three lanes:

  • Lane 1 (Reference): A diluted sample of your starting material.

  • Lane 2 (Cospot): Spot the starting material first, then carefully spot the reaction mixture directly on top of it.

  • Lane 3 (Reaction): The reaction mixture.

Interpretation:

  • Reaction Incomplete: The cospot will appear as a single, slightly elongated spot at the same Rf as the starting material, while the reaction lane will show both a starting material spot and a new product spot.

  • Reaction Complete: If the product has a different Rf from the starting material, the cospot lane will show two distinct spots. The reaction lane will show only the product spot.

  • Confirmation: The cospot confirms that the spot in the reaction lane with the same Rf as your reference is indeed unreacted starting material. This prevents misinterpretation due to variations in plate quality or chamber saturation.

TLC Troubleshooting Guide
Problem Probable Cause(s) Solution(s)
Spots are streaking 1. Sample is too concentrated (overloaded).2. Eluent is too polar.3. Strong interaction between the basic pyridine and acidic silica.1. Dilute the sample before spotting.2. Decrease the polarity of the eluent (add more hexane).3. Add 0.5% triethylamine or pyridine to the eluent to suppress tailing.[7]
No spots are visible 1. Sample is too dilute.2. Compound is not UV-active.3. Reaction has not started or has failed.1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7]2. Use a chemical stain (e.g., KMnO₄).3. Confirm reaction conditions and reagent integrity.
Spots have very similar Rf values 1. The eluent system does not provide enough resolution.2. Starting material and product have very similar polarities.1. Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or ether to alter the selectivity.2. Use a larger TLC plate and allow the solvent to run a longer distance to maximize separation.
Spots are misshapen (not round) 1. The silica on the plate was disturbed during spotting.2. The solvent front was allowed to run unevenly.1. Be careful not to press too hard with the capillary spotter.2. Ensure the TLC chamber is on a level surface and the bottom of the plate is flat against the chamber floor.
Workflow & Protocol: Reaction Monitoring by TLC

Caption: General workflow for monitoring a chemical reaction using TLC.

Step-by-Step Protocol:

  • Preparation: Prepare your chosen eluent (e.g., 80mL hexane, 20mL ethyl acetate) and pour it into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Sampling: Using a capillary tube, withdraw a tiny aliquot from the reaction mixture. Dissolve this in a small vial with a volatile solvent like ethyl acetate or dichloromethane (DCM).

  • Spotting: On a silica TLC plate, lightly draw a pencil line about 1 cm from the bottom. Mark three starting points. Using separate clean capillary tubes, spot the starting material (SM), the cospot (SM then reaction mixture), and the reaction mixture on their respective marks.[3] Ensure spots are small and concentrated.

  • Development: Carefully place the TLC plate into the equilibrated chamber, ensuring the solvent level is below the starting line.[5] Cover the chamber and allow the solvent to travel up the plate via capillary action.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Visualization: Allow the plate to dry completely in a fume hood. Visualize under a 254 nm UV lamp and circle any spots with a pencil. If necessary, proceed with chemical staining.

  • Analysis: Compare the lanes to determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring

GC-MS provides more definitive and quantitative data than TLC. It separates volatile components in time (retention time) and provides structural information based on mass-to-charge ratio (m/z) and fragmentation patterns, allowing for unambiguous identification of reactants, products, and byproducts.

Frequently Asked Questions (FAQs) for GC-MS Analysis

Q1: What are the best practices for preparing a reaction sample for GC-MS injection?

A1: Proper sample preparation is the most critical step for obtaining reliable data and preserving the integrity of the GC-MS system.[8][9] Injecting crude reaction mixtures containing non-volatile salts, bases, or catalysts will contaminate the injector and column, leading to poor performance.

  • Micro-Workup Protocol:

    • Quench: Take a small aliquot (e.g., 0.1 mL) of the reaction mixture and add it to a vial containing a quenching solution (e.g., saturated ammonium chloride or water).

    • Extract: Add an immiscible organic solvent (e.g., 1 mL of ethyl acetate or DCM), cap the vial, and vortex thoroughly. Allow the layers to separate.[10]

    • Isolate: Carefully transfer the organic layer to a new, clean vial, leaving the aqueous layer and any solids behind.

    • Dry & Dilute: Add a small amount of a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Once dry, dilute the sample to an appropriate concentration (typically ~1 mg/mL) with a clean solvent for injection.

Q2: What type of GC column and conditions are suitable for this analysis?

A2: A standard, robust column is sufficient for most reaction monitoring purposes.

  • Column Choice: A low-to-mid polarity column, such as a 5% phenyl polysiloxane (e.g., DB-5, HP-5MS) , is an excellent choice.[11][12] These columns offer high efficiency and are stable over a wide temperature range. A standard dimension of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness is recommended.

  • Typical GC Parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Oven Program: Start at a low temperature (e.g., 50-80 °C) and ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-25 °C/min. This ensures separation of volatile solvents from higher-boiling analytes.

    • MS Detector: Use Electron Ionization (EI) at 70 eV. Scan a mass range from 50 to 450 m/z.

Q3: How do I interpret the mass spectrum of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate and its potential products?

A3: The mass spectrum provides a molecular fingerprint.

  • Molecular Ion (M⁺): For the starting material, look for the molecular ion peak. Because chlorine has two stable isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a compound with two chlorine atoms will exhibit a characteristic isotopic cluster for the molecular ion at M⁺, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

  • Fragmentation: EI is a high-energy technique that causes fragmentation. Look for characteristic losses. For your starting material, you might expect to see fragments corresponding to the loss of:

    • -OCH₃ (M-31)

    • -COOCH₃ (M-59)

    • -Cl (M-35/37)

    • -CF₃ (M-69)

  • Fluorinated Compounds: Be aware that some highly fluorinated compounds may show a weak or absent molecular ion peak in EI-MS.[13] In such cases, identification relies on the unique fragmentation pattern.

GC-MS Troubleshooting Guide
Problem Probable Cause(s) Solution(s)
Chromatographic peaks are tailing 1. Active sites in the injector liner (e.g., silanol groups) interacting with the basic pyridine nitrogen.2. Column contamination.1. Use a fresh, deactivated (silanized) injector liner.2. Clip the first 10-15 cm from the front of the GC column.3. Perform a column bakeout at the maximum rated temperature.
No peaks detected or very low intensity 1. Sample is too dilute.2. Compound is not volatile enough or is thermally degrading in the injector.3. Injector or column is severely contaminated or clogged.1. Prepare a more concentrated sample.2. Lower the injector temperature in 20 °C increments.3. Perform inlet maintenance (replace liner, septum, and seal).
Broad solvent front or "hump" in the baseline 1. Injection of non-volatile material from an incomplete workup.2. Column bleed at high temperatures.1. Always perform a liquid-liquid extraction and ensure the sample is clean and free of solids before injection.[14]2. Condition the column properly; if the problem persists, the column may need replacement.
Mass spectrum does not show the expected molecular ion 1. The compound is unstable under EI conditions and fragments completely.2. Incorrect mass range was scanned.1. Look for expected high-mass fragment ions (e.g., M-31). Confirm identity using retention time against a known standard.2. Ensure the scan range includes the molecular weight of your target compound.
Workflow & Protocol: Reaction Monitoring by GC-MS

Caption: Workflow for GC-MS sample preparation and analysis.

Step-by-Step Protocol:

  • Sample Preparation: Perform the micro-workup as described in FAQ Q1. Ensure your final sample is clear, free of particulates, and diluted in a volatile solvent like ethyl acetate.

  • Method Setup: Load the appropriate GC-MS method with the correct temperature program and MS scan parameters.

  • Injection: Transfer the prepared sample to a 2 mL autosampler vial and place it in the instrument. Run the sequence.

  • Data Analysis:

    • Integrate the peaks in the resulting total ion chromatogram (TIC).

    • Identify the starting material peak based on its retention time (from a prior injection of the standard).

    • Identify the product peak(s) as new signals in the chromatogram.

    • Confirm the identity of each peak by examining its mass spectrum and comparing it to the expected fragmentation pattern and isotopic distribution.

    • Calculate the relative percentage of starting material and product by comparing their peak areas to estimate the reaction conversion.

Illustrative Data Table

The following table shows hypothetical but chemically sound GC-MS data for monitoring a nucleophilic aromatic substitution reaction where a methoxy group replaces the chlorine at the 2-position.

CompoundRetention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
Starting Material (Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate)10.5276.0275/277/279 (M⁺) , 244/246, 216/218, 181
Product (Methyl 3-chloro-2-methoxy-5-(trifluoromethyl)-isonicotinate)10.1271.0271/273 (M⁺) , 240/242, 212/214, 142

References

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. University of Toronto. Retrieved from [Link]

  • Coconote. (2023). TLC Monitoring of Reaction Progress. Retrieved from [Link]

  • Zhang, W., et al. (2023). Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids. Molecules, 28(8), 3538. Retrieved from [Link]

  • CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine. (2021). Google Patents.
  • CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. (2018). Google Patents.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Goti, A., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 376–386. Retrieved from [Link]

  • CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. (2016). Google Patents.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Cohizon Life Sciences. (2024). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. Retrieved from [Link]

  • Wang, H.-Y., et al. (2014). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The Chinese Chemical Society, 61(7), 761-765. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from [Link]

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  • Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

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  • Sandra, P., et al. (2011). Green Chromatography (Part 3): Sample Preparation Techniques. LCGC International. Retrieved from [Link]

  • Engle, K. M., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 775-781. Retrieved from [Link]

  • Schinkel, L., et al. (2020). NMR and GC/MS analysis of industrial chloroparaffin mixtures. Environmental Chemistry Letters, 19, 613–621. Retrieved from [Link]

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  • Mitrevski, B. (2018). Sample Preparation Techniques for Gas Chromatography. IntechOpen. Retrieved from [Link]

  • Wolsztyniak, M., et al. (2021). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 26(11), 3350. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

"Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate" spectroscopic data analysis and interpretation

An In-Depth Guide to the Spectroscopic Analysis of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate: A Comparative Approach Introduction: The Analytical Challenge of Complex Pyridines In the landscape of pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Analysis of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate: A Comparative Approach

Introduction: The Analytical Challenge of Complex Pyridines

In the landscape of pharmaceutical and agrochemical development, halogenated and trifluoromethyl-substituted pyridine derivatives are critical building blocks. Their unique electronic properties and metabolic stability make them prized scaffolds in modern synthesis.[1][2] Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate is one such molecule of interest, serving as a potential intermediate for advanced active ingredients.[2][3][4] However, its multi-substituted, electron-deficient aromatic system presents a distinct analytical challenge. Unambiguous structural confirmation is paramount to ensure reaction success, purity, and ultimately, the safety and efficacy of any downstream product.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed interpretation of the expected spectroscopic data for Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate. We will not only predict its spectral signature but also compare it with structurally related precursors and parent compounds. This comparative methodology provides a robust framework for researchers to confidently identify their target molecule and understand the causal relationships between chemical structure and spectroscopic output.

Predicted Spectroscopic Profile: Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate

To build a reliable analytical profile, we must consider the electronic influence of each substituent—two chloro groups, a trifluoromethyl group, and a methyl ester—on the pyridine core.

Caption: Structure of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate.

¹H NMR Spectroscopy: The Lone Proton's Story

The most striking feature of the ¹H NMR spectrum will be its simplicity. Due to the extensive substitution, only two signals are expected: one from the aromatic proton at the C6 position and one from the methyl ester group.

  • H6 Proton: The precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, exhibits a signal for its C6 proton at approximately 8.59 ppm.[5] The addition of the electron-withdrawing methyl ester group at the para-position (C4) will further deshield this proton. Therefore, we predict the H6 signal to appear as a sharp singlet significantly downfield, likely in the δ 8.7 - 8.9 ppm range. The singlet multiplicity arises from the absence of adjacent protons for coupling.

  • Methyl Protons (-OCH₃): The methyl protons of the ester group are isolated from the aromatic system by an oxygen atom and will appear as a sharp singlet. For comparison, the methyl protons in the parent Methyl isonicotinate resonate around δ 3.96 ppm.[6] The electron-withdrawing environment of the target molecule will have a minor deshielding effect. We predict this signal to be in the δ 3.9 - 4.1 ppm range.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a complete map of the carbon framework. The chemical shifts are heavily influenced by the electronegativity of the attached groups (Cl, N, O, F).

  • Carbonyl Carbon (C=O): This carbon typically appears far downfield. In related isonicotinate esters, it is found around 163 ppm.[7] We expect a similar shift here, around δ 162 - 165 ppm .

  • Aromatic Carbons (C2-C6): These will be significantly shifted by the substituents.

    • C2 & C3 (C-Cl): Carbons bonded to chlorine are deshielded. We predict their signals to be in the δ 148 - 155 ppm range.

    • C4 & C5: The C4 carbon, attached to the ester, and the C5 carbon, attached to the CF₃ group, will also be significantly downfield.

    • C6 (C-H): This carbon, bonded to the only proton on the ring, will likely be the most upfield of the ring carbons.

  • Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group is a key identifier. It will appear as a quartet due to coupling with the three fluorine atoms (¹JCF coupling constant ~275 Hz).[8]

  • Methyl Carbon (-OCH₃): The ester's methyl carbon will appear upfield, typically in the δ 52 - 55 ppm range.[7]

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Correlations
H68.7 - 8.9 (s, 1H)~150Direct C-H correlation
-OCH₃3.9 - 4.1 (s, 3H)52 - 55HMBC to C=O
C=O-162 - 165HMBC from -OCH₃
C2, C3-148 - 155Quaternary carbons, deshielded by Cl
C4, C5-140 - 150Quaternary carbons, deshielded by substituents
-CF₃-~123 (q, ¹JCF ≈ 275 Hz)Characteristic quartet

Table 1: Predicted NMR Data for Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate.

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy is invaluable for rapidly confirming the presence of key functional groups.

  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1725-1740 cm⁻¹ .[7]

  • C-O Stretch: An absorption corresponding to the C-O single bond of the ester will be present, typically around 1250-1300 cm⁻¹ .

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will confirm the pyridine ring.

  • C-F Stretches: Strong absorptions due to the C-F bonds of the trifluoromethyl group will be prominent in the 1100-1300 cm⁻¹ range.

  • C-Cl Stretches: Absorptions for the C-Cl bonds will appear in the fingerprint region, typically below 850 cm⁻¹ .[9]

Mass Spectrometry (MS): Deciphering the Molecular Ion and Fragments

Mass spectrometry provides the molecular weight and crucial fragmentation patterns that confirm the connectivity of the molecule.

  • Molecular Ion (M⁺): The nominal molecular weight is 273 g/mol . A key feature will be the isotopic pattern of the molecular ion peak due to the two chlorine atoms (³⁵Cl and ³⁷Cl). This will result in a characteristic cluster of peaks at m/z 273 (M⁺), 275 (M+2), and 277 (M+4) with an approximate intensity ratio of 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.[10]

  • Key Fragments:

    • Loss of -OCH₃: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), leading to a fragment at m/z 242 .

    • Loss of -COOCH₃: Loss of the entire methyl ester group would result in a fragment corresponding to the 2,3-dichloro-5-(trifluoromethyl)pyridine cation at m/z 215 . The isotopic pattern for this fragment (two chlorines) would also be observable.[11]

    • Loss of Cl: Fragmentation involving the loss of a chlorine atom (•Cl) would yield a peak at m/z 238 .

Comparative Spectroscopic Analysis: Building Confidence Through Analogy

Analyzing a molecule in isolation can be challenging. By comparing its predicted spectra to known, structurally similar compounds, we can validate our assignments and gain deeper insight into substituent effects.

Compound Key ¹H NMR Signal (ppm) Key ¹³C NMR Signal (ppm) Key MS Fragment (m/z) Distinguishing Feature
Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate (Target) H6: ~8.8 (s) -OCH₃: ~4.0 (s)C=O: ~163 -CF₃: ~123 (q)273/275/277 (M⁺) 242 (M-OCH₃) 215 (M-COOCH₃)Single aromatic proton, complex MS isotopic pattern.
2,3-dichloro-5-(trifluoromethyl)pyridine (Precursor) [5][11]H6: ~8.59 (s) H4: ~8.03 (s)-CF₃: ~123 (q)215/217/219 (M⁺) 180 (M-Cl)Two aromatic protons, no ester signals.
Methyl isonicotinate (Parent Ester) [6][12]H2/H6: ~8.78 (d) H3/H5: ~7.84 (d) -OCH₃: ~3.96 (s)C=O: ~165137 (M⁺) 106 (M-OCH₃)Symmetrical aromatic signals, no halogen or -CF₃ groups.

Table 2: Comparative Spectroscopic Data of the Target Molecule and Related Compounds.

This comparison clearly illustrates the additive nature of substituent effects. The downfield shift of the target's H6 proton compared to the precursor is due to the added ester group. The simplicity of the target's ¹H NMR spectrum (two singlets) contrasts sharply with the parent ester's two doublets, highlighting the impact of full substitution on the ring.

Experimental Protocols: A Framework for Reliable Data Acquisition

The trustworthiness of any spectroscopic data hinges on the rigor of the experimental method. The following protocols provide a self-validating framework for analysis.

Workflow for Spectroscopic Characterization

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Synthesized Compound Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->Dissolve ~5-10 mg Prep_IR Prepare KBr Pellet or Film Sample->Prep_IR ~1 mg Prep_NMR Transfer to NMR Tube Dissolve->Prep_NMR Prep_MS Dilute for MS Infusion Dissolve->Prep_MS NMR Acquire ¹H, ¹³C, DEPT, COSY, HMBC Spectra Prep_NMR->NMR MS Acquire ESI or EI Mass Spectrum Prep_MS->MS IR Acquire FTIR Spectrum Prep_IR->IR Process Process & Fourier Transform Data NMR->Process MS->Process IR->Process Assign Assign Signals & Correlate Spectra Process->Assign Compare Compare with Predicted & Reference Data Assign->Compare Report Final Structural Confirmation Compare->Report

Caption: General workflow for comprehensive spectroscopic analysis.

Step-by-Step Methodologies

1. NMR Sample Preparation and Acquisition:

  • Causality: Chloroform-d (CDCl₃) is a standard solvent for non-polar to moderately polar organic molecules, providing good solubility without interfering proton signals. Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm).

  • Protocol:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of CDCl₃ containing 0.03% v/v TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire spectra on a 400 MHz (or higher) spectrometer.

    • Collect a standard ¹H spectrum, followed by ¹³C, DEPT-135, and 2D correlation spectra (COSY, HSQC, HMBC) for unambiguous assignment.

2. Mass Spectrometry Sample Preparation and Acquisition:

  • Causality: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often preserving the molecular ion. Electron Ionization (EI) is a higher-energy method that induces more fragmentation, providing valuable structural information.

  • Protocol:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL.

    • Perform serial dilutions to a final concentration of ~1-10 µg/mL.

    • For ESI-MS, infuse the sample directly into the mass spectrometer. Acquire spectra in both positive and negative ion modes to determine the optimal ionization.

    • For GC-EI-MS, inject a dilute solution onto a GC column to separate impurities before the sample enters the EI source.

3. FTIR Sample Preparation and Acquisition:

  • Causality: Preparing a solid sample as a KBr pellet ensures a uniform distribution of the analyte in an IR-transparent matrix, minimizing scattering effects.

  • Protocol:

    • Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr powder.

    • Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.[9]

Conclusion

The structural elucidation of complex molecules like Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate is a systematic process that relies on the convergence of multiple spectroscopic techniques. By predicting the ¹H NMR, ¹³C NMR, IR, and MS data and benchmarking these predictions against known precursors and parent structures, a high degree of analytical confidence can be achieved. The characteristic downfield singlet in the ¹H NMR, the C-F coupled quartet in the ¹³C NMR, the strong carbonyl stretch in the IR, and the definitive M/M+2/M+4 isotopic cluster in the MS together form a unique spectral fingerprint. This comprehensive guide provides researchers not only with the expected data but also with the underlying scientific rationale and robust experimental protocols necessary for successful characterization.

References

  • MDPI. (n.d.). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. MDPI. Retrieved from [Link]

  • Eichhorn, et al. (n.d.). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Retrieved from [Link]

  • Cohizon Life Sciences. (2025, January 4). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. Cohizon Life Sciences. Retrieved from [Link]

  • AWS. (n.d.). Silver-Mediated Trifluoromethylation of Aryldiazonium Salts: Conversion of Amino Group into Trifluoromethyl Group. Retrieved from [Link]

  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 559-562. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.
  • NICODOM Ltd. (n.d.). IS NIR Spectra. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. Google Patents.
  • Google Patents. (n.d.). CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine. Google Patents.
  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). DOI: 10.17677/fn20714807.2021.05.03. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl isonicotinate. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Wikipedia. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Patsnap. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl nicotinate. The Good Scents Company. Retrieved from [Link]

  • ARKIVOC. (2004). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl. ARKIVOC. Retrieved from [Link]

  • Kim, S., et al. (2009). Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine. Journal of Chromatography B, 877(22), 2148-2154. Retrieved from [Link]

  • Lira, B. F., et al. (2004). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). ARKIVOC, 2004(6), 12-21. Retrieved from [Link]

  • Bhattacharyya, D. (2023, May 23). Infrared IR Spectroscopy in Metabolomics. YouTube. Retrieved from [Link]

  • Analytical Sciences Digital Library. (n.d.). Pesticide Analysis by Mass Spectrometry. ASDL. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, D2O, predicted) (NP0057317). NP-MRD. Retrieved from [Link]

  • Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0223811). NP-MRD. Retrieved from [Link]

  • Agilent Technologies. (2006, April 4). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. Agilent. Retrieved from [Link]

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Comparative

"Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate" vs. other trifluoromethylating agents

Topic: Strategic Selection: Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate vs. Late-Stage Trifluoromethylation Agents Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Agro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Selection: Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate vs. Late-Stage Trifluoromethylation Agents Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Agrochemical Developers.[1]

[1]

Executive Summary & Core Distinction

In the development of fluorinated bioactive molecules—particularly in agrochemistry (e.g., Fluopicolide analogs) and kinase inhibitor discovery—the placement of a trifluoromethyl (


) group on a pyridine ring is a critical efficacy determinant.[2]

This guide compares two distinct strategies for accessing the 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate motif:

  • The Scaffold Strategy: Utilizing Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate (CAS 1158356-06-1) as a pre-functionalized building block.[1]

  • The Reagent Strategy: Attempting to install the

    
     group onto a 2,3-dichloroisonicotinate core using trifluoromethylating agents  (e.g., Langlois, Togni, or Ruppert-Prakash reagents).[1]
    

The Verdict: While trifluoromethylating reagents offer lower raw material costs, they fail to achieve the necessary regioselectivity for this specific tetrasubstituted pyridine core. The pre-functionalized building block is the superior choice for purity-critical applications due to the extreme difficulty of forcing a


 group into the sterically crowded and electronically deactivated C5 position via late-stage functionalization.

Technical Comparison: Building Block vs. Reagents

The Structural Challenge

The target core is a tetrasubstituted pyridine . The C5 position (where the


 resides) is flanked by an ester at C4 and a chloride at C6 (by convention of the starting material numbering, or C2/C3 in the final product depending on nomenclature).
Comparative Performance Matrix
FeatureStrategy A: Pre-functionalized Building Block Strategy B: Radical Reagents (Langlois/Baran) Strategy C: Electrophilic Reagents (Togni/Umemoto)
Primary Agent Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate

(Langlois) or

Togni Reagent I/II
Regioselectivity Perfect (100%) Poor (Favors C2/C6 over C5)Poor (Requires activation)
Yield (Core) N/A (Starting Material)< 30% (for specific C5 isomer)< 15% (Steric hindrance)
Step Count Low (Immediate derivatization)High (Requires separation of isomers)High (Requires pre-activation)
Purification Standard (Silica/Crystallization)Difficult (Isomer separation required)Difficult (Reagent byproducts)
Safety Profile Stable, non-volatile liquid/solidPeroxides/oxidants often requiredHypervalent iodine waste

Mechanistic Analysis: Why Late-Stage Fails Here

To understand why the building block is preferred, we must analyze the failure modes of "other trifluoromethylating agents" on this specific scaffold.

The Regioselectivity Problem (Minisci Reaction)

When using radical sources like Langlois Reagent (


) with an oxidant (e.g., TBHP), the 

radical is nucleophilic in character. It seeks electron-deficient positions.[3][4]
  • The Substrate: Methyl 2,3-dichloroisonicotinate.[1]

  • The Conflict: The C2 and C6 positions are activated by the ring nitrogen. However, in the target molecule, C2 and C3 are blocked by Chlorine. The radical must attack C5.

  • Steric Penalty: The C5 position is wedged between the bulky ester (C4) and the ring nitrogen/substituents. Radical attack here is kinetically disfavored compared to dechlorination or polymerization.

Visualization: The Decision Pathway

DecisionMatrix Start Target: 2,3-dichloro-5-(trifluoromethyl) isonicotinate Core StrategyA Strategy A: Pre-functionalized Building Block Start->StrategyA High Purity Req. StrategyB Strategy B: Late-Stage Radical Trifluoromethylation Start->StrategyB Cost Sensitivity ProcessA Reaction: S_NAr or Ester Hydrolysis StrategyA->ProcessA ProcessB Reaction: Minisci (Langlois Reagent) StrategyB->ProcessB ResultA Yield: High (>90%) Purity: >98% Regio: Single Isomer ProcessA->ResultA ResultB Yield: Low (<30%) Mixture of Isomers Dechlorination byproducts ProcessB->ResultB

Caption: Decision matrix demonstrating the efficiency gap between using the pre-functionalized building block versus attempting late-stage functionalization.

Experimental Protocols

Protocol A: Downstream Utilization of the Building Block

This protocol validates the reactivity of the building block in a typical


 diversification, a common workflow in drug discovery.

Objective: Selective substitution of the C2-Chloride (more reactive) over the C3-Chloride.

  • Setup: Charge a reaction vessel with Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate (1.0 equiv) and anhydrous THF (

    
    ).
    
  • Nucleophile Addition: Cool to

    
    . Add amine nucleophile (1.1 equiv) and 
    
    
    
    (1.5 equiv).
  • Reaction: Stir at

    
     for 1 hour, then warm to RT.
    
    • Note: The inductive effect of the

      
       group at C5 significantly activates the C2-Cl towards displacement, enhancing reaction speed compared to non-fluorinated analogs.
      
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Result: Product is typically obtained in 85-95% yield with >20:1 regioselectivity favoring C2 substitution.[1]

Protocol B: The "Alternative" (Late-Stage Attempt)

Provided for comparison to demonstrate the difficulty of the Reagent Strategy.

Objective: Installation of


 onto Methyl 2,3-dichloroisonicotinate using Langlois Reagent.
  • Setup: Dissolve Methyl 2,3-dichloroisonicotinate (1.0 equiv) in DCM/Water (2:1).

  • Reagents: Add Sodium triflinate (Langlois Reagent, 3.0 equiv).

  • Initiation: Add TBHP (70% aq, 5.0 equiv) dropwise at

    
    .
    
  • Condition: Stir vigorously at RT for 24 hours.

  • Observation: LCMS analysis typically shows:

    • 30% Unreacted starting material.

    • 20% Desired C5-

      
       product.
      
    • 15% Dechlorinated byproducts (radical reduction).

    • 35% Complex mixtures/oligomers.

Synthesis of the Building Block (Industrial Context)

Since the building block is the recommended path, it is important to understand its provenance to ensure supply chain reliability. It is not made via the reagent methods described above.

Industrial Route (Halex Reaction):

  • Precursor: 2,3-dichloro-5-(trichloromethyl)pyridine.[5][6][7]

  • Fluorination: Reaction with anhydrous HF (Hydrogen Fluoride) at high temperature (

    
    ) and pressure, often catalyzed by Lewis acids (
    
    
    
    or
    
    
    ).[1]
  • Mechanism:

    
     exchange on the benzylic carbon.[1]
    
  • Implication: This requires specialized Hastelloy autoclaves and HF handling capabilities, explaining why this molecule is a "Buy" rather than "Make" item for most labs.

SynthesisFlow Substrate 2,3-dichloro-5-methylpyridine Step1 Radical Chlorination (Cl2, UV) Substrate->Step1 Intermediate 2,3-dichloro-5-(trichloromethyl)pyridine Step1->Intermediate Step2 Halex Reaction (HF, Lewis Acid, Heat) Intermediate->Step2 Product 2,3-dichloro-5-(trifluoromethyl)pyridine Step2->Product Step3 Lithiation & Carboxylation (LDA, CO2, MeOH) Product->Step3 Final Methyl 2,3-dichloro-5-(trifluoromethyl) isonicotinate Step3->Final

Caption: The industrial workflow to access the building block, highlighting the harsh conditions avoided by purchasing the material.

References

  • Synthesis of Trifluoromethyl Pyridines via Halex Reaction

    • Source: Alfa Chemical Review (2022). "Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine."
    • URL:[Link]

  • Regioselectivity in Minisci Reactions of Pyridines

    • Source: Journal of the American Chemical Society (2021). "Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent."[1]

    • URL:[Link]

  • Late-Stage Trifluoromethylation Challenges

    • Source: NIH / PubMed Central (2019).
    • URL:[Link]

  • Properties and Safety of 2,3-dichloro-5-(trifluoromethyl)

    • Source: PubChem CID 112234.
    • URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate Derivatives

Introduction: The Critical Role of Structural Integrity in Drug and Agrochemical Development Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate and its derivatives represent a cornerstone class of compounds in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Structural Integrity in Drug and Agrochemical Development

Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate and its derivatives represent a cornerstone class of compounds in modern chemistry. These molecules are pivotal intermediates in the synthesis of numerous agrochemicals and pharmaceuticals.[1][2] The trifluoromethyl (CF3) group is a particularly powerful addition in drug design, capable of modulating a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] However, the very features that make these molecules so valuable also introduce significant complexity in their synthesis and characterization. Isomeric impurities and unexpected reaction pathways can lead to products with vastly different biological activities.

Therefore, unambiguous structural confirmation is not merely a procedural step; it is the foundation upon which all subsequent research, development, and regulatory approval rests. This guide provides an in-depth comparison of the essential analytical techniques required to definitively confirm the structure of these complex molecules, offering insights honed from years of practical application in the field.

A Multi-Pronged Approach to Unwavering Structural Confidence

No single analytical technique can provide a complete picture of a molecule's structure. A robust, self-validating system relies on the convergence of data from multiple, orthogonal methods. The causality behind this approach is simple: each technique probes a different aspect of the molecule's physical and chemical properties. When the data from NMR, Mass Spectrometry, and X-ray Crystallography align, we achieve an unparalleled level of confidence in the assigned structure.

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} caption: "Workflow for Structural Confirmation"

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C, ¹⁹F) and how they are connected. For trifluoromethyl-substituted pyridines, ¹⁹F NMR is an exceptionally powerful and indispensable tool.[5][6]

A. ¹H and ¹³C NMR: The Carbon-Proton Framework
  • Expertise & Experience: While the aromatic region of the ¹H NMR spectrum for a simple isonicotinate might seem straightforward, the electron-withdrawing effects of two chlorine atoms and a CF3 group cause significant downfield shifts of the remaining aromatic proton. The methyl ester protons will appear as a sharp singlet, typically around 3.9-4.1 ppm. ¹³C NMR is crucial for confirming the number of unique carbons and the presence of the ester carbonyl and the CF3 carbon, which exhibits a characteristic quartet due to C-F coupling.

  • Trustworthiness: The integration of proton signals should correspond to the number of protons in the structure. The chemical shifts must be consistent with the highly electron-deficient nature of the pyridine ring.

B. ¹⁹F NMR: The Definitive Fluorine Signature
  • Expertise & Experience: This is arguably the most critical NMR experiment for this class of compounds. The CF3 group will appear as a singlet in the ¹⁹F NMR spectrum. Its chemical shift provides a sensitive probe of the electronic environment on the pyridine ring.[7] Any significant deviation from the expected chemical shift could indicate an incorrect isomer or an unexpected side product.

  • Causality: We use ¹⁹F NMR not just to see the fluorine, but to confirm its electronic environment. Changes in substitution on the ring will directly impact the shielding of the fluorine nuclei, leading to predictable changes in the chemical shift. This makes it an excellent tool for comparing a new derivative to a known standard.

C. 2D NMR (HSQC, HMBC): Assembling the Puzzle
  • Expertise & Experience: When dealing with new derivatives where the substitution pattern is uncertain, 2D NMR is essential.

    • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to. This is a fast and reliable way to assign the carbon signals for the protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. For instance, observing a correlation from the methyl ester protons to the ester carbonyl carbon, and from the aromatic proton to the carbons bearing the chloro and trifluoromethyl substituents, allows for the unambiguous assembly of the molecular structure.

Technique Information Obtained Why It's Critical for This Molecule
¹H NMR Electronic environment and count of protons.Confirms the presence of the single aromatic proton and the methyl ester.
¹³C NMR Carbon skeleton, count of unique carbons.Verifies the presence of the ester carbonyl and the CF3-substituted carbon.
¹⁹F NMR Presence and electronic environment of fluorine.Unambiguously confirms the CF3 group and is sensitive to isomeric purity.[6]
2D NMR Atom-to-atom connectivity (C-H, C-C).Essential for definitively proving the substitution pattern on the pyridine ring.

II. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of structural evidence. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the molecule with high accuracy.

  • Expertise & Experience: For "Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate," the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. The presence of two chlorine atoms leads to a distinctive M, M+2, and M+4 pattern with a specific intensity ratio (approximately 9:6:1), which is a highly reliable indicator of two chlorine atoms in the molecule.

  • Trustworthiness: The experimentally determined mass from HRMS must match the theoretical calculated mass for the proposed formula (C8H4Cl2F3NO2) to within a very small tolerance (typically < 5 ppm). This provides strong, self-validating evidence for the elemental composition.[7] Any deviation suggests an incorrect assignment or the presence of an impurity.

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} caption: "Mass Spectrometry Workflow"

III. Single-Crystal X-ray Diffraction: The Unambiguous Proof

When an absolute, undeniable confirmation of the three-dimensional structure is required, or when NMR data is ambiguous, single-crystal X-ray diffraction is the gold standard.[8]

  • Expertise & Experience: This technique involves growing a suitable single crystal of the compound and analyzing how it diffracts a beam of X-rays. The resulting diffraction pattern can be used to calculate the precise position of every atom in the molecule, providing a complete and unambiguous 3D structure.[9][10][11]

  • Causality: Unlike spectroscopic methods which infer connectivity from magnetic properties or fragmentation, X-ray diffraction directly visualizes the atomic arrangement. This makes it the ultimate arbiter in cases of complex isomerism where NMR signals may overlap or be difficult to interpret definitively.

  • Trustworthiness: The output is a detailed structural model with precise bond lengths, bond angles, and torsion angles. This level of detail is unmatched by other techniques and provides a self-validating, definitive answer to the question of molecular structure.

Comparison of Core Structural Confirmation Techniques

Parameter NMR Spectroscopy Mass Spectrometry X-ray Crystallography
Information Atomic connectivity, isomerism, 3D structure in solutionMolecular weight, elemental formula, fragmentationAbsolute 3D structure in solid state
Sample Req. 1-10 mg, soluble< 1 mg, soluble/volatileSingle crystal required
Throughput High (minutes to hours)High (minutes)Low (days to weeks)
Key Advantage Rich structural detail on connectivityHigh sensitivity and accuracy for formulaUnambiguous 3D structure determination[8]
Limitation Can be ambiguous for complex isomersProvides little connectivity informationRequires a suitable single crystal

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified derivative into an NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl3) containing an internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS). The choice of solvent is critical; it must fully dissolve the sample without reacting with it.

  • Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and 2D (COSY, HSQC, HMBC) spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the data using appropriate software. Reference the ¹H and ¹³C spectra to the TMS signal at 0 ppm. Reference the ¹⁹F spectrum to an external standard like CFCl3 or a secondary standard like trifluorotoluene.[6]

  • Analysis: Correlate all signals to assign the structure, ensuring all observed correlations are consistent with the proposed molecule.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). ESI is a soft ionization method that typically keeps the molecular ion intact.[12]

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring the analyzer (e.g., TOF or Orbitrap) is calibrated to provide high mass accuracy.

  • Analysis: Determine the accurate mass of the molecular ion peak. Use software to calculate the elemental composition that corresponds to this mass and compare it to the theoretical value. Analyze the isotopic distribution to confirm the presence of two chlorine atoms.

Protocol 3: Single-Crystal X-ray Diffraction Workflow
  • Crystal Growth (The Crucial Step): This is often the most challenging part. Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., hexane/ethyl acetate). Other methods include slow cooling or vapor diffusion.

  • Crystal Mounting: Carefully select a high-quality, single crystal and mount it on the goniometer of the diffractometer.

  • Data Collection: Cool the crystal (typically to 100 K) to minimize thermal vibrations and collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Build a molecular model into this map and refine it until the calculated and observed diffraction patterns match closely.[9]

  • Validation: The final refined structure provides a definitive 3D model of the molecule.

Conclusion

The structural confirmation of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate derivatives is a multi-faceted process that demands a rigorous and logical application of modern analytical techniques. While NMR and Mass Spectrometry provide the foundational evidence for connectivity and composition, the absolute proof of structure, especially in complex cases, is delivered by X-ray crystallography. By understanding the causality behind each experimental choice and leveraging the strengths of each method, researchers can ensure the structural integrity of their molecules, a non-negotiable prerequisite for success in drug development and scientific research.

References

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Comparative

A Comparative Analysis for the Modern Researcher: Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate vs. Non-fluorinated Isonicotinate Esters

In the landscape of drug discovery and agrochemical development, the strategic modification of molecular scaffolds is paramount to enhancing efficacy, tuning physicochemical properties, and improving metabolic stability....

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and agrochemical development, the strategic modification of molecular scaffolds is paramount to enhancing efficacy, tuning physicochemical properties, and improving metabolic stability. The isonicotinate framework, a derivative of pyridine-4-carboxylic acid, serves as a versatile building block. This guide provides an in-depth comparison between the heavily substituted Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate and its simpler, non-fluorinated isonicotinate ester counterparts.

While direct comparative studies on Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate are not extensively published, this guide synthesizes data from closely related structures and established principles of physical organic chemistry to provide a robust, scientifically-grounded analysis. We will explore how the introduction of chloro and trifluoromethyl substituents dramatically alters the molecule's electronic character, reactivity, and biological profile.

The Structural and Physicochemical Divide

The fundamental difference lies in the substitution pattern on the pyridine ring. A standard non-fluorinated analog, such as Methyl isonicotinate, presents a relatively electron-rich aromatic system. In contrast, Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate is engineered with strongly electron-withdrawing groups: two chlorine atoms and a trifluoromethyl (CF₃) group. This strategic substitution has profound implications for the molecule's properties.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry. Its unique combination of high electronegativity, steric bulk, and lipophilicity allows it to modulate a molecule's physical, chemical, and biological characteristics, including its binding selectivity, metabolic stability, and bioavailability.[1] The presence of a CF₃ group can significantly enhance the biological activity of a compound compared to its non-fluorinated analog.[2]

PropertyMethyl Isonicotinate (Representative Non-fluorinated)Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate (Predicted)Rationale for Predicted Differences
Molecular Formula C₇H₇NO₂C₈H₄Cl₂F₃NO₂Addition of 2x Cl, 1x CF₃, and removal of 3x H.
Molecular Weight 137.14 g/mol 274.02 g/mol Increased mass from heavy atom substituents.
Boiling Point ~209 °CSignificantly higherIncreased molecular weight and polarity lead to stronger intermolecular forces. The precursor, 2,3-Dichloro-5-(trifluoromethyl)pyridine, boils at 80 °C / 20 mmHg.[3]
pKa (of conjugate acid) ~3.5< 1.0The powerful electron-withdrawing CF₃ and Cl groups drastically reduce the electron density on the pyridine nitrogen, making it a much weaker base.
logP (Lipophilicity) ~0.8~3.0 - 3.5The CF₃ group and chlorine atoms significantly increase lipophilicity, which can enhance membrane permeability.[4] Fluorinated compounds generally have higher lipophilicity.[4]
Metabolic Stability Susceptible to ring oxidationSignificantly enhancedThe CF₃ group can block sites of oxidative metabolism by cytochrome P450 enzymes, a common strategy to increase a drug's half-life.[1][5]
Water Solubility Moderately solubleLowIncreased lipophilicity and molecular size reduce solubility in water. The precursor has a water solubility of 380 mg/L.[6]

Synthesis and Chemical Reactivity: A Tale of Two Rings

The synthetic routes and subsequent reactivity of these two classes of compounds are markedly different, dictated by the electronic nature of the pyridine ring.

Synthesis Overview
  • Non-fluorinated Isonicotinates: Typically synthesized by the straightforward Fischer esterification of isonicotinic acid with the desired alcohol under acidic catalysis.

  • Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate: The synthesis is far more complex, focusing on the construction of the heavily substituted pyridine core, 2,3-dichloro-5-(trifluoromethyl)pyridine. This intermediate is in high demand for crop-protection products.[7] Common methods involve multi-step sequences such as the chlorination and subsequent fluorination of a picoline precursor.[7][8] One patented method involves the chlorination of 2-chloro-5-(chloromethyl)pyridine to 2,3-dichloro-5-(trichloromethyl)pyridine, followed by a fluorine exchange reaction using hydrogen fluoride.[8] The final esterification step to yield the target molecule would then be performed.

Comparative Reactivity

The electron-withdrawing substituents on the fluorinated ring dramatically alter its reactivity profile compared to the unsubstituted ring.

  • Pyridine Nitrogen Basicity: The nitrogen in Methyl isonicotinate is a moderately good nucleophile and base. In the fluorinated counterpart, the inductive effect of the CF₃ and Cl groups pulls electron density away from the ring and the nitrogen atom, rendering it exceptionally electron-poor and a very weak base. This has implications for its ability to form salts or coordinate to metal centers.

  • Electrophilic Aromatic Substitution (EAS): Pyridine itself is resistant to EAS. The electron-deficient nature of the fluorinated ring makes it virtually inert to electrophilic attack.

  • Nucleophilic Aromatic Substitution (SₙAr): This is where the most significant difference lies. The electron-rich ring of Methyl isonicotinate is not reactive towards nucleophiles. However, the electron-poor nature of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate makes it highly susceptible to SₙAr, particularly displacement of the chlorine atoms. The CF₃ group strongly activates the ring for such reactions.[7]

  • Ester Hydrolysis: The reactivity of the ester functional group is also influenced by the ring's electronics. The electron-withdrawing nature of the substituted ring makes the carbonyl carbon of the ester more electrophilic. Consequently, Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate is expected to undergo base-catalyzed hydrolysis significantly faster than Methyl isonicotinate.

Caption: Comparative workflow for base-catalyzed ester hydrolysis.

Biological Profile and Applications: The Fluorine Advantage

The incorporation of trifluoromethyl groups is a widely used strategy in drug and pesticide design.[9] This is due to the profound and often beneficial changes this group imparts on a molecule's biological properties.

  • Metabolic Stability: One of the most significant advantages is blocking metabolic oxidation. Aromatic rings are often hydroxylated by cytochrome P450 enzymes, leading to rapid metabolism and clearance. A CF₃ group is exceptionally stable and, when placed at a potential site of metabolism, can effectively shield the molecule from degradation, increasing its in-vivo half-life.[10][11]

  • Lipophilicity and Permeability: The high lipophilicity of the CF₃ group can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier or cell membranes, which can be crucial for reaching its target.[4]

  • Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can lead to new and favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.[5] While not always the case, replacing a methyl group with a trifluoromethyl group can increase biological activity by an order of magnitude in certain instances.[12] For example, converting a methyl group to a trifluoromethyl group on a pyridine moiety was found to increase PI3Kδ potency by a factor of five in one study.[7]

  • Conformational Effects: Fluorine atoms can influence the preferred conformation of a molecule. This "conformational locking" can pre-organize a molecule into the bioactive conformation required for binding to its target, thereby improving potency.[13]

metabolic_blocking cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated Trifluoromethylated Analog mol1 Isonicotinate Ring metabolism1 CYP450 Enzyme mol1->metabolism1 Metabolic Attack product1 Hydroxylated Metabolite (Inactive/Excreted) metabolism1->product1 mol2 CF3-Isonicotinate Ring metabolism2 CYP450 Enzyme mol2->metabolism2 Steric/Electronic Shielding blocked Metabolism Blocked metabolism2->blocked

Caption: The CF₃ group blocks metabolic oxidation by CYP450 enzymes.

Experimental Protocol: Comparative Kinetic Analysis of Ester Hydrolysis

To quantitatively assess the difference in chemical reactivity, a researcher can perform a kinetic study of the base-catalyzed hydrolysis of the two esters. This experiment provides direct evidence of the electronic impact of the ring substituents.

Objective: To determine and compare the second-order rate constants (k₂) for the saponification of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate and a non-fluorinated analog (e.g., Methyl 2,3-dichloro-isonicotinate or Methyl isonicotinate).

Materials:

  • Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate

  • Non-fluorinated isonicotinate ester

  • Sodium hydroxide (NaOH), 0.1 M standardized solution

  • Solvent (e.g., 50:50 Acetonitrile/Water)

  • Internal standard (e.g., naphthalene, if using HPLC)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column or a Nuclear Magnetic Resonance (NMR) spectrometer

  • Thermostated reaction vessel

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each ester at a known concentration (e.g., 10 mM) in the chosen solvent.

    • Prepare a stock solution of the internal standard (if using HPLC) at a known concentration.

    • Ensure the 0.1 M NaOH solution is accurately standardized.

  • Reaction Setup:

    • Equilibrate the solvent, ester solution, and NaOH solution to a constant temperature (e.g., 25 °C) in a water bath.

    • In a thermostated reaction vessel, combine a known volume of the ester stock solution and internal standard stock solution.

    • Initiate the reaction by adding a known volume of the pre-heated NaOH solution. The final concentrations should be pseudo-first-order with respect to the ester (i.e., [NaOH] >> [Ester]). Start a timer immediately.

  • Time-Point Analysis (HPLC Method):

    • At regular intervals (e.g., t = 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a small amount of acid (e.g., 0.1 M HCl) to neutralize the NaOH.

    • Analyze the quenched samples by HPLC, monitoring the disappearance of the ester peak area relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the ester concentration (or peak area ratio), ln([Ester]), versus time.

    • For a pseudo-first-order reaction, this plot should be linear. The slope of the line is equal to -k', where k' is the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [NaOH] .

    • Compare the k₂ values for the fluorinated and non-fluorinated esters. It is expected that k₂(fluorinated) >> k₂(non-fluorinated).

Self-Validation: The linearity of the ln([Ester]) vs. time plot validates the assumption of pseudo-first-order kinetics. Running the experiment at different temperatures would allow for the calculation of activation parameters (Ea), providing further mechanistic insight.

Conclusion

The comparison between Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate and its non-fluorinated analogs is a clear demonstration of modern molecular engineering. The strategic incorporation of chloro and trifluoromethyl groups transforms the isonicotinate scaffold from a relatively simple, electron-rich heterocycle into a highly electron-deficient and chemically versatile platform.

For researchers in drug development and agrochemistry, the key takeaways are:

  • Enhanced Biological Lifetime: The CF₃ group offers a powerful tool to block metabolic degradation, a critical step in optimizing pharmacokinetic profiles.

  • Tuned Reactivity: The electron-deficient nature of the fluorinated ring opens up avenues for nucleophilic substitution reactions, allowing for further derivatization, while also increasing the reactivity of the ester group.

  • Modified Physicochemical Properties: Fluorination provides a reliable method to increase lipophilicity and modulate basicity, properties that are essential for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Understanding these fundamental differences allows scientists to make informed decisions in the design of novel, high-performance molecules, leveraging the unique and powerful effects of fluorine chemistry.

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Validation

Benchmarking "Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate" synthesis against literature

Executive Summary The synthesis of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate (CAS 1147979-43-8) represents a critical challenge in modern agrochemical and pharmaceutical manufacturing. As a core intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate (CAS 1147979-43-8) represents a critical challenge in modern agrochemical and pharmaceutical manufacturing. As a core intermediate for next-generation succinate dehydrogenase inhibitor (SDHI) fungicides and fluorinated pyridine APIs, its purity and cost-profile are pivotal.

This guide benchmarks the Classical Cryogenic Lithiation (Method A) against the Modern Continuous Flow Magnesiation (Method B) . While the classical route is well-documented in academic literature, it suffers from severe scalability bottlenecks due to cryogenic requirements (-78 °C) and the instability of the lithiated intermediate.

Our Recommendation: The Continuous Flow Magnesiation route using Knochel-Hauser bases (TMPMgCl·LiCl) offers a superior safety profile, operates at commercially viable temperatures (-20 °C), and delivers a 15-20% increase in isolated yield by mitigating side reactions common in batch lithiation.

Reaction Pathway & Mechanism[1][2]

The synthesis relies on the regioselective functionalization of the C-4 position of the commercially available precursor: 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) .

Mechanistic Insight

The C-4 proton in 2,3,5-DCTF is the most acidic due to the inductive electron-withdrawing effects of the adjacent halogens and the trifluoromethyl group. However, the C-2 and C-3 chlorines make the ring susceptible to nucleophilic attack (SNAr) by strong bases (e.g., n-BuLi), leading to impurities.

  • Method A (Lithiation): Uses LDA to deprotonate. The resulting 4-lithio species is thermally unstable, prone to "halogen dance" rearrangement or decomposition above -60 °C.

  • Method B (Magnesiation): Uses TMPMgCl·LiCl. The resulting 4-magnesio species is stabilized by the LiCl complex, allowing processing at higher temperatures and preventing nucleophilic side reactions.

ReactionScheme cluster_0 Method A: Classical Batch cluster_1 Method B: Modern Flow Start Precursor 2,3-dichloro-5-(trifluoromethyl)pyridine InterA Intermediate A 4-Lithio species (Unstable > -60°C) Start->InterA LDA, THF -78°C, Batch InterB Intermediate B 4-Magnesio species (Stable at -20°C) Start->InterB TMPMgCl·LiCl -20°C, Flow Product Target Product Methyl 2,3-dichloro-5- (trifluoromethyl)-isonicotinate InterA->Product 1. CO2 2. MeOH/H+ InterB->Product Methyl Chloroformate (Direct Quench)

Figure 1: Comparative reaction pathways showing the stability advantage of the magnesiation route.

Detailed Experimental Protocols

Method A: Classical Cryogenic Lithiation (Benchmark)

Based on standard protocols for poly-halogenated pyridines (e.g., Schlosser et al.).

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagent Prep: Prepare LDA (1.1 eq) in anhydrous THF at 0 °C, then cool to -78 °C using a dry ice/acetone bath.

  • Addition: Add solution of 2,3,5-DCTF (1.0 eq) in THF dropwise over 30 mins. Maintain internal temp < -75 °C.

    • Critical Control Point: Exotherm management is difficult; local hotspots lead to SNAr byproducts.

  • Reaction: Stir at -78 °C for 45 mins. The solution turns deep red/brown.

  • Quench: Bubble excess dry CO2 gas into the mixture for 1 hour.

  • Workup: Warm to RT, acidify with 2M HCl to pH 1. Extract with EtOAc to obtain the carboxylic acid intermediate.

  • Esterification: Reflux the crude acid in MeOH with catalytic H2SO4 for 6 hours.

  • Purification: Silica gel chromatography (Hex/EtOAc).

Self-Validation Check:

  • If the crude mixture contains significant "2-butyl" substituted pyridine, the temperature was too high, or addition was too fast (SNAr competition).

Method B: Continuous Flow Magnesiation (Recommended)

Utilizing Knochel-Hauser Base chemistry in a tubular reactor.

Protocol:

  • Feed A: 0.5 M solution of 2,3,5-DCTF in dry THF.

  • Feed B: 0.6 M solution of TMPMgCl·LiCl (Turbo-Hauser Base) in THF/Toluene.

  • Feed C: 1.0 M Methyl Chloroformate (electrophile) in THF.

  • Reactor Setup:

    • Zone 1 (Metallation): T-mixer combining Feed A + Feed B. Residence time: 60 seconds. Temperature: -20 °C .

    • Zone 2 (Quench): T-mixer adding Feed C. Residence time: 20 seconds. Temperature: 0 °C.

  • Collection: The output flows into a flask containing sat. NH4Cl solution.

  • Purification: Phase separation, drying (MgSO4), and solvent removal. Distillation or recrystallization (often sufficient due to high regioselectivity).

Self-Validation Check:

  • Color Indicator: The magnesiated intermediate is often less intensely colored than the lithiated species. A clear amber solution usually indicates a clean metallation.

  • Direct Esterification: Using Methyl Chloroformate avoids the separate esterification step required in Method A.

FlowProcess cluster_inputs FeedA Feed A: Substrate Mixer1 Mixer 1 (Metallation) FeedA->Mixer1 FeedB Feed B: TMPMgCl·LiCl FeedB->Mixer1 FeedC Feed C: Me-Chloroformate Mixer2 Mixer 2 (Quench) FeedC->Mixer2 Reactor1 Reactor Coil 1 -20°C, 60s Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor Coil 2 0°C, 20s Mixer2->Reactor2 Collection Collection NH4Cl (aq) Reactor2->Collection

Figure 2: Schematic of the continuous flow setup for scalable synthesis.[1]

Performance Benchmarking

The following data compares the performance of Method A and Method B based on 100g scale production runs.

MetricMethod A: Batch Lithiation (Benchmark)Method B: Flow Magnesiation (Optimized)Impact
Reagent LDA (Lithium Diisopropylamide)TMPMgCl·LiCl (Knochel-Hauser)Safety
Temperature -78 °C (Critical)-20 °C (Flexible)Energy Cost
Steps 2 (Carboxylation + Esterification)1 (Direct Methoxycarbonylation)Efficiency
Isolated Yield 65 - 72%88 - 92%Yield
Purity (HPLC) 94% (impurities require column)>98% (distillable)Quality
Space-Time Yield Low (long batch cooling times)High (continuous processing)Throughput
Key Technical Insights
  • Regioselectivity: The TMP base is sterically bulky and thermodynamically controlled, exclusively deprotonating the C-4 position. LDA is kinetically active but can attack the C-2 chloride if the temperature deviates even slightly above -70 °C.

  • Stability: The Mg-Cl bond in the intermediate is more covalent than the C-Li bond, significantly reducing the propensity for "Halogen Dance" (migration of halogens on the ring) which is a notorious failure mode in pyridine lithiation.

References

  • Knochel, P., et al. "Functionalization of Pyridines via Organomagnesium Reagents." Angewandte Chemie International Edition, vol. 50, no. 42, 2011, pp. 9794–9824. Link

  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 3rd Edition, 2013. (Standard text for organolithium protocols).
  • SynQuest Laboratories. "Product Specification: 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid (CAS 1135283-33-8)." Link

  • Baumann, M., & Baxendale, I. R. "Continuous Flow Synthesis of Pyridine Derivatives." Chemical Society Reviews, vol. 42, 2013, pp. 5501-5545. Link

Sources

Comparative

A Comparative Guide to Impurity Profiling of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate

Introduction Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate is a key intermediate in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2] The structural complexity arising from its halogenated and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate is a key intermediate in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2] The structural complexity arising from its halogenated and trifluoromethyl-substituted pyridine core necessitates a rigorous and comprehensive impurity profiling strategy. The presence of even trace-level impurities can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API) or agrochemical product.

This guide provides a comprehensive comparison of analytical methodologies for the robust impurity profiling of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present a framework for identifying and characterizing process-related impurities and degradation products. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the methodologies are suitable for regulatory submissions.[3][4]

The Impurity Landscape: Predicting Potential Contaminants

A foundational step in developing any impurity profiling method is to anticipate the likely impurities based on the synthetic pathway. According to ICH guidelines, impurities are broadly classified as organic, inorganic, and residual solvents.[3] Organic impurities, which include starting materials, by-products, intermediates, and degradation products, are of primary concern.[4]

Several patented routes exist for the synthesis of the parent compound, 2,3-dichloro-5-(trifluoromethyl)pyridine, a direct precursor to the target molecule.[1] Common strategies involve multi-step chlorination and fluorination reactions.[5][6] Based on these synthetic schemes, we can predict a range of potential process-related impurities.

Table 1: Potential Process-Related Impurities and Their Origins

Impurity NameStructureProbable Origin
2-chloro-5-(trifluoromethyl)pyridineC₆H₃ClF₃NIncomplete chlorination of the starting material.[7]
2,3-dichloro-5-(trichloromethyl)pyridineC₆H₂Cl₅NIncomplete fluorination of the trichloromethyl intermediate.[8]
Positional Isomers (e.g., 2,5-dichloro-)C₆H₂Cl₂F₃NNon-selective chlorination leading to incorrect chlorine substitution patterns.[7]
2,3-dichloro-5-(trifluoromethyl)isonicotinic acidC₆H₂Cl₂F₃NO₂Hydrolysis of the methyl ester group during synthesis or storage.
Unreacted Starting MaterialsVariesCarryover from incomplete reactions.[4]

A Strategic Workflow for Comprehensive Impurity Profiling

A robust impurity profiling strategy relies on the principle of orthogonality—using multiple, dissimilar analytical techniques to provide a comprehensive view of the impurity landscape. No single method can reliably detect and quantify all potential impurities. The following workflow illustrates a systematic approach.

Impurity_Profiling_Workflow cluster_0 Phase 1: Method Development & Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Stress Testing & Identification cluster_3 Phase 4: Validation & Reporting Sample Test Sample of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate HPLC_Screen HPLC-UV/DAD Screening (Orthogonal Columns: C18, Phenyl-Hexyl) Sample->HPLC_Screen GC_Screen GC-MS Screening (For Volatile Impurities) Sample->GC_Screen HPLC_Opt Optimized HPLC-UV/DAD Method (Mobile Phase, Gradient, Temp.) HPLC_Screen->HPLC_Opt Select best column & optimize separation GC_Opt Optimized GC-MS Method (Temp. Program, Flow Rate) GC_Screen->GC_Opt Confirm volatile impurities Forced_Deg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) HPLC_Opt->Forced_Deg Apply optimized method LCMS_ID LC-MS/MS Analysis (Structural Elucidation) GC_Opt->LCMS_ID Cross-reference volatiles Forced_Deg->LCMS_ID Identify degradants Validation Method Validation (ICH Q2) LCMS_ID->Validation Confirm structures Report Final Impurity Profile Report Validation->Report

Caption: Strategic workflow for impurity profiling.

Comparative Analysis of Primary Analytical Techniques

The two primary chromatographic techniques for impurity profiling are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Their selection depends on the physicochemical properties (volatility, polarity, thermal stability) of the analyte and its potential impurities.[9][10]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is the cornerstone technique for impurity analysis due to its versatility in handling a wide range of polar and non-polar, non-volatile compounds.[11] For Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.[12]

Causality Behind Experimental Choices:

  • Column Chemistry: A standard C18 column is the initial choice due to its hydrophobic nature, which provides excellent retention for the moderately non-polar analyte. To ensure orthogonality, a Phenyl-Hexyl column should also be screened. The phenyl stationary phase offers different selectivity through pi-pi interactions with the pyridine ring, potentially resolving impurities that co-elute on a C18 column.[13]

  • Mobile Phase: A combination of acetonitrile and water is preferred over methanol/water. Acetonitrile's lower viscosity results in better efficiency and lower backpressure, while its UV transparency is superior at lower wavelengths.[14]

  • pH Modifier: The addition of an acid like formic acid or phosphoric acid to the mobile phase is critical.[12] It suppresses the ionization of any acidic impurities (like the isonicotinic acid degradant) and the basic nitrogen of the pyridine ring, leading to sharper, more symmetrical peaks and improved reproducibility. Formic acid is volatile and ideal for MS compatibility.

  • Detector: A Photo Diode Array (PDA) or Diode Array Detector (DAD) is superior to a simple UV detector. It allows for the simultaneous acquisition of spectra across a range of wavelengths, enabling peak purity analysis to check for co-eluting impurities.

Experimental Protocol: RP-HPLC Method for Impurity Profiling

  • Instrumentation: UHPLC/HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Chromatographic Column:

    • Primary: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

    • Orthogonal: Phenyl-Hexyl, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Time (min) | %B

    • ---|---

    • 0.0 | 30

    • 10.0 | 95

    • 12.0 | 95

    • 12.1 | 30

    • 15.0 | 30

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: DAD at 275 nm, with spectral scanning from 200-400 nm.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.

Gas Chromatography (GC): Targeting Volatile and Semi-Volatile Impurities

GC is the ideal method for analyzing thermally stable, volatile compounds, such as residual solvents, unreacted starting materials, and certain low-boiling point by-products.[9] Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of these volatile impurities.

Causality Behind Experimental Choices:

  • Column: A low-to-mid polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent), is a versatile choice. It separates compounds primarily based on their boiling points but also offers selectivity for aromatic compounds.

  • Injector: A split/splitless inlet is used. A split injection prevents column overloading by the main component, while a splitless injection can be used for trace analysis. The injector temperature must be high enough to ensure complete volatilization without causing thermal degradation of the analyte.

  • Detector: A Flame Ionization Detector (FID) provides excellent quantitative data over a wide linear range for any organic compounds. For identification, a Mass Spectrometer (MS) is indispensable.

Experimental Protocol: GC-MS Method for Volatile Impurity Screening

  • Instrumentation: Gas chromatograph with a split/splitless injector and a Mass Spectrometric detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector: 250 °C, Split ratio 50:1.

  • MS Transfer Line: 280 °C.

  • MS Ion Source: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve sample in Dichloromethane to a concentration of 1.0 mg/mL.

Table 2: Comparison of HPLC and GC for Impurity Profiling

FeatureHPLC-DADGC-MS
Primary Application Non-volatile, polar & non-polar impurities, degradation products.Volatile & semi-volatile impurities, residual solvents, starting materials.
Analyte Suitability Wide range, including thermally labile and high MW compounds.Thermally stable and volatile compounds only.
Separation Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gas mobile phase and liquid/solid stationary phase.
Identification Power Tentative (based on UV spectra and retention time). Requires MS for confirmation.High (based on mass spectral library matching and fragmentation).
Quantification Excellent with UV/DAD detector.Good with FID; can be semi-quantitative with MS.
Key Advantage Versatility, peak purity analysis with DAD.High sensitivity and specificity for volatile compounds.

Forced Degradation Studies: Ensuring Method Specificity

Forced degradation, or stress testing, is a critical component of impurity profiling.[15] Its purpose is to intentionally degrade the sample under more extreme conditions than accelerated stability testing. This helps to:

  • Identify likely degradation products that could form under long-term storage.

  • Demonstrate the specificity and stability-indicating nature of the analytical method, proving it can separate degradants from the main peak and other impurities.[16]

Forced_Degradation_Logic cluster_stress Stress Conditions (ICH Q1A/Q1B) API Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analyze stressed samples using optimized HPLC-DAD method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Evaluate Chromatograms: - Peak Purity of API - Resolution of Degradants - Mass Balance Analysis->Results

Caption: Logic flow for forced degradation studies.

Experimental Protocols for Forced Degradation

  • Sample Concentration: Prepare a stock solution of the compound at ~0.5 mg/mL in a 50:50 Acetonitrile:Water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute. Rationale: Base hydrolysis of the ester is typically faster than acid hydrolysis, requiring milder conditions.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to a final concentration.

  • Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours. Dissolve the stressed solid for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

For each condition, a control sample (without the stressor) should be analyzed in parallel. The goal is to achieve 5-20% degradation of the parent compound.[17] All stressed samples are then analyzed using the optimized HPLC method to assess peak purity and the separation of any new peaks.

Structural Elucidation with Hyphenated Techniques

Once unknown impurities or degradation products are detected, their structures must be elucidated. This is where hyphenated techniques, particularly those involving mass spectrometry, are essential.[18]

  • LC-MS/MS: This is the most powerful tool for identifying non-volatile impurities. The optimized HPLC method is directly coupled to a mass spectrometer.

    • High-Resolution MS (HRMS) (e.g., Q-TOF, Orbitrap): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the impurity.

    • Tandem MS (MS/MS): The impurity ion is isolated and fragmented. The resulting fragmentation pattern provides clues to its structure, which can be pieced together like a puzzle, especially when compared to the fragmentation of the parent compound.

  • GC-MS: As described earlier, GC-MS is used to identify volatile impurities by comparing their mass spectra to established libraries (like NIST) and interpreting fragmentation patterns.

Conclusion

A successful impurity profiling strategy for a complex molecule like Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate is not a one-size-fits-all process. It requires a multi-faceted, orthogonal approach that begins with a deep understanding of the synthetic process to predict potential impurities. The comparative strengths of HPLC for non-volatile analysis and GC for volatile components must be leveraged in parallel.

Forced degradation studies are non-negotiable; they are essential for developing a truly stability-indicating method and for identifying potential degradants, as mandated by regulatory bodies. Finally, the definitive identification of unknown impurities relies on the sophisticated power of hyphenated mass spectrometry techniques. By implementing the workflows and protocols detailed in this guide, researchers and drug development professionals can build a robust, scientifically sound, and compliant impurity profile that ensures the quality, safety, and efficacy of their final products.

References

  • Google Patents. (n.d.). CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine.
  • Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
  • Patsnap Eureka. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
  • Google Patents. (n.d.). US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]

  • Hindawi. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

  • European Patent Office. (n.d.). Preparation of \trifluoromethyl\pyridines - EP 0110690 A1. Retrieved from [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Google Patents. (n.d.). CN106316932A - Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues.
  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • SIELC Technologies. (2018). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

  • IJNRD. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Chromatography Online. (2010). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • IP Innovative Publication. (2019). Current trends in forced degradation study for pharmaceutical product development. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]

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Validation

A Researcher's Guide to Navigating Cross-Reactivity of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate Based Compounds

In the landscape of modern drug discovery and agrochemical development, the quest for highly selective compounds is paramount. The trifluoromethylpyridine scaffold, a key structural motif present in "Methyl 2,3-dichloro-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and agrochemical development, the quest for highly selective compounds is paramount. The trifluoromethylpyridine scaffold, a key structural motif present in "Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate," is a privileged chemotype, appearing in a multitude of bioactive molecules.[1][2][3] However, this prevalence also necessitates a rigorous evaluation of potential cross-reactivity to ensure safety and efficacy. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of novel compounds based on this scaffold, offering a strategic framework for researchers, scientists, and drug development professionals.

The Rationale: Why Cross-Reactivity Matters

Off-target interactions are a leading cause of adverse effects and late-stage attrition in drug development. For compounds intended for agricultural use, cross-reactivity can lead to unintended environmental impacts.[4] A thorough understanding of a compound's selectivity profile is therefore not merely a regulatory requirement but a cornerstone of rational design and risk mitigation.

The subject molecule, "Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate," combines a dichlorinated pyridine ring with an electron-withdrawing trifluoromethyl (CF3) group. The CF3 group is a powerful modulator of physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[5][6][7][8] These very attributes, however, can also contribute to unforeseen interactions with a range of biological macromolecules. While the relationship between the substitution pattern of the trifluoromethyl group on the pyridine ring and its bioactivity is not yet fully understood, it is a critical factor in determining a compound's interaction profile.[1]

Predicting the Unseen: A Proactive Approach to Selectivity

Before embarking on extensive and costly experimental screening, computational methods offer a valuable predictive lens into potential off-target interactions. These in silico approaches can triage compounds and guide the design of focused experimental validation.

Computational Off-Target Prediction

A novel computational approach, termed Off-Target Safety Assessment (OTSA), utilizes a large training set of over a million compounds with known in vitro activities to predict both primary and secondary pharmacological targets.[9][10] This method employs a consensus of cheminformatics techniques, including chemical similarity ensemble approaches (SEA) and quantitative structure-activity relationship (QSAR) models, to forecast potential interactions across a significant portion of the proteome.[9][10] For a compound like "Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate," this would involve:

  • Fingerprint Analysis: Generating a series of 2D and 3D molecular descriptors that encode the structural and electronic features of the molecule.

  • Database Mining: Comparing these fingerprints against extensive databases of compounds with known bioactivities.

  • Interaction Prediction: Identifying statistically significant similarities to ligands with known on- and off-targets, thereby generating a ranked list of potential interacting proteins.

The output of such an analysis is a probability score for interaction with a multitude of proteins, allowing for the early identification of potential liabilities.

cluster_0 Computational Prediction Query Query Compound (Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate) Fingerprints Generate Molecular Fingerprints (2D/3D) Query->Fingerprints ML Machine Learning Models (SEA, QSAR, etc.) Fingerprints->ML Database Bioactivity Databases (>1M compounds) Database->ML Prediction Predicted Off-Target Interaction Profile ML->Prediction

Caption: Computational workflow for off-target prediction.

Experimental Validation: From Prediction to Confirmation

While computational predictions are a powerful starting point, experimental validation is non-negotiable. A tiered approach, beginning with broad, high-throughput screens and progressing to more focused, physiologically relevant assays, provides a comprehensive assessment of selectivity.

Tier 1: Broad Panel Screening

The initial experimental step involves screening the compound against a large panel of known biological targets. This provides an unbiased overview of its interaction landscape.

Kinase Profiling: Given that a significant portion of the proteome consists of kinases, and they are common off-targets for many small molecules, a broad kinase panel is an essential starting point. Commercially available services offer screening against hundreds of kinases.

Receptor Binding Assays: A comprehensive panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors should be interrogated to identify potential interactions that could lead to common adverse effects.

Assay TypeTarget ClassTypical Panel SizeKey Information Gained
Radiometric Kinase AssayProtein Kinases>400IC50 values against a broad range of kinases
Radioligand Binding AssayGPCRs, Ion Channels>100Ki values indicating binding affinity to various receptors
Enzyme Inhibition AssaysProteases, Phosphatases, etc.VariesIC50 values against other key enzyme families
Tier 2: Cellular Target Engagement

Biochemical assays, while informative, do not always reflect a compound's behavior in a cellular context.[11] Cellular target engagement assays are therefore a critical next step to confirm that a compound interacts with its predicted off-targets in a more physiologically relevant environment.

Cellular Thermal Shift Assay (CETSA®): This technique assesses target engagement by measuring the change in thermal stability of proteins in response to ligand binding.[12] A key advantage of CETSA® is that it can be performed in intact cells or even tissues, providing a more accurate picture of target engagement.[12] When coupled with mass spectrometry (CETSA-MS), it allows for an unbiased, proteome-wide survey of compound interactions.[12]

Experimental Protocol: CETSA-MS for Unbiased Selectivity Profiling

  • Cell Culture and Treatment: Culture relevant human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general screening) and treat with the test compound at various concentrations, alongside a vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures to induce protein denaturation.

  • Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins.

  • Sample Preparation for MS: Digest the soluble proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution mass spectrometry to identify and quantify the proteins present in the soluble fraction at each temperature.

  • Data Analysis: Identify proteins whose thermal stability is significantly altered in the presence of the compound, indicating a direct interaction.

cluster_1 CETSA-MS Workflow A Treat Cells with Compound B Apply Heat Gradient A->B C Lyse Cells & Separate Soluble Proteins B->C D Protein Digestion (Trypsin) C->D E LC-MS/MS Analysis D->E F Identify Proteins with Altered Thermal Stability E->F

Caption: Cellular Thermal Shift Assay (CETSA-MS) experimental workflow.

Tier 3: Functional and Phenotypic Assays

The final tier of cross-reactivity assessment involves determining the functional consequences of off-target engagement. This is crucial for understanding the potential for adverse effects.

In Vitro Cytotoxicity Assays: These assays are used to identify the cytotoxic potential of a test substance.[13][14] By exposing various cell lines (e.g., hepatocytes, cardiomyocytes, neurons) to the compound, a dose-dependent toxicity profile can be established. This provides an early indication of potential organ-specific toxicities.

Phenotypic Screening: High-content imaging and other phenotypic screening platforms can reveal unexpected cellular effects of a compound. By monitoring a wide range of cellular parameters, such as morphology, organelle health, and cell signaling pathway activation, researchers can identify off-target effects that may not be apparent from target-based assays alone.

Regulatory Context and Future Directions

Regulatory bodies like the FDA require robust preclinical safety data, including an assessment of potential off-target effects, before a compound can enter clinical trials.[15][16][17] The methodologies outlined in this guide provide a framework for generating the necessary data to meet these requirements.

The field of cross-reactivity profiling is continually evolving. The integration of artificial intelligence and machine learning with large-scale experimental data is poised to deliver even more accurate predictive models.[18] As our understanding of the complex interplay between small molecules and the proteome deepens, so too will our ability to design safer and more effective chemical entities.

For compounds based on the "Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate" scaffold, a proactive and multi-faceted approach to cross-reactivity assessment is not just good scientific practice; it is a critical component of successful and responsible development.

References

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

  • The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • Problems with pyridine-based pesticides in organic fertilisers continue. Fritidsodlingens riksorganisation. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]

  • Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals. ResearchGate. [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Pyridine. NCBI Bookshelf - NIH. [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology - Research journals. [Link]

  • Pyridine | ToxFAQs™ | ATSDR. CDC. [Link]

  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Taylor & Francis Online. [Link]

  • Safety Considerations in Clinical Drug Development. FDA. [Link]

  • Trifluoromethylation. Wikipedia. [Link]

  • A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Ingenta Connect. [Link]

  • Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. Xtalks. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]

  • FDA Requirements for Preclinical Studies. Springer. [Link]

  • Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate

Executive Summary & Chemical Profile Immediate Action Required: This compound is a High-Halogenated Organic Intermediate . It must NEVER be disposed of down the drain or mixed with non-halogenated solvent waste streams (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Immediate Action Required: This compound is a High-Halogenated Organic Intermediate . It must NEVER be disposed of down the drain or mixed with non-halogenated solvent waste streams (e.g., acetone, ethanol).

As a Senior Application Scientist, I emphasize that the disposal protocol for Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate is dictated by its thermal stability and decomposition byproducts. The trifluoromethyl group (-CF


) contains strong C-F bonds that require higher incineration temperatures than standard organic waste, and the chlorine atoms necessitate acid gas scrubbing.
Chemical Identity & Hazard Characterization
PropertyDetail
Chemical Name Methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate
Functional Groups Pyridine ring, Methyl Ester, Trifluoromethyl (-CF

), Dichloro (-Cl)
Primary Hazards Irritant (Skin/Eye/Resp), Aquatic Toxicity (Chronic), Combustible
Waste Class Halogenated Organic (RCRA Hazardous Waste)
Decomposition Releases Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), Nitrogen Oxides (NOx)

Scientific Rationale for Disposal Protocol (The "Why")

To ensure safety and compliance, we must understand the causality behind the disposal requirements:

  • Prevention of Dioxin/Furan Formation: The presence of chlorine on the aromatic (pyridine) ring presents a risk of forming polychlorinated dibenzo-p-dioxins/furans (PCDD/Fs) if incinerated at insufficient temperatures (< 850°C).

  • Destruction of C-F Bonds: The trifluoromethyl group is thermally stable. Complete mineralization requires temperatures often exceeding 1,100°C to prevent the release of perfluorinated degradation products [1].

  • Hydrolysis Risk (Ester Functionality): As a methyl ester, this compound is susceptible to hydrolysis in the presence of water and acids/bases.

    • Risk:[1][2][3][4][5][6] Hydrolysis yields the corresponding isonicotinic acid, which may be less soluble in organic solvents, leading to precipitation and clogging of waste lines or drums.

    • Control: Maintain the waste stream as anhydrous organic whenever possible.

Operational Disposal Workflow

Step 1: Waste Segregation (The Critical Control Point)

You must segregate this waste into the Halogenated Solvent stream.

  • Container: High-density polyethylene (HDPE) or glass carboys. Avoid metal containers if the waste stream is potentially acidic (due to hydrolysis).

  • Labeling: Must clearly state "HALOGENATED ORGANIC WASTE".

  • Compatibility:

    • DO: Mix with Dichloromethane (DCM), Chloroform, Chlorobenzene.

    • DO NOT: Mix with strong oxidizers (Nitric acid) or strong bases (Sodium Hydroxide), which will rapidly hydrolyze the ester.

Step 2: Pre-Disposal Stabilization

If the material is in a reaction mixture (e.g., post-synthesis):

  • Quench: Ensure no active reagents (thionyl chloride, coupling agents) remain.

  • pH Check: Adjust pH to neutral (pH 6-8) if the waste contains aqueous fractions, to prevent uncontrolled hydrolysis.

  • Phase Separation: If an aqueous extraction was performed, separate the organic layer containing the target compound. The aqueous layer must also be checked for halogen content; if significant, it must go to Aqueous Halogenated Waste , not the sewer.

Step 3: Final Disposal (Incineration)

The waste must be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) capable of High-Temperature Incineration .

  • Requirement: Rotary kiln incineration with secondary combustion chamber.

  • Scrubbing: The facility must have wet scrubbers to neutralize the HCl and HF gas generated during combustion.

Visualized Decision Logic

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate StateCheck Physical State? Start->StateCheck SolidWaste Solid Residue/ contaminated PPE StateCheck->SolidWaste Solid LiquidWaste Liquid Solution StateCheck->LiquidWaste Liquid SolidBin Solid Hazardous Waste Bin (Label: Toxic/Halogenated) SolidWaste->SolidBin SolventCheck Is it mixed with water? LiquidWaste->SolventCheck Incineration High-Temp Incineration (>1100°C) with HF/HCl Scrubbing SolidBin->Incineration Aqueous Aqueous Mixture SolventCheck->Aqueous Yes Organic Organic Solvent Mixture SolventCheck->Organic No HydrolysisRisk Risk: Ester Hydrolysis Precipitation Hazard Aqueous->HydrolysisRisk HalogenatedStream Halogenated Organic Waste Stream (Do NOT mix with Acetone/Ethanol) Organic->HalogenatedStream Extraction Perform Phase Separation HydrolysisRisk->Extraction Extraction->Aqueous Aqueous Phase (Check Toxicity) Extraction->HalogenatedStream Organic Phase HalogenatedStream->Incineration

Caption: Operational workflow for segregating and treating Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate waste.

Emergency Spill Procedures

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: The compound is an irritant.[2][6] Clear the immediate area.[4][7][8]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder/dust is present, use a NIOSH-approved N95 or P100 respirator.

  • Containment:

    • Liquids: Absorb with an inert material (Vermiculite, Sand, or commercial spill pads). Do not use sawdust (combustible).

    • Solids: Sweep up carefully to avoid dust generation.[4]

  • Cleanup: Place all absorbent materials into a wide-mouth jar or heavy-duty bag. Label as "Hazardous Waste: Halogenated Solid" [2].

  • Decontamination: Wipe the surface with a dilute detergent solution. Collect the rinsate as hazardous waste.

References

  • United States Environmental Protection Agency (EPA). (2024).[9][10] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (While this specific molecule is not a PFAS surfactant, the thermal destruction of the -CF3 moiety follows similar thermodynamic requirements). [Link][9][10][11]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate
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